Product packaging for Reactive Red 120(Cat. No.:CAS No. 61951-82-4)

Reactive Red 120

Número de catálogo: B052245
Número CAS: 61951-82-4
Peso molecular: 1338.1 g/mol
Clave InChI: OVSNDJXCFPSPDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Reactive Red 120 is a polyazo, sulfonated reactive dye renowned for its application in the covalent coloration of cellulose-based textiles like cotton and viscose. Its research value lies in its bifunctional reactive chlorotriazine anchoring groups, which form stable covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions, resulting in excellent wash-fastness. This mechanism allows researchers to study dye fixation efficiency, optimize dyeing parameters (such as temperature, pH, and electrolyte concentration), and evaluate color yield on various substrates. Beyond its primary use in textile science, this compound serves as a model compound in environmental research for investigating wastewater treatment methods, including advanced oxidation processes and biodegradation studies, due to its complex aromatic structure. It is also utilized in the development of colored polymers and as a histological stain in specific laboratory protocols. This high-purity grade is essential for obtaining reproducible and reliable results in both industrial and academic research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H30Cl2N14O20S6 B052245 Reactive Red 120 CAS No. 61951-82-4

Propiedades

IUPAC Name

5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNDJXCFPSPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)O)S(=O)(=O)O)Cl)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30Cl2N14O20S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701335746
Record name C.I. Reactive Red 120
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Molecular Weight

1338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Reactive Red 120
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CAS No.

61951-82-4
Record name Reactive Red 120
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Record name C.I. Reactive Red 120
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Record name 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Reactive Red 120: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 is a bis(azo) dye belonging to the family of reactive dyes, characterized by the presence of reactive groups that form covalent bonds with the fibers of textiles, resulting in excellent wash fastness. Beyond its primary application in the textile industry, this compound has garnered interest in various scientific and research fields due to its unique chemical properties and interactions with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological interactions of this compound, with a particular focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with a symmetrical structure. It is a bis(azo) compound, meaning it contains two azo groups (-N=N-) which are responsible for its color. The core of the molecule consists of a benzene (B151609) ring substituted with two (4-amino-6-chloro-1,3,5-triazin-2-yl)amino groups. These triazine rings are the reactive moieties that covalently bind to substrates. Attached to these triazine groups are 5-hydroxy-6-[(2-sulfophenyl)diazenyl]-2,7-disulfonaphthalen-4-yl moieties.

IUPAC Name: 5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid[1]

Chemical Formula: C₄₄H₃₀Cl₂N₁₄O₂₀S₆[1]

Molecular Weight: 1338.1 g/mol

CAS Number: 61951-82-4[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Appearance Red to dark red powder[Chem-Impex]
Solubility Soluble in water[Sigma-Aldrich]
Maximum Absorption Wavelength (λmax) 515-535 nm in aqueous solution[ResearchGate]
Molar Extinction Coefficient Varies with solvent and pH-
pKa Multiple values due to sulfonic acid and hydroxyl groups-

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step process typical for the production of diazo reactive dyes. The following is a generalized experimental protocol based on the synthesis of similar red reactive dyes.

Materials:

Procedure:

  • First Condensation:

    • Suspend cyanuric chloride in ice-water.

    • Slowly add a solution of p-phenylenediamine while maintaining the temperature at 0-5°C and pH at 4.5-5.5 by the addition of sodium carbonate solution.

    • Stir the mixture until the reaction is complete (TLC monitoring).

  • Second Condensation:

    • To the resulting suspension, add a neutralized solution of H-acid.

    • Raise the temperature to 20-30°C and adjust the pH to 6.0-7.0 with sodium carbonate solution.

    • Stir until the condensation is complete.

  • Diazotization:

    • In a separate vessel, dissolve 2-aminobenzenesulfonic acid in water and hydrochloric acid.

    • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • First Coupling:

    • Slowly add the diazonium salt solution to the product of the second condensation, maintaining the temperature at 0-10°C and a neutral to slightly acidic pH (6.0-7.0).

  • Second Diazotization and Coupling (Symmetrical Structure):

    • Repeat the diazotization of 2-aminobenzenesulfonic acid.

    • Couple this second equivalent of diazonium salt to the remaining reactive site on the H-acid portion of the molecule under similar conditions as the first coupling.

  • Isolation:

    • The final dye is salted out from the reaction mixture using sodium chloride.

    • The precipitated dye is then filtered, washed, and dried.

Analytical Methods

The primary analytical method for the quantification and characterization of this compound is UV-Visible spectrophotometry. The concentration of the dye in solution can be determined by measuring its absorbance at its λmax (around 515-535 nm) and using a calibration curve. Other techniques such as High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and to separate it from other dyes or degradation products.

Biological Interactions: Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

A significant finding for the research and drug development community is the ability of this compound to act as a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[1] SERCA is a crucial ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic reticulum, a key step in muscle relaxation.

Mechanism of Inhibition

This compound exhibits noncompetitive inhibition of the Ca²⁺-ATPase.[1] This indicates that it binds to a site on the enzyme that is distinct from both the ATP binding site (active site) and the Ca²⁺ binding sites (regulatory sites). The key mechanistic details are as follows:

  • High-Affinity Binding: this compound binds to the SERCA enzyme with a high affinity.

  • Decreased Dephosphorylation Rate: The binding of this compound significantly reduces the rate of dephosphorylation of the enzyme, a critical step in the catalytic cycle of the pump. This traps the enzyme in a phosphorylated state, thereby inhibiting its overall activity.

  • No Effect on Phosphorylation: The inhibitor does not significantly affect the level of steady-state enzyme phosphorylation by ATP.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the SERCA pump can be visualized as an interruption of its normal catalytic cycle.

SERCA_Inhibition_by_Reactive_Red_120 E1_Ca2 E1·2Ca²⁺ (High Ca²⁺ affinity) E1P_Ca2 E1~P·2Ca²⁺ E1_Ca2->E1P_Ca2 ATP → ADP E2P_Ca2 E2-P·2Ca²⁺ E1P_Ca2->E2P_Ca2 Conformational Change E2P E2-P E2P_Ca2->E2P 2Ca²⁺ release (to lumen) E2 E2 (Low Ca²⁺ affinity) E2P->E2 Pi release (Dephosphorylation) Inhibited_Complex E2-P-RR120 (Inhibited) E2P->Inhibited_Complex Inhibition E2->E1_Ca2 2Ca²⁺ binding (from cytosol) RR120 This compound RR120->Inhibited_Complex

Caption: Inhibition of the SERCA pump cycle by this compound.

Experimental Protocol: Measuring SERCA Inhibition

Objective: To determine the inhibitory effect of this compound on SERCA activity.

Materials:

  • Isolated sarcoplasmic reticulum (SR) vesicles

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., MOPS buffer containing MgCl₂, KCl, and CaCl₂)

  • ATP

  • Enzyme-coupled assay system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) to measure ATP hydrolysis via NADH oxidation.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare SR vesicles and pre-incubate them with different concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Continuously monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.

  • Calculate the initial rate of ATP hydrolysis for each concentration of this compound.

  • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the type of inhibition, perform kinetic studies by varying the concentrations of both ATP and Ca²⁺ in the presence and absence of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

Applications in Research and Drug Development

The specific inhibition of SERCA by this compound makes it a valuable tool for studying the structure and function of this important ion pump. It can be used to:

  • Probe the allosteric regulation of SERCA: By binding to a site distinct from the active and regulatory sites, it can help in understanding the long-range conformational changes that govern the pump's activity.

  • Investigate the role of SERCA in cellular signaling: By inhibiting SERCA, researchers can study the downstream effects of elevated cytosolic Ca²⁺ levels on various signaling pathways.

  • Serve as a lead compound for drug discovery: The structure of this compound can be a starting point for the design of more specific and potent inhibitors of SERCA, which could have therapeutic applications in diseases where SERCA dysfunction is implicated.

Conclusion

This compound, while primarily known as a textile dye, possesses intriguing properties that make it a subject of interest for the scientific community. Its well-defined chemical structure and its specific interaction with the SERCA pump provide a unique opportunity for researchers in biochemistry, pharmacology, and drug development to explore fundamental biological processes and to potentially develop new therapeutic agents. This guide has provided a core understanding of this compound, from its chemical nature to its biological activity, to facilitate its use as a tool in scientific investigation.

References

Reactive Red 120: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61951-82-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 is a bis-azo reactive dye known for its vibrant red hue and its utility in a range of industrial and scientific applications.[1] As a member of the reactive dye class, it forms a covalent bond with the substrate, providing high fastness properties.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and detailed experimental protocols for its application in textile dyeing, affinity chromatography, and its role as a biochemical inhibitor.

Chemical and Physical Properties

This compound is a complex molecule with multiple functional groups that contribute to its reactivity and solubility.[1][3] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 61951-82-4[1]
Molecular Formula C44H24Cl2N14Na6O20S6
Molecular Weight 1469.98 g/mol
Synonyms C.I. This compound, Reactive Brilliant Red KE-4B, Procion Red H-E3B
Appearance Red to brown powder
Solubility Soluble in water
Melting Point >360 °C
Maximum Absorbance (λmax) 515 nm

Experimental Protocols

Textile Dyeing of Cotton Fabric

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound.

Materials:

  • Cotton fabric

  • This compound dye

  • Sodium chloride (NaCl) or Glauber's salt (Na2SO4)

  • Sodium carbonate (Na2CO3) (Soda ash)

  • Wetting agent

  • Sequestering agent

  • Anti-creasing agent

  • Deionized water

  • Laboratory dyeing machine or water bath with stirrer

Procedure:

  • Pre-treatment: Begin by washing the cotton fabric with a non-ionic detergent to remove any impurities, then rinse thoroughly with deionized water.

  • Dye Bath Preparation: Prepare the dye bath by adding the required amount of water, anti-creasing agent, sequestering agent, and Glauber's salt. The specific concentrations will depend on the desired shade depth.

  • Dye Addition: Dissolve the calculated amount of this compound in a small amount of warm water and add it to the dye bath.

  • Exhaustion Phase: Immerse the wet cotton fabric in the dye bath. Raise the temperature to the recommended level (typically 60-80°C for this type of reactive dye) and maintain for 30-60 minutes to allow for the dye to be absorbed by the fabric.

  • Fixation Phase: Add the pre-dissolved soda ash to the dye bath to increase the pH. This catalyzes the covalent reaction between the dye and the cellulose (B213188) fibers of the cotton. Continue the dyeing process for another 45-60 minutes.

  • Washing Off: After the fixation period, remove the fabric from the dye bath and rinse thoroughly with cold water. Follow this with a hot wash containing a soaping agent to remove any unfixed dye. Finally, rinse with cold water and air dry.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Pre-wash Fabric C Immerse Fabric & Add Dye A->C B Prepare Dye Bath B->C D Exhaustion Phase (Salt) C->D E Fixation Phase (Alkali) D->E F Rinse E->F G Soaping F->G H Final Rinse & Dry G->H

Figure 1: Experimental workflow for textile dyeing with this compound.
Affinity Chromatography for Protein Purification

This compound can be immobilized on a solid support, such as agarose, to create an affinity chromatography matrix for the purification of proteins, particularly those that bind nucleotides.

Materials:

  • This compound-Agarose column

  • Equilibration buffer (e.g., 0.01 M Tris-HCl, pH 7.5-8.0)

  • Elution buffer (e.g., Equilibration buffer + 1.5 M NaCl)

  • Crude protein extract

  • Chromatography system or peristaltic pump

Procedure:

  • Column Preparation: If the this compound-Agarose is lyophilized, rehydrate it in the equilibration buffer. For pre-swollen resin, wash the column with 5-10 column volumes of equilibration buffer to remove any storage solution and to equilibrate the pH.

  • Sample Loading: Apply the crude protein extract to the top of the equilibrated column. The protein solution should ideally be in the equilibration buffer.

  • Washing: Wash the column with 5-10 column volumes of equilibration buffer to remove any unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution: Elute the bound proteins by applying the elution buffer to the column. The high salt concentration will disrupt the ionic interactions between the protein and the immobilized dye. Collect the fractions containing the purified protein.

  • Regeneration: Regenerate the column by washing it with several column volumes of high and low pH buffers, followed by the equilibration buffer, for future use.

Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

This compound has been identified as a potent inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This protocol outlines a general approach to studying this inhibition.

Materials:

  • Isolated sarcoplasmic reticulum vesicles

  • This compound

  • ATP

  • Buffer solution (containing Mg2+, Ca2+, and a pH buffer like MOPS or Tris)

  • Enzyme activity assay reagents (e.g., for measuring inorganic phosphate (B84403) release)

Procedure:

  • Preparation of Reaction Mixture: In a microcuvette or microplate well, prepare a reaction mixture containing the buffer solution and isolated sarcoplasmic reticulum vesicles.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and incubate for a specific period to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.

  • Measurement of Enzyme Activity: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time using a colorimetric assay.

  • Data Analysis: Plot the enzyme activity as a function of the this compound concentration to determine the inhibitory potency (e.g., IC50 value).

Signaling Pathway and Logical Relationships

The inhibitory effect of this compound on the SERCA pump disrupts calcium homeostasis within the cell. The following diagram illustrates the simplified signaling pathway.

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen SERCA SERCA Pump Ca_lumen SR Lumen Ca2+ SERCA->Ca_lumen Translocates Ca2+ ADP_Pi ADP + Pi SERCA->ADP_Pi Ca_cytosol Cytosolic Ca2+ Ca_cytosol->SERCA Binds ATP ATP ATP->SERCA Hydrolyzed RR120 This compound RR120->Inhibition Inhibition->SERCA

Figure 2: Inhibition of the SERCA pump by this compound.

In this pathway, the SERCA pump actively transports Ca2+ from the cytosol into the sarcoplasmic reticulum lumen, a process powered by ATP hydrolysis. This compound acts as a noncompetitive inhibitor, binding to a site distinct from the ATP and Ca2+ binding sites, thereby impeding the pump's function and leading to an alteration in intracellular calcium levels.

References

Technical Overview of Reactive Red 120: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

Reactive Red 120 is a bis-azo dye known for its application in the textile industry and as a staining agent in biological research.[1] This technical summary outlines the key molecular properties of this compound.

Molecular Composition

The chemical structure of this compound can be represented in two common forms, which differ by the presence of sodium atoms. The molecular formula and corresponding molecular weight vary depending on whether the compound is in its free acid form or as a sodium salt.

Below is a summary of the quantitative data for both forms of this compound.

PropertyValue (Free Acid Form)Value (Sodium Salt Form)
Molecular Formula C44H30Cl2N14O20S6[2][3][4]C44H24Cl2N14Na6O20S6[1]
Molecular Weight 1338.09 g/mol 1469.98 g/mol

The free acid form of this compound has a molecular weight of approximately 1338.1 g/mol . The more commonly supplied sodium salt form has a molecular weight of 1469.98 g/mol . The presence of six sodium atoms in the latter form accounts for the difference in molecular weight. This dye is characterized as a red or brown powder and is soluble in water.

References

An In-depth Technical Guide to the Spectroscopic Properties of Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and fluorescence spectral properties of the diazo dye, Reactive Red 120. The information is curated for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of colored compounds. This document summarizes the available quantitative data, presents detailed experimental protocols for spectral analysis, and includes visualizations of the experimental workflow and the fundamental principles of light absorption and emission.

Introduction to this compound

This compound (CAS 61951-82-4) is a polyaromatic bis(azo) compound widely used in the textile industry for dyeing cellulosic fibers.[1][2][3] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.[4] The presence of an extensive system of conjugated double bonds is responsible for its intense color and its characteristic absorption in the visible region of the electromagnetic spectrum. While it is primarily known as a dye, its interactions with various molecules and materials are of interest in diverse research fields.

Absorption and Fluorescence Spectra

The interaction of a molecule with light is described by its absorption and fluorescence spectra. The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. The fluorescence spectrum illustrates the wavelengths of light emitted as the molecule returns to its ground state.

2.1. Absorption Spectrum of this compound

The absorption spectrum of this compound in aqueous solution is characterized by a strong absorption band in the visible range, which is responsible for its red color. The wavelength of maximum absorbance (λmax) has been reported in several studies, with slight variations likely attributable to differences in solvent, pH, and dye concentration.

2.2. Fluorescence Spectrum of this compound

Quantitative Spectroscopic Data

The following table summarizes the reported absorption maxima for this compound from various sources. Information on the molar absorption coefficient (ε) and fluorescence properties was not available in the reviewed literature.

ParameterValueReference
Molecular FormulaC44H24Cl2N14Na6O20S6
Molecular Weight1469.98 g/mol
Absorption Maximum (λmax)535 nm
Absorption Maximum (λmax)536 nm
Absorption Maximum (λmax)511 nm
Absorption Maximum (λmax)515 nm

Experimental Protocols

The following are detailed, generalized methodologies for determining the absorption and fluorescence spectra of a dye such as this compound.

4.1. Protocol for Measuring the Absorption Spectrum

This protocol outlines the steps for obtaining the UV-Visible absorption spectrum of this compound.

4.1.1. Materials and Reagents

  • This compound powder

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

4.1.2. Procedure

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the spectrophotometer (typically below 2 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorption coefficient (ε) is to be determined, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorption coefficient (where 'c' is the molar concentration and 'l' is the path length in cm).

4.2. Protocol for Measuring the Fluorescence Spectrum

This protocol describes a general method for measuring the fluorescence excitation and emission spectra of a fluorescent dye. While specific data for this compound is lacking, this procedure would be applicable.

4.2.1. Materials and Reagents

  • This compound solution (prepared as in 4.1.2, typically more dilute for fluorescence)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes (1 cm path length, polished on all four sides)

  • Spectrofluorometer

4.2.2. Procedure

  • Solution Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should generally be low (ideally < 0.1 AU) to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Excitation Spectrum Measurement:

    • Set a fixed emission wavelength (typically the expected emission maximum, or a wavelength longer than the absorption maximum).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 600 nm). The resulting spectrum should resemble the absorption spectrum of the fluorophore.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined absorption maximum (λmax) or the maximum of the excitation spectrum.

    • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered excitation light (e.g., if λex = 535 nm, scan from 550 nm to 800 nm).

  • Blank Subtraction: Record the spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals, including Raman scattering from the solvent.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem) from the emission spectrum.

    • The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λem - λmax).

    • For quantum yield determination, the fluorescence of the sample is compared to that of a well-characterized fluorescence standard under identical conditions.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy A This compound Powder C Stock Solution A->C B Solvent B->C D Working Solutions C->D F Blank Measurement (Solvent) D->F G Sample Measurement D->G J Spectrofluorometer D->J E UV-Vis Spectrophotometer H Absorption Spectrum (Abs vs. Wavelength) E->H F->E G->E I λmax Determination H->I N λem Determination K Excitation Scan J->K L Emission Scan J->L M Fluorescence Spectra (Intensity vs. Wavelength) K->M L->M M->N Jablonski cluster_S0 cluster_S1 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) v0_0 v=0 v0_1 v=1 v1_2 v=2 v0_0->v1_2 Absorption v0_2 v=2 v1_0 v=0 v1_0->v0_1 Fluorescence v1_1 v=1 v1_2->v1_0 Vibrational Relaxation

References

Synthesis and manufacturing process of Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Reactive Red 120

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely used bis-azo reactive dye in the textile industry, known for its vibrant red hue and excellent fastness properties on cellulosic fibers. This technical guide provides a comprehensive overview of the chemical synthesis and manufacturing process of this compound. It includes a detailed, step-by-step experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in dye chemistry, textile manufacturing, and related fields.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage accounts for their high wash fastness. This compound, a member of the bis-azo family of dyes, is characterized by the presence of two azo groups (–N=N–) in its chromophore and two reactive monochlorotriazine groups. The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and two sequential condensation reactions.

Synthesis Pathway of this compound

The manufacturing process of this compound can be logically divided into four primary stages:

  • Diazotization of 2-Aminobenzenesulfonic Acid: The process begins with the conversion of 2-aminobenzenesulfonic acid into a diazonium salt.

  • First Azo Coupling: The resulting diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to form a monoazo dye intermediate.

  • First Condensation with Cyanuric Chloride: The monoazo dye is subsequently reacted with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in a nucleophilic substitution reaction.

  • Second Condensation with a Diamine Linker: Finally, two molecules of the monoazo dye-triazine intermediate are linked together via a second condensation reaction with benzene-1,4-diamine, resulting in the final this compound molecule.[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product A 2-Aminobenzenesulfonic Acid S1 Step 1: Diazotization A->S1 NaNO₂, HCl B 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic Acid (H-acid) S2 Step 2: First Azo Coupling B->S2 C 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) S3 Step 3: First Condensation C->S3 D Benzene-1,4-diamine S4 Step 4: Second Condensation D->S4 I1 Diazonium Salt of 2-Aminobenzenesulfonic Acid S1->I1 I2 Monoazo Dye Intermediate S2->I2 I3 Monoazo Dye-Triazine Adduct S3->I3 P This compound S4->P I1->S2 I2->S3 I3->S4 2 moles

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound. It is important to note that specific data for the industrial-scale synthesis of this particular dye is often proprietary. The values presented here are based on general laboratory procedures for analogous azo dye syntheses and should be considered as representative.

Table 1: Reactant Molar Ratios

Reactant 1Reactant 2Molar Ratio (Reactant 1 : Reactant 2)Synthesis Step
2-Aminobenzenesulfonic AcidSodium Nitrite (B80452)1 : 1Diazotization
Diazonium SaltH-acid1 : 1First Azo Coupling
Monoazo Dye IntermediateCyanuric Chloride1 : 1First Condensation
Monoazo Dye-Triazine AdductBenzene-1,4-diamine2 : 1Second Condensation

Table 2: Reaction Conditions

Synthesis StepTemperature (°C)pH RangeKey Reagents
Diazotization0 - 5< 1.5Sodium Nitrite, Hydrochloric Acid
First Azo Coupling0 - 108 - 9 (Alkaline)Sodium Carbonate
First Condensation0 - 56 - 7 (Neutral)Sodium Carbonate
Second Condensation40 - 504.5 - 5.5 (Acidic)Sodium Carbonate/HCl

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Step 1: Diazotization of 2-Aminobenzenesulfonic Acid
  • Preparation of Amine Solution: In a beaker, dissolve a specific molar equivalent of 2-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate. Cool the resulting solution to 0-5°C in an ice-water bath with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution to the cooled solution of 2-aminobenzenesulfonic acid. Concurrently, add concentrated hydrochloric acid dropwise to maintain a strongly acidic environment (pH < 1.5) and keep the temperature below 5°C. The reaction mixture is stirred for approximately one hour, resulting in the formation of the diazonium salt of 2-aminobenzenesulfonic acid. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: First Azo Coupling
  • Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve a molar equivalent of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an aqueous solution of sodium carbonate to achieve an alkaline pH (8-9). Cool this solution to 0-10°C.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold H-acid solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (8-9) by the controlled addition of a sodium carbonate solution. The reaction is typically stirred for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The product of this step is a monoazo dye intermediate.

Step 3: First Condensation with Cyanuric Chloride
  • Preparation of Cyanuric Chloride Suspension: In a separate vessel, prepare a fine suspension of one molar equivalent of cyanuric chloride in ice-water.

  • Condensation Reaction: The monoazo dye intermediate solution from the previous step is slowly added to the cyanuric chloride suspension. The temperature is maintained at 0-5°C, and the pH is kept in the neutral range (6-7) by the addition of a sodium carbonate solution. The reaction is stirred until the condensation is complete, yielding the monoazo dye-triazine adduct.

Step 4: Second Condensation with Benzene-1,4-diamine
  • Linking Reaction: To the solution containing the monoazo dye-triazine adduct, add half a molar equivalent of benzene-1,4-diamine. The temperature of the reaction mixture is gradually raised to 40-50°C, and the pH is adjusted to a slightly acidic range (4.5-5.5).

  • Completion and Isolation: The reaction is stirred at this temperature for several hours to ensure the completion of the second condensation. The final this compound dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, involving a sequence of diazotization, azo coupling, and condensation reactions. Careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a foundational understanding of the manufacturing process of this important reactive dye. Further research and process optimization can lead to more efficient and environmentally friendly synthesis routes.

References

Solubility Profile of Reactive Red 120: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Reactive Red 120 (C.I. 292775), a widely used bifunctional reactive azo dye. Understanding the solubility of this compound in various solvents is critical for its application in textile dyeing, biochemical assays, and other research fields. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is highest in water and varies with temperature. Data in organic solvents is limited, with the dye generally exhibiting low solubility in common organic solvents. The available quantitative and qualitative data are summarized below. It is important to note that some discrepancies exist in the reported values, particularly for the solubility in water at 50°C.

Solvent SystemTemperature (°C)SolubilityNotes
Water2060 - 70 g/L[1]-
Water50> 140 g/LInconsistent data also reports 90 g/L at this temperature.
Ethanol (B145695)/WaterNot Specified1 mg/mL[2]The specific ratio of ethanol to water is not provided.
DMSONot Specified5 mg/mLRequires ultrasonic and warming to 60°C to achieve this concentration.[3]
DMSONot SpecifiedSlightly SolubleQualitative observation.
MethanolNot SpecifiedSlightly SolubleQualitative observation.

General Observations on Solubility:

Reactive dyes, including this compound, are designed to be highly soluble in water to facilitate the dyeing process of cellulosic fibers.[4][5] Their molecular structure contains multiple sulfonic acid groups, which impart this high aqueous solubility. The solubility of reactive dyes in water can be influenced by factors such as pH, the presence of electrolytes (like salts, which can decrease solubility), and the addition of hydrotropes (like urea, which can increase solubility).

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol outlines a reliable and widely accepted method for determining the thermodynamic solubility of this compound in a given solvent. The "shake-flask" method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

  • This compound dye powder

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Screw-capped vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • UV-Vis Spectrophotometer

  • Cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the solvent of interest in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations.

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 515-535 nm in water) using a UV-Vis spectrophotometer.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and follow Beer-Lambert's law. Determine the equation of the line (y = mx + c), which will be used to calculate the concentration of unknown samples.

3. Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination stock_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution calibration_curve Generate Calibration Curve serial_dilution->calibration_curve calculate_solubility Calculate Solubility calibration_curve->calculate_solubility Use Calibration Curve add_excess_dye Add Excess Dye to Solvent equilibration Equilibrate (Shake/Stir) add_excess_dye->equilibration phase_separation Separate Phases (Centrifuge/Filter) equilibration->phase_separation dilution Dilute Saturated Solution phase_separation->dilution measure_absorbance Measure Absorbance dilution->measure_absorbance measure_absorbance->calculate_solubility

Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Material Safety Data Sheet for Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for Reactive Red 120, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and potential hazards.

Chemical Identification and Properties

This compound is a bis(azo) compound primarily used as a dye in the textile industry.[1][2] It is also utilized in biological studies as a staining agent.[2]

Identifier Value
Chemical Name 5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid[1]
CAS Number 61951-82-4[1]
Molecular Formula C₄₄H₃₀Cl₂N₁₄O₂₀S₆ (Note: The sodium salt form is often cited as C₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆)
Molecular Weight 1338.1 g/mol (1469.98 g/mol for the sodium salt)
Synonyms C.I. This compound, Procion Red H-E3B, Triazine dye red A
Physical and Chemical Properties Value
Appearance Red or brown powder/granules
Odor Odorless
Solubility Soluble in water (60-70 g/L at 20°C)
Melting Point >360 °C (>662 °F)
Stability Stable under normal conditions. Avoid reaction with oxidizing agents.
Hazardous Polymerization Will not occur

Toxicological and Ecotoxicological Data

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary routes of exposure are inhalation of dust, and skin and eye contact.

Human Health Toxicity
Endpoint Species Route Result Classification
Acute Oral Toxicity (LD50) RatOral>6800 mg/kgNot classified as acutely toxic
Skin Corrosion/Irritation RabbitDermalNon-irritatingShall not be classified as corrosive/irritant to skin
Serious Eye Damage/Irritation RabbitOcularIrritatingCauses serious eye irritation
Respiratory Sensitization -InhalationPossible respiratory sensitizer (B1316253) (limited evidence)May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization -Dermal-May cause an allergic skin reaction
Germ Cell Mutagenicity ---Shall not be classified as germ cell mutagenic
Carcinogenicity --Some azo dyes may be associated with bladder cancerShall not be classified as carcinogenic
Reproductive Toxicity ---Shall not be classified as a reproductive toxicant
Ecotoxicity
Organism Endpoint Value Classification
Green Alga (Pseudokirchneriella subcapitata) EC50>100.00 mg/LNon-toxic
Duck Weed (Lemna gibba) EC5064.34 mg/LHarmful
Water Flea (Daphnia magna) EC5010.40 mg/LToxic
Rainbow Trout (Oncorhynchus mykiss) LC5078.84 mg/LHarmful

Data from a study where experiments were performed as per OECD Guidelines for Testing of Chemicals.

Experimental Protocols

The toxicological and ecotoxicological data presented for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the likely methodologies used.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Test Animals: Typically, healthy young adult rats of a single strain are used. At least 5 rodents of the same sex are used at each dose level.

  • Procedure: The test substance is administered in a single dose by gavage to animals that have been fasted. Following administration, the animals are observed for up to 14 days.

  • Observations: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly, and all mortalities are noted.

  • Endpoint: The LD50 (median lethal dose) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation (based on OECD Guideline 404)

This method is used to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy young adult albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch. The exposure period is typically 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to determine the reversibility of the effects.

  • Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation (based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

  • Test Animals: Albino rabbits are typically used for this test.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after application to assess corneal opacity, iritis, and conjunctival redness and chemosis (swelling). The observation period can be up to 21 days.

  • Endpoint: The severity of the ocular reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Aquatic Toxicity (based on OECD Guidelines)

A series of OECD guidelines (e.g., 201 for algae, 202 for Daphnia, 203 for fish) are used to assess the ecotoxicity of chemicals. The study cited for this compound's aquatic toxicity followed these guidelines.

  • Test Organisms: Specific species of algae, invertebrates (like Daphnia magna), and fish are used.

  • Procedure: The organisms are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions.

  • Observations: For algae, the endpoint is the inhibition of growth. For Daphnia, it is immobilization. For fish, it is mortality.

  • Endpoints: The results are typically expressed as EC50 (the concentration that causes an effect in 50% of the organisms) or LC50 (the concentration that is lethal to 50% of the organisms) over a specified time period.

Visualization of Hazard and Exposure

The following diagrams illustrate the hazard classification and potential exposure pathways for this compound.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classification Product This compound RespSens Respiratory Sensitization (Category 1) Product->RespSens SkinSens Skin Sensitization (Category 1) Product->SkinSens EyeIrrit Serious Eye Irritation (Category 2A) Product->EyeIrrit

GHS Hazard Classification for this compound

Exposure_and_Effects cluster_exposure Routes of Exposure cluster_effects Potential Health Effects cluster_primary Primary Effects cluster_secondary Secondary & Systemic Effects Inhalation Inhalation (dust) RespIrrit Respiratory Irritation Inhalation->RespIrrit BladderCancer Potential association with Bladder Cancer (Azo Dyes) Inhalation->BladderCancer Systemic Absorption SkinContact Skin Contact AllergicSkin Allergic Skin Reaction SkinContact->AllergicSkin SkinContact->BladderCancer Systemic Absorption EyeContact Eye Contact EyeInflam Eye Inflammation & Redness EyeContact->EyeInflam Asthma Allergy or Asthma Symptoms RespIrrit->Asthma Conjunctivitis Conjunctivitis (prolonged exposure) EyeInflam->Conjunctivitis

Conceptual Diagram of Exposure Routes and Toxicological Effects

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

  • Handling: Limit all unnecessary personal contact. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator. Do not eat, drink, or smoke when handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers. Protect containers from physical damage.

  • Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, clear the area and move upwind.

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations. Consider recycling where possible or dispose of residue in an authorized landfill.

This guide provides a detailed summary of the material safety information for this compound. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most current and complete information.

References

An In-depth Technical Guide to Dye-Ligand Affinity Chromatography Using Triazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dye-ligand affinity chromatography is a powerful and versatile purification technique that leverages the specific interactions between immobilized synthetic dyes and biomolecules, particularly proteins. Among the various dyes utilized, triazine-based dyes have emerged as highly effective ligands due to their unique chemical properties, affordability, and ease of immobilization. This guide provides a comprehensive overview of the core principles governing this technology, detailed experimental protocols, and quantitative data to enable researchers and drug development professionals to effectively implement and optimize this purification strategy. The inherent stability, high binding capacity, and resistance to chemical and enzymatic degradation make triazine dye-ligand chromatography a scalable and economical choice for both laboratory-scale purification and large-scale industrial applications.[1][2]

Core Principles of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography operates on the principle of selective and reversible binding between a target protein and a dye molecule covalently attached to an insoluble chromatography matrix.[3] The process involves passing a complex mixture, such as a cell lysate or serum, through a column packed with the dye-ligand adsorbent.[4] Proteins with an affinity for the immobilized dye bind to the matrix, while non-binding molecules are washed away.[4] The bound proteins are subsequently eluted by altering the buffer conditions to disrupt the protein-dye interaction.

The interaction between the protein and the triazine dye is a complex interplay of various forces, including:

  • Electrostatic Interactions: The sulfonate groups present on the dye molecules are negatively charged and can interact with positively charged amino acid residues on the protein surface.

  • Hydrophobic Interactions: The aromatic rings of the dye's chromophore provide a hydrophobic surface that can interact with non-polar regions of the target protein.

  • Hydrogen Bonding: Various functional groups on both the dye and the protein can participate in hydrogen bond formation, further stabilizing the interaction.

  • Pseudo-affinity: Triazine dyes can often mimic the structure of natural biological ligands, such as cofactors like NAD+ and NADP+, allowing them to bind with high specificity to the active sites of enzymes like dehydrogenases and kinases.

The Chemistry of Triazine Dyes

Triazine dyes are a class of synthetic reactive dyes widely used in the textile industry. Their utility in affinity chromatography stems from two key structural features: a chromophore and a reactive triazine ring.

  • The Chromophore: This is the colored part of the dye molecule and is typically composed of polyaromatic structures like anthraquinone, azo, or phthalocyanine (B1677752) groups. The extensive aromatic system contributes to hydrophobic interactions, while appended sulfonate groups provide solubility in aqueous buffers and sites for ionic interactions.

  • The Triazine Ring: This is a heterocyclic ring containing three nitrogen atoms. It contains one or more reactive chlorine atoms that can readily undergo nucleophilic substitution with hydroxyl groups on chromatography matrices like agarose (B213101) or sepharose, forming a stable covalent ether linkage. This ease of immobilization is a major advantage of triazine dyes.

Two of the most extensively used triazine dyes in affinity chromatography are Cibacron Blue 3G-A and Procion Red HE-3B.

Cibacron Blue 3G-A

Cibacron Blue 3G-A is an anthraquinone-based dye that has been widely used for the purification of a variety of proteins, including dehydrogenases, kinases, and serum albumin. Its structure has some resemblance to the adenosine (B11128) portion of NAD+, which is thought to be the basis for its high affinity for many nucleotide-binding enzymes.

Procion Red HE-3B

Procion Red HE-3B is another popular triazine dye used in affinity chromatography. It has been shown to be particularly effective for the purification of NADP+-dependent dehydrogenases and various other enzymes.

Quantitative Data in Triazine Dye Affinity Chromatography

The efficiency of a purification step using dye-ligand chromatography can be quantified by parameters such as binding capacity, purification fold, and recovery yield. The following tables summarize some of the reported quantitative data for protein purification using triazine dyes.

Table 1: Purification of Dehydrogenases using Triazine Dyes

EnzymeSourceDye-LigandPurification FoldYield (%)Reference
6-Phosphogluconate DehydrogenaseBacillus stearothermophilusProcion Red HE-3B-Sepharose~26062
Glucose-6-Phosphate DehydrogenaseBaker's YeastCibacron Blue F3GA (in aqueous two-phase system)2.3566.9
Soluble HydrogenaseAlcaligenes eutrophusProcion Red-Agarose2-3 fold increase in specific activity-

Table 2: Purification of Other Proteins using Triazine Dyes

ProteinSourceDye-LigandPurification FoldYield (%)Reference
TrypsinBovine PancreasImmobilized Cationic Triazine Dye-79
α-FetoproteinHumanProcion Red HE-3B (Negative Chromatography)16.6-
DNA AntibodiesHuman SLE PlasmaCibacron Blue-Agarose50-6030-65

Table 3: Binding Capacities and Dissociation Constants

ProteinDye-LigandBinding CapacityDissociation Constant (Kd)Reference
Human Serum AlbuminCibacron Blue F3GA-magnetic silica48.6 mg/g-
Yeast HexokinaseCibacron Blue F3G-A-250 µM (without metal ions)
Yeast HexokinaseCibacron Blue F3G-A-<100 µM (with Zn2+)

Experimental Protocols

Immobilization of Triazine Dye to Agarose Matrix

This protocol describes the covalent coupling of a monochlorotriazine dye to an agarose-based chromatography matrix.

Materials:

  • Agarose matrix (e.g., Sepharose CL-6B)

  • Triazine dye (e.g., Cibacron Blue 3G-A or Procion Red HE-3B)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with shaker

Procedure:

  • Matrix Preparation: Wash 10 g of agarose matrix with 1 L of distilled water on a sintered glass funnel to remove preservatives.

  • Dye Solution Preparation: Dissolve 1 g of the triazine dye in 100 mL of distilled water.

  • Coupling Reaction:

    • Transfer the washed agarose matrix to a reaction vessel.

    • Add the dye solution to the matrix.

    • Add 2 g of NaCl and mix gently for 10 minutes.

    • Initiate the coupling reaction by adding 1 g of Na₂CO₃.

    • Allow the reaction to proceed for 48-72 hours at room temperature with gentle shaking.

  • Washing:

    • After the incubation, transfer the matrix to a sintered glass funnel.

    • Wash the matrix extensively with distilled water until the filtrate is colorless to remove any unreacted dye.

    • Wash the matrix with 1 M NaCl to remove any non-covalently bound dye.

    • Finally, wash again with distilled water.

  • Storage: Store the prepared dye-ligand affinity matrix in a suitable buffer (e.g., phosphate-buffered saline with 0.02% sodium azide) at 4°C.

Protein Purification using a Triazine Dye Affinity Column

This protocol provides a general procedure for the purification of a target protein from a complex mixture.

Materials:

  • Prepared triazine dye affinity matrix

  • Chromatography column

  • Peristaltic pump and tubing

  • UV spectrophotometer or protein assay reagents (e.g., Bradford reagent)

  • Binding Buffer: A buffer in which the target protein is stable and has a high affinity for the dye-ligand (e.g., 20 mM Tris-HCl, pH 7.5).

  • Elution Buffer: A buffer that disrupts the protein-dye interaction. This can be a high salt buffer (e.g., Binding Buffer + 1 M NaCl) or a buffer containing a competing ligand (e.g., Binding Buffer + 10 mM NAD+ for a dehydrogenase).

  • Protein sample (clarified by centrifugation or filtration)

Procedure:

  • Column Packing:

    • Degas the affinity matrix slurry.

    • Pack the slurry into a chromatography column to the desired bed volume.

    • Wash the packed column with 5-10 column volumes of distilled water.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Application:

    • Apply the clarified protein sample to the column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding of the target protein.

    • Collect the flow-through fraction.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

  • Elution:

    • Apply the Elution Buffer to the column.

    • Collect fractions and monitor the protein concentration of each fraction using a UV spectrophotometer or a protein assay.

    • Pool the fractions containing the purified protein.

  • Regeneration: Regenerate the column by washing with several column volumes of high salt buffer followed by the Binding Buffer. The column can be stored in a suitable buffer at 4°C for future use.

Visualizations: Diagrams of Key Processes

The following diagrams illustrate the fundamental concepts and workflows in dye-ligand affinity chromatography.

G cluster_0 Dye Immobilization Matrix Agarose Matrix (-OH groups) ImmobilizedDye Immobilized Dye-Ligand (Stable Ether Linkage) Matrix->ImmobilizedDye Covalent Bonding TriazineDye Triazine Dye (with reactive -Cl) TriazineDye->ImmobilizedDye

Caption: Covalent immobilization of a triazine dye to an agarose matrix.

G cluster_1 Protein-Dye Binding Mechanism cluster_forces Interaction Forces ImmobilizedDye Immobilized Triazine Dye Complex Protein-Dye Complex ImmobilizedDye->Complex Binding Protein Target Protein (with binding site) Protein->Complex Ionic Ionic Complex->Ionic Hydrophobic Hydrophobic Complex->Hydrophobic H_Bonding H-Bonding Complex->H_Bonding

Caption: Schematic of protein-dye interaction forces.

G start Start pack_column Pack Column with Dye-Ligand Matrix start->pack_column equilibrate Equilibrate with Binding Buffer pack_column->equilibrate load_sample Load Protein Sample equilibrate->load_sample wash Wash with Binding Buffer load_sample->wash flowthrough Flow-through (Unbound Proteins) load_sample->flowthrough elute Elute with Elution Buffer wash->elute impurities Washed Impurities wash->impurities collect Collect Purified Protein Fractions elute->collect end End collect->end

Caption: Experimental workflow for dye-ligand affinity chromatography.

Applications in Drug Development

Dye-ligand affinity chromatography is a valuable tool in the drug development pipeline. Its applications include:

  • Purification of Recombinant Proteins: Many therapeutic proteins, such as enzymes and antibodies, are produced using recombinant DNA technology. Dye-ligand chromatography provides an efficient and scalable method for their purification.

  • Plasma Protein Fractionation: This technique can be used to separate and purify specific proteins from human plasma, which is a source of many therapeutic products. For instance, it is widely used for the purification of albumin.

  • High-Throughput Screening: The availability of a wide range of triazine dyes allows for the rapid screening of optimal ligands for the purification of a novel protein target.

  • Removal of Contaminants: In a process known as negative chromatography, a dye-ligand column can be used to bind and remove specific contaminants, such as albumin, from a sample, thereby enriching the target protein in the flow-through fraction.

Conclusion

Dye-ligand affinity chromatography using triazine dyes is a robust, economical, and highly effective method for protein purification. The versatility of the dye chemistry, coupled with the well-understood principles of affinity chromatography, provides researchers and drug development professionals with a powerful tool for isolating proteins of interest from complex biological mixtures. By carefully selecting the appropriate dye ligand and optimizing the binding and elution conditions, high-purity proteins can be obtained with excellent yields, facilitating downstream applications in research, diagnostics, and therapeutics.

References

The Historical Utility of Reactive Red 120 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120, a dichloro-triazine azo dye, has historically served as a versatile and valuable tool in a multitude of research applications. Its unique chemical structure, featuring two reactive chlorotriazine groups, allows for its covalent immobilization onto various matrices, while its polyaromatic and charged nature facilitates interactions with a wide range of biomolecules. This technical guide provides an in-depth exploration of the historical applications of this compound, focusing on its utility in affinity chromatography, as a modulator of purinergic signaling, and as an enzyme inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a comprehensive resource for researchers.

Core Applications of this compound in Research

Affinity Chromatography for Protein Purification

One of the earliest and most widespread applications of this compound is in the field of affinity chromatography. When covalently linked to an insoluble matrix, typically agarose, it creates a robust and effective medium for the purification of a diverse array of proteins, particularly those with nucleotide-binding sites.

The interaction between proteins and immobilized this compound is multifaceted, involving a combination of electrostatic, hydrophobic, and specific affinity interactions that mimic the binding of natural nucleotide cofactors such as NAD⁺, NADP⁺, and ATP.[1] This "pseudo-affinity" makes it a powerful tool for the purification of dehydrogenases, kinases, and other nucleotide-dependent enzymes.[2]

ParameterValueReference
Matrix6% Cross-linked Agarose[3]
Extent of Labeling≥3 µmol dye per mL resin[3]
Recommended Protein Load1-10 mg/mL resin[4]

This protocol outlines a general procedure for the purification of a target protein using this compound-agarose affinity chromatography.

Materials:

  • This compound-Agarose column

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer 1 (Salt Gradient): 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0.5 M to 2.0 M NaCl

  • Elution Buffer 2 (Competitive Elution): 20 mM Tris-HCl, pH 7.5, containing 10 mM NADP⁺

  • Crude protein extract containing the target dehydrogenase

Procedure:

  • Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Apply the crude protein extract to the equilibrated column at a flow rate that allows for optimal binding (typically 0.5-1.0 mL/min).

  • Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elution:

    • Salt Gradient Elution: Elute the bound proteins by applying a linear gradient of NaCl from 0.5 M to 2.0 M. Collect fractions and assay for dehydrogenase activity.

    • Competitive Elution: Alternatively, elute the target protein by applying Elution Buffer 2 containing the specific cofactor, NADP⁺. This method often yields a higher purity of the target enzyme.

  • Analysis: Analyze the collected fractions for protein concentration and enzyme activity to determine the purification fold and yield.

Affinity_Chromatography_Workflow cluster_elution Elution Strategies start Start: Crude Protein Extract equilibration Equilibrate this compound -Agarose Column start->equilibration loading Load Protein Extract equilibration->loading washing Wash with High Salt Buffer (Removes Unbound Proteins) loading->washing elution Elute Bound Proteins washing->elution salt_gradient Salt Gradient (e.g., 0.5-2.0 M NaCl) elution->salt_gradient Non-specific competitive_elution Competitive Elution (e.g., 10 mM NADP+) elution->competitive_elution Specific analysis Analyze Fractions (Enzyme Assay, SDS-PAGE) end End: Purified Protein analysis->end salt_gradient->analysis competitive_elution->analysis

Figure 1: Experimental workflow for protein purification using this compound affinity chromatography.
Antagonism of Purinergic (P2) Receptors

Reactive dyes, including the closely related compound Reactive Red 2, have been identified as antagonists of P2 receptors, which are cell surface receptors for extracellular nucleotides like ATP and ADP. These receptors are crucial in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular regulation. The antagonistic properties of this compound and similar dyes make them useful pharmacological tools for studying the roles of P2 receptors in these processes.

While specific IC50 and Kd values for this compound are not extensively documented in historical literature, data for the related antagonist, Reactive Red 2, provide a strong indication of the potential inhibitory concentrations.

| Parameter | Tissue/Receptor | Value | Reference | | :--- | :--- | :--- | | Apparent Kd | P2X-purinoceptor (rat vas deferens) | 0.42 µM | | | Kd (from pA₂ value) | P2Y-purinoceptor (guinea-pig taenia coli) | 0.028 µM | | | IC₅₀ (Ecto-nucleotidase inhibition) | Rat vas deferens | 3.9 ± 0.6 µM | | | IC₅₀ (Ecto-nucleotidase inhibition) | Guinea-pig taenia coli | 3.9 ± 2.3 µM | |

This protocol describes a general method to evaluate the antagonistic effect of this compound on P2Y receptor-mediated intracellular calcium mobilization, a common downstream signaling event.

Materials:

  • Cell line expressing the P2Y receptor of interest (e.g., HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Cell culture medium

  • P2Y receptor agonist (e.g., ATP or UTP)

  • This compound

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a known concentration of the P2Y receptor agonist.

  • Data Acquisition: Measure the change in fluorescence intensity over time using a plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Compare the agonist-induced calcium response in the presence and absence of this compound. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the antagonist concentration.

P2Y_Receptor_Signaling_and_Inhibition ATP ATP/UTP (Agonist) P2Y_Receptor P2Y Receptor ATP->P2Y_Receptor G_protein Gq Protein P2Y_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response RR120 This compound RR120->P2Y_Receptor antagonizes

Figure 2: Simplified signaling pathway of Gq-coupled P2Y receptors and the antagonistic action of this compound.
Enzyme Inhibition

Beyond its use in purification, this compound has been employed as an inhibitor to study the function and mechanism of various enzymes. Its structural resemblance to nucleotide cofactors allows it to bind to the active sites of many dehydrogenases and kinases, thereby competitively inhibiting their activity. This inhibitory property has been valuable in elucidating the roles of these enzymes in metabolic pathways.

This protocol outlines a method to determine the inhibition constant (Kᵢ) of this compound for a specific enzyme using spectrophotometric measurement of enzyme activity.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution optimal for enzyme activity

  • This compound

  • Spectrophotometer

Procedure:

  • Enzyme Assay: Establish a standard enzyme assay by measuring the initial reaction rate at various substrate concentrations in the absence of the inhibitor. This allows for the determination of the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

  • Inhibition Studies: Perform the enzyme assay at a fixed enzyme concentration and varying substrate concentrations in the presence of several fixed concentrations of this compound.

  • Data Acquisition: Measure the initial reaction rates for each condition.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for the data with and without the inhibitor.

    • For competitive inhibition, the lines will intersect on the y-axis. The change in the x-intercept can be used to calculate Kᵢ.

    • Alternatively, use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model and directly determine the Kᵢ value.

Enzyme_Inhibition_Workflow cluster_analysis Analysis Methods start Start: Purified Enzyme assay_setup Set up Enzyme Assays start->assay_setup no_inhibitor Vary [Substrate] No Inhibitor assay_setup->no_inhibitor with_inhibitor Vary [Substrate] Fixed [this compound] assay_setup->with_inhibitor measure_rates Measure Initial Reaction Rates no_inhibitor->measure_rates with_inhibitor->measure_rates data_analysis Data Analysis measure_rates->data_analysis lineweaver_burk Lineweaver-Burk Plot data_analysis->lineweaver_burk non_linear_regression Non-linear Regression data_analysis->non_linear_regression end Determine Ki lineweaver_burk->end non_linear_regression->end

References

An In-depth Technical Guide to the Interaction of Reactive Red 120 with Proteins and Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the diazo dye Reactive Red 120 (RR120) and biological macromolecules, specifically proteins and polysaccharides. This document details the underlying mechanisms of these interactions, presents available quantitative data, and furnishes detailed experimental protocols for the characterization of these binding events. Furthermore, this guide includes visual representations of key processes and workflows to facilitate a deeper understanding.

Core Mechanisms of Interaction

This compound, a bis-monochlorotriazine reactive dye, engages with proteins and polysaccharides through a combination of non-covalent and, under specific conditions, covalent interactions. The nature and strength of these interactions are dictated by the molecular structure of the biomolecule, the dye, and the physicochemical environment.

Interaction with Proteins

The binding of this compound to proteins is a complex process primarily driven by a combination of electrostatic and hydrophobic interactions, with the potential for covalent bonding.[1][2] The dye's polysulfonated aromatic rings and triazine groups are key to its binding capabilities.

  • Electrostatic Interactions: The negatively charged sulfonate groups (-SO₃⁻) on the RR120 molecule readily interact with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.[3] This is a dominant force, particularly at pH values below the isoelectric point of the protein where the protein carries a net positive charge.

  • Hydrophobic Interactions: The large aromatic naphthalene (B1677914) and benzene (B151609) ring structures of RR120 can participate in hydrophobic interactions with nonpolar pockets on the protein surface, contributing to the stability of the dye-protein complex.

  • Hydrogen Bonding: The numerous nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl groups of serine and threonine or the amide groups of the peptide backbone.

  • Covalent Bonding: The monochlorotriazine rings of this compound are reactive functional groups. Under alkaline conditions (typically pH > 8) and elevated temperatures, the chlorine atom can undergo nucleophilic substitution by primary amine groups (e.g., the ε-amino group of lysine) or other nucleophilic residues on the protein surface, resulting in a stable, covalent bond.[4] This covalent linkage is the basis for its use in textile dyeing and for immobilizing the dye onto matrices for affinity chromatography.

The affinity of RR120 for certain proteins, particularly those with nucleotide-binding sites, is attributed to the dye's ability to mimic the structure of cofactors like NAD⁺ or NADP⁺.[5] This "pseudo-affinity" makes it a valuable ligand in affinity chromatography for the purification of dehydrogenases, kinases, and other enzymes.

dot

Fig 1. Mechanism of this compound interaction with proteins.
Interaction with Polysaccharides

The interaction of this compound with polysaccharides is largely governed by the chemical nature of the polysaccharide, particularly the presence and accessibility of functional groups.

  • Hydrogen Bonding: Polysaccharides are rich in hydroxyl (-OH) groups, which can form extensive hydrogen bond networks with the electronegative nitrogen and oxygen atoms of RR120.

  • Electrostatic Interactions: For cationic polysaccharides like chitosan (B1678972), which possesses protonated amino groups (-NH₃⁺) in acidic to neutral solutions, there is a strong electrostatic attraction to the anionic sulfonate groups of RR120. This is a primary mechanism for the adsorption of RR120 onto chitosan-based materials. Conversely, anionic polysaccharides will exhibit electrostatic repulsion with the dye.

  • Van der Waals Forces: These non-specific attractive forces contribute to the overall binding between the dye and the polysaccharide matrix.

  • n-π Stacking Interaction: The electron-rich aromatic rings of RR120 can interact with the functional groups on the polysaccharide surface through n-π stacking.

The efficiency of these interactions is highly dependent on environmental factors such as pH, which affects the surface charge of both the polysaccharide and the dye, and temperature.

dot

Fig 2. Primary interaction mechanisms of RR120 with polysaccharides.

Quantitative Data on Interactions

The following tables summarize the available quantitative data for the interaction of this compound with proteins and polysaccharides. Data for protein interactions are sparse in the literature, while more extensive data exists for the adsorption of RR120 onto various polysaccharide-based adsorbents.

Protein Interaction Data
ProteinMethodParameterValueConditionsReference
LysozymeAdsorption onto RR120-modified magnetic chitosan microspheresAdsorption Capacity (qₘ)116.9 mg/gpH 6.0
Polysaccharide Interaction Data

Adsorption Isotherm Parameters

AdsorbentIsotherm Modelqₘ (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)¹/ⁿ)nReference
Chitosan BeadsLangmuir114.9 (at 303 K)---
Chitosan BeadsLangmuir123.5 (at 313 K)---
Chitosan BeadsLangmuir129.9 (at 323 K)---
Cross-linked Chitosan-Epichlorohydrin BiobeadsLangmuir81.3 (at 303 K)0.041--
Mahagoni Wood CharcoalLangmuir3.8060.432--
Mahagoni Bark CharcoalFreundlich--1.9372.155
Activated Carbon from Durian PeelLangmuir7.67---
Activated Carbon from Durian PeelFreundlich--14.124.81

Thermodynamic Parameters for Adsorption onto Chitosan Beads

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
303-2.3314.5455.68
313-2.8914.5455.68
323-3.4514.5455.68

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and biomolecules.

Characterizing Protein-Dye Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or Tris-HCl at a specific pH).

    • Prepare a concentrated solution of this compound (e.g., 20-100 times the protein concentration) in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~1.4 mL).

    • Load the this compound solution into the injection syringe (typically ~250 µL).

  • Titration:

    • Perform a series of small injections (e.g., 10-20 injections of 5-10 µL each) of the RR120 solution into the protein solution.

    • Allow the system to reach equilibrium between injections.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Correct for heats of dilution by performing a control titration of RR120 into the buffer alone.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine Kₐ, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and entropy (ΔS = (ΔH - ΔG)/T).

dot

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein Solution (in buffer) Degas Degas Both Solutions Prep_Protein->Degas Prep_Dye Prepare RR120 Solution (in same buffer) Prep_Dye->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Dye Load RR120 into Syringe Degas->Load_Dye Titrate Inject RR120 into Protein Solution (series of injections) Load_Protein->Titrate Load_Dye->Titrate Record_Heat Record Heat Change per Injection Titrate->Record_Heat Integrate Integrate Heat Peaks Record_Heat->Integrate Correct Correct for Dilution Heats Integrate->Correct Fit_Model Fit Data to Binding Model Correct->Fit_Model Calculate_Params Determine Ka, n, ΔH, ΔG, ΔS Fit_Model->Calculate_Params

Fig 3. Experimental workflow for Isothermal Titration Calorimetry (ITC).

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rate constants, kₐ and kₑ) in addition to binding affinity (Kₑ).

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein (ligand) onto the chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to avoid mass transport limitations.

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP).

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of RR120 over the surface for a defined period (association phase).

    • Switch back to flowing the running buffer to monitor the dissociation of the complex (dissociation phase).

    • Between each concentration, regenerate the sensor surface with a suitable regeneration solution to remove all bound RR120.

  • Data Analysis:

    • The instrument records the change in response units (RU) over time, generating sensorgrams for each concentration.

    • Perform double referencing by subtracting the response from a reference flow cell and a blank (buffer only) injection.

    • Globally fit the processed sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ (Kₑ = kₑ/kₐ).

Characterizing Polysaccharide-Dye Interactions

These experiments determine the equilibrium relationship between the concentration of RR120 in solution and the amount adsorbed onto the polysaccharide at a constant temperature.

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of RR120 solutions with varying initial concentrations (e.g., 5-100 mg/L) by diluting the stock solution.

    • Adjust the pH of each solution to the desired value (e.g., pH 3-4 for chitosan).

  • Adsorption Experiment:

    • Add a fixed mass of the polysaccharide adsorbent (e.g., 0.1 g) to a series of flasks.

    • Add a fixed volume (e.g., 50 mL) of each RR120 solution to the flasks.

    • Agitate the flasks at a constant speed and temperature for a sufficient time to ensure equilibrium is reached (determined from prior kinetic studies, e.g., 24 hours).

  • Analysis:

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of RR120 in the supernatant using a UV-Vis spectrophotometer at its λₘₐₓ (around 525 nm).

    • Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Modeling:

    • Plot qₑ versus Cₑ.

    • Fit the data to isotherm models such as the Langmuir and Freundlich models to determine the adsorption parameters (qₘ, Kₗ, Kₒ, n).

dot

Adsorption_Isotherm_Workflow cluster_prep 1. Preparation cluster_exp 2. Adsorption Experiment cluster_analysis 3. Analysis and Modeling Prep_Solutions Prepare RR120 Solutions (Varying Concentrations) Adjust_pH Adjust pH Prep_Solutions->Adjust_pH Mix Mix Adsorbent and RR120 Solution Adjust_pH->Mix Prep_Adsorbent Weigh Polysaccharide Adsorbent Prep_Adsorbent->Mix Agitate Agitate until Equilibrium Mix->Agitate Separate Separate Adsorbent from Solution Agitate->Separate Measure_Ce Measure Final RR120 Concentration (Ce) (UV-Vis Spectrophotometry) Separate->Measure_Ce Calculate_qe Calculate Adsorption Capacity (qe) Measure_Ce->Calculate_qe Plot_Isotherm Plot qe vs. Ce Calculate_qe->Plot_Isotherm Fit_Models Fit to Langmuir & Freundlich Models Plot_Isotherm->Fit_Models

Fig 4. Workflow for batch adsorption isotherm studies.

Signaling Pathways

Current scientific literature does not indicate a known, specific role for this compound in modulating intracellular signaling pathways. Its primary applications are as a dye in the textile industry and as a versatile tool in biochemical research, particularly for protein purification via affinity chromatography. The interactions described are primarily studied for their utility in separation science and for understanding non-specific binding, rather than for eliciting a biological response. Any potential cellular effects observed upon exposure to RR120 would likely be attributed to general toxicity or non-specific interactions with a multitude of cellular components rather than the targeted modulation of a specific signaling cascade.

Conclusion

The interaction of this compound with proteins and polysaccharides is a multifaceted process driven by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding, with the potential for covalent linkage under specific conditions. While quantitative data for polysaccharide interactions are well-documented, particularly in the context of biosorption for wastewater treatment, detailed thermodynamic and kinetic data for specific protein-dye interactions remain an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively characterize these interactions, enabling a deeper understanding of the binding mechanisms and facilitating the development of novel applications in protein purification, drug delivery, and biosensor technology.

References

Methodological & Application

Application Notes and Protocols for Protein Purification Using Reactive Red 120 Agarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 agarose (B213101) is a versatile affinity chromatography resin used for the purification of a wide range of proteins. This triazine dye, covalently linked to a cross-linked agarose matrix, exhibits a broad binding specificity, making it a valuable tool for both initial protein screening and established purification protocols. The interaction between proteins and the this compound ligand is multi-modal, involving a combination of affinity, ion-exchange, and hydrophobic interactions. This allows for the binding of various proteins, particularly those with nucleotide-binding sites, such as dehydrogenases and kinases, as well as proteins like albumin and P-glycoprotein.[1][2] The binding capacity can be significant, potentially exceeding 20 mg of protein per mL of resin, though this is highly dependent on the specific protein and the binding conditions.[1]

This document provides a detailed protocol for protein purification using this compound agarose, including recommendations for buffer preparation, sample application, elution strategies, and resin regeneration. Additionally, it presents representative quantitative data for the purification of common proteins and a visualization of a relevant biological pathway for a protein amenable to this purification method.

Key Experimental Protocols

Materials and Reagents
  • This compound Agarose Resin (e.g., Type 3000-CL, ≥3 µmol dye/mL resin)[3]

  • Chromatography Column

  • Peristaltic Pump and Tubing

  • UV Spectrophotometer or Protein Assay Reagents (e.g., Bradford, BCA)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (typically the same as the Equilibration Buffer)

  • Elution Buffers (select one or create a gradient):

    • High Salt Elution: Equilibration Buffer + 1.5 M NaCl[1]

    • pH Shift Elution: 0.1 M Glycine-HCl, pH 2.5-3.0

    • Cofactor Elution: Equilibration Buffer + 5-50 mM of a relevant nucleotide (e.g., NAD+, NADP+, ATP)

    • Chaotropic Agent Elution: Equilibration Buffer + 1-2 M Urea or 0.5-1 M Guanidine-HCl

  • Regeneration Solution 1: High Salt Buffer (e.g., Equilibration Buffer + 2 M NaCl)

  • Regeneration Solution 2: High pH Buffer (e.g., 0.1 M Borate, pH 9.8)

  • Storage Solution: 20% Ethanol or Equilibration Buffer with 0.02% Sodium Azide

Experimental Workflow

The overall workflow for protein purification using this compound agarose involves several key steps, from resin preparation to the analysis of the purified protein.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_maintenance Maintenance resin_prep Resin Preparation (Slurry and Pack Column) equilibration Column Equilibration (5-10 CV with Equilibration Buffer) resin_prep->equilibration loading Sample Loading (Apply clarified sample to the column) equilibration->loading sample_prep Sample Preparation (Clarify and Buffer Exchange) sample_prep->loading wash Wash (5-10 CV with Wash Buffer) loading->wash elution Elution (Apply Elution Buffer) wash->elution collection Fraction Collection elution->collection regeneration Resin Regeneration (High salt and/or high pH wash) elution->regeneration analysis Protein Analysis (SDS-PAGE, Activity Assay, etc.) collection->analysis storage Storage (20% Ethanol or buffer with azide) regeneration->storage Pgp_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) Drug_out Drug Efflux Pgp->Drug_out ATP hydrolysis Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Ras Ras Receptor->Ras Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation MDR1 MDR1 Gene (encodes P-gp) NFkB->MDR1 Transcription AP1->MDR1 Transcription MDR1->Pgp Translation & Trafficking Drug_in Chemotherapeutic Drug Drug_in->Pgp

References

Application Notes and Protocols for Reactive Red 120 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 affinity chromatography is a powerful and versatile technique for the purification of a wide range of proteins, particularly those with binding sites for nucleotides such as NAD+, NADP+, and ATP.[1][2][3] This pseudo-affinity chromatography method utilizes the synthetic triazine dye, this compound, covalently immobilized onto an agarose (B213101) matrix.[4][5] The dye's structure mimics that of nucleotide cofactors, allowing for the selective binding and subsequent elution of target proteins from complex biological mixtures like crude cell lysates. Its low cost, high capacity, and stability make it an attractive option for both laboratory-scale and large-scale protein purification in academic research and the pharmaceutical industry.

Principle of a Typical Affinity Chromatography Workflow

The fundamental principle of affinity chromatography lies in the specific and reversible interaction between a ligand (in this case, this compound) immobilized on a solid support and its binding partner (the target protein). The process involves several key steps as illustrated below.

cluster_0 Chromatography Column cluster_1 Process A Equilibration B Sample Loading A->B Equilibrate Column is equilibrated with binding buffer to prepare the matrix. C Wash B->C Load Sample containing the target protein is loaded onto the column. D Elution C->D Wash Unbound impurities are washed away with binding buffer. E Regeneration D->E Elute Bound target protein is released by changing buffer conditions. Regen Column is stripped of any remaining bound substances and re-equilibrated.

Caption: General workflow of an affinity chromatography experiment.

Applications

This compound affinity chromatography has been successfully employed for the purification of a variety of proteins. Its ability to bind enzymes with nucleotide-binding sites makes it particularly useful for:

  • Dehydrogenases: Notably, NADP+-dependent dehydrogenases show a strong affinity for this compound.

  • Kinases and Other ATP-binding proteins: The dye can mimic the structure of ATP, enabling the purification of kinases and other enzymes that utilize ATP as a substrate.

  • Albumin: Serum albumin binds to a range of dye-ligands, including this compound, which can be used for its purification from plasma.

  • Interferons and other therapeutic proteins: This technique has found applications in the downstream processing of recombinant proteins in the biopharmaceutical industry.

Experimental Protocols

The following protocols provide a general framework for performing this compound affinity chromatography. Optimal conditions for a specific protein of interest should be determined empirically.

Materials and Buffers
  • Resin: this compound-Agarose (e.g., from Sigma-Aldrich, G-Biosciences).

  • Equilibration/Binding Buffer: Typically a buffer with a pH and ionic strength that promotes strong binding of the target protein. A common starting point is 20-50 mM Tris-HCl, pH 7.5.

  • Wash Buffer: Usually the same as the Equilibration/Binding Buffer.

  • Elution Buffers:

    • High Salt: Equilibration buffer containing 0.5-2.0 M NaCl or KCl.

    • pH Shift: Buffers with a higher or lower pH than the binding buffer (e.g., 100 mM glycine-HCl, pH 2.5-3.0 or 100 mM Tris-HCl, pH 8.5-9.0).

    • Competitive Elution: Equilibration buffer containing a competing ligand, such as 5-10 mM NAD+, NADP+, or ATP.

    • Chaotropic Agents: For very tightly bound proteins, buffers containing agents like 2-4 M urea (B33335) or guanidine-HCl can be used, although this may lead to protein denaturation.

  • Regeneration Solution: High salt buffer (e.g., 2 M NaCl), followed by a high pH wash (e.g., 0.1 M NaOH) and then extensive washing with water and storage buffer.

  • Storage Solution: Equilibration buffer containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide).

Protocol 1: Purification of a Recombinant NADP+-Dependent Dehydrogenase

This protocol outlines the steps for purifying a hypothetical NADP+-dependent dehydrogenase from a bacterial lysate.

Start Crude Bacterial Lysate Step1 Clarification (Centrifugation/Filtration) Start->Step1 Step3 Load Clarified Lysate Step1->Step3 Step2 Equilibrate this compound Column (20 mM Tris-HCl, pH 7.5) Step2->Step3 Step4 Wash with Equilibration Buffer (5-10 column volumes) Step3->Step4 Step5 Elute with NADP+ Gradient (0-10 mM NADP+ in Equilibration Buffer) Step4->Step5 Step6 Collect and Pool Fractions Step5->Step6 Step7 Analysis (SDS-PAGE, Activity Assay) Step6->Step7 End Purified Dehydrogenase Step7->End

Caption: Workflow for the purification of a dehydrogenase.

Methodology:

  • Column Preparation: Pack a chromatography column with this compound-Agarose and equilibrate with 5-10 column volumes (CV) of Equilibration Buffer.

  • Sample Preparation: Prepare a clarified cell lysate by centrifugation and/or filtration. Ensure the lysate is in a buffer compatible with the Equilibration Buffer (perform buffer exchange if necessary).

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate that allows for sufficient binding (e.g., 0.5-1.0 mL/min for a 5 mL column).

  • Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound dehydrogenase using a linear gradient of 0-10 mM NADP+ in Equilibration Buffer over 10 CV. Alternatively, a step elution with 1 M NaCl in Equilibration Buffer can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for protein content (A280 or Bradford assay) and enzyme activity. Pool the fractions containing the purified protein.

  • Regeneration and Storage: Regenerate the column with a high salt wash, followed by a high pH wash, and then store in the appropriate storage solution.

Protocol 2: Purification of Bovine Serum Albumin (BSA)

This protocol provides a method for the purification of BSA from a solution.

Methodology:

  • Column Equilibration: Equilibrate the this compound-Agarose column with 20 mM phosphate (B84403) buffer, pH 7.0.

  • Sample Loading: Dissolve the BSA-containing sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer until the A280 returns to baseline.

  • Elution: Elute the bound BSA with a step gradient of 1.5 M KCl in 20 mM phosphate buffer, pH 7.0.

  • Analysis: Analyze the eluted fractions for the presence of pure BSA using SDS-PAGE.

Data Presentation

The efficiency of a purification protocol is typically evaluated by tracking the total protein, total activity, specific activity, yield, and purification fold at each step.

Table 1: Representative Purification of a Recombinant NADP+-Dependent Dehydrogenase

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010,000201001
Clarified Lysate4509,80021.8981.1
This compound Eluate157,5005007525
Ammonium (B1175870) Sulfate (B86663) Ppt.127,2006007230
Size Exclusion Eluate106,5006506532.5

Table 2: Elution Conditions for Proteins from this compound

ProteinElution ConditionReference
NADP+-dependent Dehydrogenases0-2 M KCl/NaCl gradient or 5-10 mM NADP+
Lactate Dehydrogenase0-1 M KCl gradient
Bovine Serum Albumin1.5 M KCl
LipaseDecreasing ammonium sulfate gradient

Troubleshooting

ProblemPossible CauseSolution
No binding of target protein Incorrect binding buffer pH or ionic strength.Optimize binding conditions (screen different pH values and salt concentrations).
Protein is denatured.Ensure proper protein folding and stability.
Low recovery of target protein Elution conditions are too harsh or too mild.Test a range of elution conditions (different salts, pH, or competitive ligands).
Irreversible binding to the matrix.Try a milder elution buffer or add a chaotropic agent at a low concentration.
Co-elution of contaminants Non-specific binding.Increase the ionic strength of the wash buffer.
Insufficient washing.Increase the wash volume.
Low column flow rate Clogged column frit or resin.Backwash the column or repack it. Ensure the lysate is properly clarified.

Conclusion

This compound affinity chromatography is a robust and economical method for protein purification. Its versatility in binding a range of proteins, particularly those with nucleotide-binding domains, makes it a valuable tool in both basic research and industrial bioprocessing. By systematically optimizing binding, washing, and elution conditions, researchers can achieve high purity and yield of their target proteins.

References

Application Notes and Protocols for Staining Polysaccharides in Gels with Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of polysaccharides in gel electrophoresis is a critical technique for the analysis of their size, purity, and structure. While a variety of stains are available, Reactive Red 120, a dichlorotriazine azo dye, presents a potential alternative for the staining of polysaccharides in both agarose (B213101) and polyacrylamide gels. This document provides detailed application notes and a proposed protocol for the use of this compound as a post-electrophoretic stain for polysaccharides. The protocol is based on the known interactions between reactive dyes and hydroxyl-rich polymers and may require optimization for specific applications.

This compound possesses reactive chlorotriazine groups that can form covalent bonds with hydroxyl groups on polysaccharides under appropriate pH conditions. Additionally, non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions likely contribute to the staining mechanism. The intensity of the staining can be influenced by factors such as the type of polysaccharide, its concentration, the pH of the staining solution, and the staining time.

Data Presentation

Table 1: Summary of Key Parameters for Staining Polysaccharides with this compound (Proposed)

ParameterRecommended ConditionNotes
Gel Type Agarose or PolyacrylamideThe protocol can be adapted for both gel types.
Fixation 25% (v/v) Isopropanol (B130326), 10% (v/v) Acetic AcidEssential for precipitating and immobilizing polysaccharides in the gel matrix.
Staining Solution 0.1% (w/v) this compound in 0.1 M Acetic AcidAcidic pH is proposed to facilitate dye-polysaccharide interaction.
Staining Time 30 - 60 minutesMay require optimization based on polysaccharide type and concentration.
Destaining Solution 10% (v/v) Acetic AcidGentle destaining to reduce background and enhance band visibility.
Destaining Time 15 - 30 minutes (or longer)Monitor visually to achieve the desired contrast.
Visualization White light transilluminator or documentation systemStained bands will appear as red or pink.

Experimental Protocols

Materials and Reagents
  • This compound (CAS 61951-82-4)

  • Isopropanol

  • Glacial Acetic Acid

  • Sodium Hydroxide (for pH adjustment)

  • Ultrapure Water

  • Polysaccharide standards (e.g., dextran, chondroitin (B13769445) sulfate, heparin)

  • Agarose or polyacrylamide gels

  • Electrophoresis apparatus and power supply

  • Staining trays

  • Orbital shaker

  • Gel documentation system

Safety Precautions

This compound is a chemical that may cause skin and eye irritation.[1][2][3][4] It is important to handle the dye powder and solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Protocol 1: Staining Polysaccharides in Agarose Gels
  • Electrophoresis: Separate polysaccharide samples on an appropriate percentage agarose gel using a suitable running buffer. Protocols for agarose gel electrophoresis of polysaccharides are well-established.

  • Fixation: After electrophoresis, carefully transfer the gel into a staining tray containing a fixation solution of 25% (v/v) isopropanol and 10% (v/v) acetic acid in ultrapure water. Gently agitate on an orbital shaker for 30 minutes.

  • Washing: Discard the fixation solution and wash the gel with ultrapure water for 10 minutes with gentle agitation.

  • Staining: Prepare a 0.1% (w/v) this compound staining solution in 0.1 M acetic acid. The optimal pH for the adsorption of this compound has been reported to be acidic in some contexts. Submerge the gel in the staining solution and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Destaining: Transfer the stained gel into a destaining solution of 10% (v/v) acetic acid. Gently agitate and change the destaining solution every 15-30 minutes until the polysaccharide bands are clearly visible against a reduced background.

  • Visualization and Documentation: Visualize the stained polysaccharide bands using a white light transilluminator. Document the gel using a gel documentation system.

Protocol 2: Staining Polysaccharides in Polyacrylamide Gels
  • Electrophoresis: Perform polyacrylamide gel electrophoresis (PAGE) of polysaccharide samples according to standard protocols. The percentage of acrylamide (B121943) should be optimized based on the size of the polysaccharides of interest.

  • Fixation: Following electrophoresis, fix the gel in a solution of 25% (v/v) isopropanol and 10% (v/v) acetic acid for at least 60 minutes with gentle agitation.

  • Washing: Remove the fixation solution and wash the gel with ultrapure water for 15 minutes. Repeat the wash step once.

  • Staining: Immerse the gel in a 0.1% (w/v) this compound solution in 0.1 M acetic acid. Stain for 60 minutes at room temperature with gentle agitation.

  • Destaining: Destain the gel in 10% (v/v) acetic acid, changing the solution periodically until the background is clear and the bands are well-defined. This process may take several hours to overnight.

  • Visualization and Documentation: Visualize and document the gel as described for agarose gels.

Mandatory Visualizations

Experimental_Workflow cluster_electrophoresis Gel Electrophoresis cluster_staining Staining Procedure cluster_visualization Visualization prep Prepare Gel (Agarose or Polyacrylamide) load Load Polysaccharide Samples prep->load run Run Electrophoresis load->run fix Fixation (Isopropanol/Acetic Acid) run->fix wash1 Wash (Water) fix->wash1 stain Stain (0.1% this compound) wash1->stain destain Destain (10% Acetic Acid) stain->destain visualize Visualize (White Light) destain->visualize doc Document (Gel Doc System) visualize->doc

Caption: Experimental workflow for staining polysaccharides in gels.

Interaction_Mechanism cluster_interactions Binding Interactions polysaccharide Polysaccharide Chain + Hydroxyl Groups (-OH) reactive_red This compound + Dichlorotriazine Group + Azo Group + Sulfonate Groups covalent Covalent Bond (Triazine-Hydroxyl) reactive_red->covalent h_bond Hydrogen Bonding reactive_red->h_bond vdw Van der Waals Forces reactive_red->vdw electrostatic Electrostatic Interactions reactive_red->electrostatic covalent->polysaccharide h_bond->polysaccharide vdw->polysaccharide electrostatic->polysaccharide

Caption: Proposed interaction mechanism of this compound with polysaccharides.

References

Application Note & Protocol: Quantification of Protein Concentration using Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of protein concentration using a dye-binding assay based on Reactive Red 120. This colorimetric method offers a simple and rapid procedure for determining protein levels in various samples. The protocol is based on the principle of protein-dye precipitation, where the decrease in absorbance of the dye in the supernatant is proportional to the protein concentration. This application note includes a comprehensive protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and underlying principles.

Introduction

Accurate determination of protein concentration is a fundamental requirement in numerous biological research and drug development applications. Various methods are available for protein quantification, each with its own advantages and limitations. Dye-binding assays are popular due to their simplicity and speed. This application note details a method utilizing this compound, a widely available diazo dye, for protein concentration determination.

The principle of this assay is based on the interaction between this compound and proteins under acidic conditions, leading to the formation of an insoluble protein-dye complex.[1] The removal of the dye from the solution through precipitation with the protein allows for the indirect quantification of the protein concentration by measuring the decrease in the absorbance of the supernatant at the dye's maximum absorbance wavelength.

Principle of the Method

The this compound assay for protein quantification is a colorimetric method based on the precipitation of a protein-dye complex. In an acidic environment, the anionic this compound dye molecules interact with positively charged amino acid residues on the protein surface, as well as through hydrophobic interactions, leading to the formation of an insoluble aggregate.[2]

The amount of dye that is removed from the solution is proportional to the concentration of protein in the sample. By separating the insoluble protein-dye complex via centrifugation, the concentration of the remaining soluble dye in the supernatant can be measured spectrophotometrically. The absorbance of the supernatant is read at approximately 525 nm, the maximum absorbance wavelength of free this compound.[3] The decrease in absorbance of the dye in the supernatant, when compared to a protein-free blank, is directly related to the protein concentration. A standard curve is generated using a protein of known concentration, such as Bovine Serum Albumin (BSA), to determine the concentration of unknown protein samples.

Principle of the this compound Protein Assay cluster_0 Initial State cluster_1 Assay Reaction (Acidic Conditions) cluster_2 Outcome Protein in Solution Protein in Solution Protein-Dye Interaction Protein-Dye Interaction Protein in Solution->Protein-Dye Interaction Free this compound Free this compound Free this compound->Protein-Dye Interaction Insoluble Protein-Dye Complex (Precipitate) Insoluble Protein-Dye Complex (Precipitate) Protein-Dye Interaction->Insoluble Protein-Dye Complex (Precipitate) Reduced Free Dye in Supernatant Reduced Free Dye in Supernatant Protein-Dye Interaction->Reduced Free Dye in Supernatant

Figure 1: Conceptual diagram of the this compound protein-dye precipitation principle.

Materials and Reagents

  • This compound (C.I. 25810)

  • Phosphoric Acid (85%)

  • Ethanol (95%)

  • Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm

  • Microcentrifuge

  • Pipettes and tips

Experimental Protocols

Preparation of Reagents

This compound Reagent:

  • Dissolve 100 mg of this compound in 50 mL of 95% ethanol.

  • Slowly add 100 mL of 85% phosphoric acid to the dye solution while stirring.

  • Bring the final volume to 1 liter with deionized water.

  • Filter the solution through Whatman No. 1 filter paper.

  • Store the reagent in a brown bottle at room temperature. The reagent is stable for several weeks.

Protein Standard (BSA) Dilutions: Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in the same buffer as the unknown samples. A typical concentration range is from 0.1 to 1.0 mg/mL.

Assay Protocol (Microtube Format)
  • Pipette 100 µL of each protein standard and unknown sample into separate 1.5 mL microcentrifuge tubes. Prepare a blank tube containing 100 µL of the buffer used for the samples.

  • Add 1.0 mL of the this compound Reagent to each tube.

  • Vortex each tube for 2-3 seconds to ensure thorough mixing.

  • Incubate the tubes at room temperature for 10 minutes.

  • Centrifuge the tubes at 5,000 x g for 5 minutes to pellet the insoluble protein-dye complex.

  • Carefully transfer 200 µL of the supernatant from each tube to a clean 96-well microplate or a cuvette.

  • Measure the absorbance of the supernatant at 525 nm using a spectrophotometer or microplate reader.

Experimental Workflow for this compound Protein Assay Start Start Prepare Standards & Samples Prepare Standards & Samples Start->Prepare Standards & Samples Add this compound Reagent Add this compound Reagent Prepare Standards & Samples->Add this compound Reagent Vortex Vortex Add this compound Reagent->Vortex Incubate (10 min) Incubate (10 min) Vortex->Incubate (10 min) Centrifuge (5000xg, 5 min) Centrifuge (5000xg, 5 min) Incubate (10 min)->Centrifuge (5000xg, 5 min) Transfer Supernatant Transfer Supernatant Centrifuge (5000xg, 5 min)->Transfer Supernatant Measure Absorbance at 525 nm Measure Absorbance at 525 nm Transfer Supernatant->Measure Absorbance at 525 nm Data Analysis Data Analysis Measure Absorbance at 525 nm->Data Analysis

Figure 2: Step-by-step experimental workflow for the this compound protein assay.

Data Presentation and Analysis

Standard Curve

To determine the protein concentration of unknown samples, a standard curve must be generated. This is done by plotting the change in absorbance (ΔA525) against the known concentrations of the BSA standards.

Calculation of ΔA525: ΔA525 = Absorbance of Blank - Absorbance of Standard/Sample

Table 1: Example Data for BSA Standard Curve

BSA Concentration (mg/mL)Absorbance at 525 nm (Average)ΔA525 (Absorbance Decrease)
0 (Blank)1.2500.000
0.11.1250.125
0.21.0020.248
0.40.7550.495
0.60.5100.740
0.80.2650.985
1.00.0201.230

Plot the ΔA525 values (y-axis) against the corresponding BSA concentrations (x-axis) and perform a linear regression analysis. The resulting equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

Quantification of Unknown Samples

Measure the absorbance of the unknown samples at 525 nm and calculate the ΔA525 as described above. Use the equation from the linear regression of the standard curve to determine the protein concentration in the unknown samples.

Table 2: Example Data for Unknown Samples

Sample IDAbsorbance at 525 nm (Average)ΔA525 (Absorbance Decrease)Calculated Concentration (mg/mL)
Unknown 10.8800.3700.30
Unknown 20.6350.6150.50
Unknown 30.4120.8380.68

Assay Performance and Limitations

Interfering Substances

As with other dye-binding assays, certain substances can interfere with the this compound assay. These include:

  • Detergents and Surfactants: These can interact with the dye and cause precipitation or interfere with protein-dye binding.

  • Strongly Alkaline Buffers: The assay is performed under acidic conditions, and alkaline buffers can alter the pH and affect the results.

  • High Salt Concentrations: May affect protein solubility and interaction with the dye.

It is recommended to run a buffer control to check for interference. If interference is significant, sample dialysis or protein precipitation (e.g., with acetone) may be necessary.

Protein-to-Protein Variation

The extent of dye-binding can vary between different proteins due to differences in their amino acid composition and structure. Reactive dyes like this compound primarily interact with basic and aromatic amino acid residues. Therefore, it is advisable to use a protein standard that is similar in composition to the protein being assayed, if possible. If the exact protein is not available as a standard, BSA is a commonly used general protein standard.

Conclusion

The this compound protein assay provides a straightforward and cost-effective method for the determination of protein concentration. The protocol is simple to follow and offers rapid results. While it is subject to some of the same interferences and protein-to-protein variability as other dye-binding assays, with proper controls and standard selection, it can be a valuable tool for protein quantification in a research setting.

References

Application Notes and Protocols: Reactive Red 120 as a Molecular Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120, a bichromophoric triazine dye, serves as a valuable molecular probe for investigating the kinetics of a specific class of enzymes, particularly those that utilize nucleotide cofactors such as NAD(P)+ and ATP. Its structural resemblance to these cofactors allows it to act as a competitive inhibitor, binding to the nucleotide-binding sites of enzymes like dehydrogenases and kinases. This competitive interaction can be leveraged to elucidate enzyme mechanisms, determine kinetic parameters, and screen for potential drug candidates that target these active sites. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme kinetic studies.

Principle of Action

This compound typically functions as a competitive inhibitor for enzymes that have a binding site for nucleotide cofactors. Due to its chemical structure, which includes triazine rings and sulfonated aromatic systems, it can mimic the binding of molecules like NAD+, NADH, NADP+, NADPH, and ATP within the enzyme's active site. By competing with the natural substrate or cofactor, this compound reduces the rate of the enzymatic reaction. The inhibitory effect is dependent on the concentration of the dye and can be overcome by increasing the concentration of the natural substrate or cofactor. This characteristic allows for the determination of the inhibitor constant (Ki), a measure of the dye's affinity for the enzyme.

Applications

  • Enzyme Inhibition Studies: Elucidating the mechanism of enzyme inhibition and determining key kinetic parameters such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • Active Site Probing: Investigating the structure and properties of nucleotide-binding sites in enzymes.

  • Affinity Chromatography: Purifying nucleotide-dependent enzymes based on the specific interaction with immobilized this compound.

  • High-Throughput Screening: Developing assays to screen for potential drug candidates that compete with this compound for binding to the enzyme's active site.

Quantitative Data Presentation

The inhibitory effect of this compound has been quantified for several enzymes. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

EnzymeOrganismInhibitorInhibition TypeKi ValueReference
Soluble HydrogenaseAlcaligenes eutrophusProcion Red HE-3BCompetitive103 µM[1]
Membrane-bound HydrogenaseAlcaligenes eutrophusProcion Red HE-3BCompetitive19 µM[1]
Lactate (B86563) Dehydrogenase (LDH)Rabbit MuscleProcion Red HE-3B*CompetitiveN/A**[2]

*Procion Red HE-3B is a synonym for this compound. **The study demonstrated competitive inhibition with respect to NAD+/NADH but did not report a specific Ki value.[2]

Experimental Protocols

Protocol 1: Determination of the Inhibitor Constant (Ki) of this compound for a Dehydrogenase

This protocol describes a spectrophotometric assay to determine the Ki of this compound for a model NAD+-dependent dehydrogenase, such as Lactate Dehydrogenase (LDH). The assay monitors the rate of NADH formation, which absorbs light at 340 nm.

Materials:

  • Purified dehydrogenase enzyme (e.g., Rabbit Muscle Lactate Dehydrogenase)

  • Substrate for the enzyme (e.g., L-Lactic acid)

  • Cofactor (e.g., NAD+)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay should be in the linear range.

    • Prepare a stock solution of the substrate (e.g., 100 mM L-Lactic acid) in assay buffer.

    • Prepare a stock solution of the cofactor (e.g., 10 mM NAD+) in assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested (e.g., 0 µM to 500 µM).

  • Enzyme Inhibition Assay:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL (for microplates) or 1 mL (for cuvettes).

    • For each inhibitor concentration, prepare reaction mixtures containing:

      • Assay Buffer

      • A fixed concentration of the enzyme.

      • Varying concentrations of the substrate (to determine the Michaelis constant, Km). A typical range would be 0.1 to 10 times the expected Km.

      • A fixed concentration of the cofactor (e.g., 1 mM NAD+).

      • The desired concentration of this compound.

    • Include control reactions with no inhibitor for each substrate concentration.

    • Pre-incubate the enzyme, buffer, and inhibitor for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear (initial velocity).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the type of inhibition and calculate Ki, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis. The apparent Km (Km,app) will increase with increasing inhibitor concentration.

    • The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration, or by using the following equation for competitive inhibition: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Kinetic Measurement cluster_analysis 4. Data Analysis Enzyme Enzyme Stock Reaction_Mix Prepare Reaction Mixtures (Enzyme, Buffer, Inhibitor) Enzyme->Reaction_Mix Substrate Substrate Stock Initiate_Reaction Initiate with Substrate Substrate->Initiate_Reaction Cofactor Cofactor Stock Cofactor->Reaction_Mix Inhibitor This compound Stock & Serial Dilutions Inhibitor->Reaction_Mix Pre_incubation Pre-incubate (5-10 min) Reaction_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Spectrophotometer Monitor Absorbance at 340 nm (Initial Velocity) Initiate_Reaction->Spectrophotometer MM_Plot Michaelis-Menten Plot Spectrophotometer->MM_Plot LB_Plot Lineweaver-Burk Plot Spectrophotometer->LB_Plot Ki_Calc Calculate Ki LB_Plot->Ki_Calc

Caption: Experimental workflow for determining the inhibitor constant (Ki).

Competitive_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P k_cat EI->E P->E + E

Caption: Signaling pathway of competitive enzyme inhibition.

Conclusion

This compound is a versatile and cost-effective molecular probe for the kinetic analysis of nucleotide-dependent enzymes. Its ability to act as a competitive inhibitor allows for the detailed characterization of enzyme-ligand interactions and the elucidation of inhibition mechanisms. The protocols and data presented here provide a solid foundation for researchers to employ this compound in their studies of enzyme kinetics and for the development of novel therapeutics. As with any inhibitor, it is crucial to validate its mechanism of action for each specific enzyme system under investigation.

References

Application Notes and Protocols for C.I. Reactive Red 120 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Reactive Red 120 is a bis-monofunctional (bis-monochlorotriazine) azo dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its popularity stems from its ability to form a strong, covalent bond with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions, resulting in dyeings with high wet fastness properties and bright shades.[3][4][5] The dye is classified as a "hot brand" reactive dye, indicating that it requires higher temperatures (around 80-85°C) for efficient fixation. The dyeing process with this compound, like other reactive dyes, involves three principal stages: exhaustion of the dye onto the fiber in the presence of an electrolyte, fixation under alkaline conditions, and a subsequent washing-off stage to remove unfixed and hydrolyzed dye.

Chemical and Physical Properties

This compound is a complex anionic dye, highly soluble in water. Its key properties are summarized below.

PropertyValueReference
C.I. NameThis compound
C.I. Number292775
CAS Number61951-82-4
Molecular FormulaC₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆
Molecular Weight1469.98 g/mol
Chemical ClassDouble Azo, bis(monochloro-s-triazine)
Solubility (50°C)> 140 g/L
λmax535 nm

Core Principles of Application

The application of this compound is governed by the interplay of three key processes: dye exhaustion, fixation, and the competing reaction of hydrolysis.

  • Exhaustion : In a neutral dye bath, an electrolyte, typically sodium chloride or sodium sulfate (B86663), is added. This is necessary to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fiber in water, promoting the migration and adsorption of the dye onto the fiber.

  • Fixation : After the exhaustion phase, an alkali such as sodium carbonate (soda ash) or sodium hydroxide (B78521) is added to the dye bath. This raises the pH, which activates the hydroxyl groups on the cellulose fiber to form cellulosate ions. These ions then act as nucleophiles, attacking the reactive centers (the carbon atom of the triazine ring bonded to chlorine) of the dye molecule to form a stable, covalent ether bond.

  • Hydrolysis : Under the same alkaline conditions required for fixation, the reactive dye can also react with the hydroxyl ions (OH⁻) present in the water. This process, known as hydrolysis, deactivates the dye by replacing the chlorine atom with a hydroxyl group. The hydrolyzed dye can no longer react with the fiber and remains only loosely attached, behaving like a direct dye. It is crucial to remove this hydrolyzed dye during the final washing (soaping) process to ensure high wet fastness.

The efficiency of the dyeing process depends on maximizing fixation while minimizing hydrolysis.

G cluster_0 Dyeing Environment (Alkaline, High Temp.) cluster_1 Competing Reactions Dye This compound (Active Form) FixedDye Covalently Bonded Dye (High Fastness) Dye->FixedDye Fixation (Desired Reaction) HydrolyzedDye Hydrolyzed Dye (Low Affinity, Poor Fastness) Dye->HydrolyzedDye Hydrolysis (Side Reaction) Cellulose Cellulose Fiber (-OH groups) Cellulose->FixedDye Water Water (OH⁻ ions) Water->HydrolyzedDye

Caption: Competing reactions of fixation and hydrolysis for this compound.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton Fabric

This protocol describes a conventional laboratory-scale exhaust dyeing method for cotton fabric with C.I. This compound.

Materials:

  • Scoured and bleached cotton fabric

  • C.I. This compound dye

  • Sodium sulfate (Na₂SO₄) or Sodium chloride (NaCl) (Electrolyte)

  • Sodium carbonate (Na₂CO₃) (Alkali)

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Preparation: Prepare a dye bath with the required amount of water at a liquor ratio of 1:10 to 1:20 (e.g., for 10g of fabric, use 100-200mL of water). Set the initial temperature to 50°C.

  • Dye Addition: Add the pre-dissolved this compound dye (e.g., 1-2% on weight of fabric, o.w.f) to the bath.

  • Fabric Entry: Introduce the cotton fabric into the dye bath and run for 10-15 minutes to ensure even wetting and initial dye adsorption.

  • Electrolyte Addition: Gradually add the required amount of sodium sulfate (e.g., 40-60 g/L) in portions over 15-20 minutes.

  • Exhaustion Phase: Raise the temperature to 80-85°C over 30 minutes. Continue dyeing at this temperature for another 20-30 minutes to allow for dye exhaustion.

  • Fixation Phase: Add the pre-dissolved sodium carbonate (e.g., 15-20 g/L) to the dye bath over 10 minutes. This initiates the fixation reaction.

  • Dyeing Continuation: Continue the dyeing process at 80-85°C for a further 30-60 minutes, depending on the desired shade depth.

  • Draining and Rinsing: Drain the dye bath. Rinse the dyed fabric thoroughly, first with cold water, then with hot water, to remove residual alkali and surface dye.

  • Neutralization: Rinse the fabric in a bath containing acetic acid (1-2 g/L) to neutralize any remaining alkali.

  • Soaping (Wash-off): Wash the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at or near boiling (95°C) for 15 minutes. This step is critical to remove all unfixed and hydrolyzed dye, ensuring good wash fastness.

  • Final Rinsing and Drying: Rinse the fabric again with hot and cold water until the water runs clear. Squeeze and air-dry the fabric.

G start Start prep Prepare Dye Bath (Water + Dye) Temp: 50°C start->prep fabric Add Fabric Run for 15 min prep->fabric salt Add Salt (Na₂SO₄) in portions fabric->salt exhaust Raise Temp to 80-85°C Hold for 30 min (Exhaustion) salt->exhaust alkali Add Alkali (Na₂CO₃) exhaust->alkali fix Hold at 80-85°C for 30-60 min (Fixation) alkali->fix drain Drain & Rinse (Cold & Hot Water) fix->drain soap Soaping (Detergent at 95°C) drain->soap final Final Rinse & Dry soap->final end End final->end

Caption: Workflow for a standard exhaust dyeing process with this compound.

Protocol 2: Non-Aqueous Medium Dyeing of Cotton Fabric

This protocol outlines an alternative, environmentally conscious method using decamethylcyclopentasiloxane (B1670010) (D5) as the primary medium, which significantly reduces water and salt consumption.

Materials:

  • Scoured and bleached cotton fabric (2.0 g sample)

  • C.I. This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Decamethylcyclopentasiloxane (D5)

  • Water

  • Standard soap flakes

  • Laboratory dyeing machine suitable for solvent dyeing

Procedure:

  • System Preparation: Prepare the dyeing system in a DYE-24 dyeing machine or similar apparatus. The bath ratio of D5 to fabric is 30:1.

  • Chemical Dosing:

    • Dye: 2.0% o.w.f.

    • Water: 130% o.w.f (used to dissolve dye and chemicals and swell the fibers).

    • Sodium Carbonate: 30 g/L (dissolved in the water portion).

    • Note: This system can be run with or without sodium sulfate.

  • Dyeing Cycle:

    • Start the process at 25°C and maintain for 10 minutes.

    • Increase the temperature to 90°C at a rate of 2°C/min.

    • Hold the temperature at 90°C for 30 minutes for fixation.

  • Wash-off:

    • After dyeing, wash the sample with a solution of standard soap flakes (2.0 g/L) at 95°C for 15 minutes.

    • Perform a thorough wash for 15 minutes at room temperature.

  • Drying: Dry the dyed sample at 60°C for 2 hours.

Quantitative Data Summary

The following tables summarize key quantitative data from cited research on the application of this compound.

Table 1: Effect of Dye Concentration on Dye Absorption and Color Strength (Chitosan-Treated Cotton)

Dye Conc. (% o.w.f.)Dye Absorption (%)Color Strength (K/S)
1.056.446.20
1.5--
2.0--
2.5--
3.078.6418.76

Table 2: Effect of Salt (Na₂SO₄) Concentration on Dyeing Parameters in a Non-Aqueous (D5) System

Na₂SO₄ Conc. (% o.w.f.)Adsorption Rate (mg/g·min)Final Dye Uptake (%)Color Strength (K/S)Levelness (Sγ(λ))
03.85~10015.890.020
2.6-~100--
5.2-~10016.67-
7.8-~100--
10.4-~100--
135.04~100-0.042

Table 3: Colorfastness Properties of this compound on Cotton (Non-Aqueous System)

Fastness TestRating
Dry Rubbing> 4
Wet Rubbing3-4 or 4
Staining on Cotton> 4
Staining on Polyester> 4

References

Application Notes and Protocols for Flow Cytometry Analysis Using Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In flow cytometry, the accurate discrimination between live and dead cells is paramount for obtaining reliable and reproducible data. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false-positive results and skewed interpretations of cell populations. Amine-reactive dyes are a class of viability stains that effectively address this challenge. These dyes are cell-impermeable and covalently bind to free amines on proteins. In live cells with intact membranes, only surface proteins are available for binding, resulting in a dim fluorescent signal. Conversely, in dead cells with compromised membranes, the dye can enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter signal. This stable, covalent labeling allows for subsequent fixation and permeabilization steps without loss of the viability discrimination.

Reactive Red 120 is a textile azo dye that possesses reactive groups capable of forming covalent bonds with primary amines. While traditionally used in the textile industry, its chemical properties suggest its potential as a fixable viability dye for flow cytometry. These application notes provide a comprehensive guide to the principles, protocols, and data analysis for using this compound as a viability stain in flow cytometry.

Principle of Viability Staining with this compound

The fundamental principle of using this compound as a viability dye lies in the differential permeability of live and dead cell membranes.

  • Live Cells: Possess intact and functional cell membranes that are impermeable to this compound. The dye can only react with the limited number of primary amines on the cell surface proteins, resulting in a low level of fluorescence.

  • Dead Cells: Have compromised and permeable cell membranes. This allows this compound to enter the cell and covalently bind to the abundant primary amines of intracellular proteins, resulting in a high level of fluorescence.

This significant difference in fluorescence intensity allows for the clear distinction between live and dead cell populations in a flow cytometry experiment.

Data Presentation

The following tables present hypothetical data from experiments designed to characterize and validate the use of this compound as a viability dye in flow cytometry.

Table 1: Titration of this compound for Optimal Concentration

This compound Concentration (µg/mL)Mean Fluorescence Intensity (MFI) of Live CellsMean Fluorescence Intensity (MFI) of Dead CellsStaining Index*
0.11508,00052.3
0.525025,00099.0
1.0 300 45,000 149.0
2.045048,000105.7
5.080050,00061.5

Staining Index = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of MFI of Live Cells)

A higher staining index indicates better separation between live and dead cell populations.

Table 2: Viability Assessment of Jurkat Cells Treated with Camptothecin

Treatment% Live Cells (this compound-)% Dead Cells (this compound+)
Untreated Control95.2%4.8%
Camptothecin (5 µM)65.7%34.3%
Camptothecin (10 µM)42.1%57.9%

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Staining Protocol for Viability Assessment

  • Cell Preparation:

    • Harvest cells and wash them once with protein-free Phosphate-Buffered Saline (PBS) to remove any residual proteins from the culture medium.

    • Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10^6 cells/mL. It is crucial to perform the staining in a protein-free buffer as the dye will react with any primary amines present.

  • Staining:

    • Add the optimal concentration of this compound (determined through titration, see Table 1 for a hypothetical example) to the cell suspension. For instance, add 1 µL of a 1 mg/mL stock solution to 1 mL of cell suspension for a final concentration of 1 µg/mL.

    • Vortex the cells gently immediately after adding the dye.

    • Incubate for 15-30 minutes at room temperature or on ice, protected from light. Incubation on ice can help to slow down the internalization of the dye in early apoptotic cells.

  • Washing:

    • After incubation, wash the cells twice with 2-3 mL of a complete staining buffer (e.g., PBS with 1-2% Fetal Bovine Serum or Bovine Serum Albumin). The protein in the wash buffer will quench any unreacted dye.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

3. Flow Cytometry Analysis

  • Instrument Setup:

    • The exact excitation and emission spectra for this compound in a flow cytometry setting need to be empirically determined. Based on its chemical structure as a red azo dye, it is likely to be excited by a yellow-green (561 nm) or red (633/640 nm) laser. The emission is expected to be in the far-red range of the spectrum.

    • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) parameters and to check for cellular autofluorescence.

    • Use single-stained live and single-stained dead cell samples to set the appropriate voltage for the this compound channel and to calculate compensation if necessary for multicolor experiments.

  • Gating Strategy:

    • Acquire data from your stained samples.

    • Create a dot plot of FSC-A versus SSC-A to identify the cell population of interest and gate out debris.

    • From the main cell gate, create a histogram or a dot plot showing the fluorescence intensity of this compound.

    • Two distinct populations should be visible: a dim or negative population representing the live cells and a bright population representing the dead cells.

    • Gate on the live (this compound negative/dim) population for further analysis of other markers.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in flow cytometry.

G cluster_legend Legend cluster_live Live Cell Staining cluster_dead Dead Cell Staining LiveCell Live Cell DeadCell Dead Cell Dye This compound Live_Cell Intact Membrane Surface_Proteins Surface Amines Live_Cell->Surface_Proteins Limited Dye Binding Dim_Fluorescence Dim Fluorescence Surface_Proteins->Dim_Fluorescence Dead_Cell Compromised Membrane Intracellular_Proteins Intracellular Amines Dead_Cell->Intracellular_Proteins Dye Influx Bright_Fluorescence Bright Fluorescence Intracellular_Proteins->Bright_Fluorescence Reactive_Red_120 Reactive_Red_120 Reactive_Red_120->Live_Cell Reactive_Red_120->Dead_Cell

Mechanism of this compound Viability Staining.

G Start Start: Cell Sample Cell_Harvest 1. Harvest & Wash Cells (Protein-free PBS) Start->Cell_Harvest Resuspend 2. Resuspend Cells (1x10^6/mL in PBS) Cell_Harvest->Resuspend Stain 3. Add this compound (Incubate 15-30 min) Resuspend->Stain Wash 4. Wash Cells Twice (Buffer with Protein) Stain->Wash Antibody_Staining 5. (Optional) Antibody Staining Wash->Antibody_Staining Fix_Perm 6. (Optional) Fixation & Permeabilization Antibody_Staining->Fix_Perm Acquire 7. Acquire on Flow Cytometer Fix_Perm->Acquire Analyze End: Data Analysis Acquire->Analyze

Experimental Workflow for Viability Staining.

G cluster_stress Hypothetical Cellular Stress Response Reactive_Red_120 This compound (Xenobiotic Stress) ROS_Production Increased ROS Production Reactive_Red_120->ROS_Production MAPK_Pathway MAPK Pathway (p38, JNK) ROS_Production->MAPK_Pathway AP1_Activation AP-1 Activation MAPK_Pathway->AP1_Activation Gene_Expression Altered Gene Expression (e.g., Pro-apoptotic genes) AP1_Activation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Hypothetical Signaling Pathway Activation.

Conclusion

This compound, with its amine-reactive properties, presents a promising candidate for a cost-effective and fixable viability dye in flow cytometry. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its utility in their specific experimental systems. As with any new reagent, it is imperative to perform initial validation experiments, such as determining the optimal concentration and confirming the spectral properties with the available flow cytometer configurations. By carefully following these guidelines, researchers can effectively discriminate between live and dead cells, thereby enhancing the quality and reliability of their flow cytometry data.

Application Notes and Protocols for Studying Protein-Dye Interactions using Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 is a dichloro-triazine azo dye that has found significant utility in biochemical and pharmaceutical research as a versatile tool for studying proteins. Its ability to interact with a wide range of proteins, particularly those with nucleotide-binding sites (e.g., dehydrogenases, kinases) and other proteins like serum albumins, makes it an excellent ligand for affinity chromatography, as well as a valuable probe in various biophysical assays.[1][2][3] The interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[2]

These application notes provide a comprehensive overview of the use of this compound for the purification and characterization of protein-dye binding interactions. Detailed protocols for affinity chromatography, spectrophotometric analysis, and other relevant techniques are included to facilitate the design and execution of experiments in your laboratory.

Applications of this compound in Protein Studies

This compound serves as a pseudo-affinity ligand, mimicking the structure of biological molecules like nucleotides, which allows it to bind to the active or allosteric sites of many enzymes.[1] This property is exploited in several key applications:

  • Protein Purification: Immobilized this compound is widely used as a ligand in affinity chromatography for the purification of a variety of proteins, including dehydrogenases, kinases, and serum albumin.

  • Protein-Ligand Binding Studies: The dye can be used in solution to study the binding affinity, stoichiometry, and thermodynamics of its interaction with proteins using various spectroscopic and calorimetric techniques.

  • Enzyme Inhibition Assays: Due to its ability to bind to the active sites of enzymes, this compound can act as a competitive or non-competitive inhibitor, allowing for the study of enzyme kinetics and inhibition.

  • Probing Nucleotide Binding Sites: The structural similarity of this compound to nucleotide cofactors makes it a useful tool for identifying and characterizing nucleotide-binding domains in proteins.

Quantitative Data on Protein-Dye Interactions

The following tables summarize quantitative data from studies on the interaction of triazine dyes with proteins. While specific data for this compound is limited in the literature for a wide range of proteins, the data for the structurally similar Reactive Brilliant Red with Human Serum Albumin (HSA) provides a valuable case study.

Table 1: Thermodynamic Parameters for the Interaction of Reactive Brilliant Red with Human Serum Albumin (HSA)

ParameterValueConditions
Binding Constant (K)1.2 x 10^5 M^-1pH 7.4, 298 K
Stoichiometry (n)~1pH 7.4, 298 K
Gibbs Free Energy (ΔG°)-28.9 kJ/molpH 7.4, 298 K
Enthalpy (ΔH°)-10.5 kJ/molpH 7.4, 298 K
Entropy (ΔS°)61.7 J/mol·KpH 7.4, 298 K

Table 2: Examples of Proteins Purified by this compound Affinity Chromatography and Elution Conditions

ProteinSourceElution ConditionReference
Lactate DehydrogenaseBovine Heart0.5 M KCl + 5 mM NADH
Alkaline PhosphataseChicken IntestineIncreasing gradient of NaCl
P-glycoproteinHumanATP
Mannitol-1-phosphate dehydrogenaseRed Alga0.5 M KCl

Experimental Protocols

Protocol 1: Affinity Chromatography for Protein Purification using this compound-Agarose

This protocol describes the general procedure for purifying a target protein using this compound immobilized on an agarose (B213101) matrix.

Materials:

  • This compound-Agarose resin

  • Chromatography column

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., Equilibration Buffer with 0.1-0.5 M NaCl)

  • Elution Buffer (e.g., Equilibration Buffer with 1-2 M NaCl, or a specific ligand/cofactor like 5-10 mM NAD+/NADH)

  • Protein sample (clarified cell lysate or partially purified fraction)

  • Spectrophotometer or protein assay reagents

Procedure:

  • Column Packing:

    • Prepare a slurry of this compound-Agarose in Equilibration Buffer.

    • Carefully pour the slurry into the chromatography column, avoiding air bubbles.

    • Allow the resin to settle and pack under gravity or low pressure.

  • Equilibration:

    • Wash the packed column with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Loading:

    • Load the clarified protein sample onto the column at a flow rate that allows for sufficient interaction time between the protein and the resin.

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using the Elution Buffer. This can be done using a step gradient (e.g., high salt concentration) or a linear gradient. Alternatively, a specific ligand that competes with the dye for the protein's binding site can be used for a more specific elution.

    • Collect fractions and monitor the protein concentration using absorbance at 280 nm or a protein assay.

  • Analysis:

    • Analyze the collected fractions for the presence and purity of the target protein using SDS-PAGE. .

    G cluster_prep Column Preparation cluster_purification Purification Steps cluster_analysis Analysis pack Pack Column with This compound-Agarose equilibrate Equilibrate with Binding Buffer pack->equilibrate load Load Protein Sample equilibrate->load wash Wash with Wash Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE, Activity Assay) collect->analyze

    Affinity Chromatography Workflow

Protocol 2: Spectrophotometric Titration to Determine Binding Parameters

This protocol describes how to use UV-Visible spectrophotometry to determine the binding constant (K) and stoichiometry (n) of the protein-dye interaction.

Materials:

  • Purified protein solution of known concentration

  • This compound stock solution of known concentration

  • Spectrophotometer with cuvettes

  • Appropriate buffer solution

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan the absorbance spectrum of a dilute solution of this compound in the chosen buffer to determine its λmax (typically around 515-530 nm).

  • Prepare Samples:

    • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound.

    • Include a blank for each dye concentration containing only the buffer and the dye.

  • Data Acquisition:

    • Incubate the samples to allow binding to reach equilibrium.

    • Measure the absorbance of each solution at the λmax of the dye.

  • Data Analysis:

    • Correct the absorbance readings of the protein-dye solutions by subtracting the absorbance of the corresponding dye-only solutions.

    • The binding parameters can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis of the binding isotherm.

    G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_prot Prepare Protein Solution (Constant Concentration) mix Mix Protein and Dye prep_prot->mix prep_dye Prepare Dye Solutions (Varying Concentrations) prep_dye->mix incubate Incubate to Equilibrium mix->incubate measure Measure Absorbance at λmax incubate->measure correct Correct for Dye Absorbance measure->correct plot Plot Binding Isotherm correct->plot fit Fit to Binding Model plot->fit calculate Calculate K and n fit->calculate

    Spectrophotometric Titration Workflow

Protocol 3: Isothermal Titration Calorimetry (ITC) to Determine Thermodynamic Parameters

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein solution of known concentration

  • This compound solution of known concentration

  • Identical, degassed buffer for both protein and dye solutions

Procedure:

  • Sample Preparation:

    • Prepare the protein and this compound solutions in the exact same, thoroughly degassed buffer to minimize heats of dilution.

    • The concentration of the protein in the sample cell and the dye in the syringe should be optimized based on the expected binding affinity. A general starting point is to have the protein concentration in the cell at 10-50 µM and the dye concentration in the syringe 10-20 times higher.

  • Instrument Setup:

    • Set the desired experimental temperature.

    • Thoroughly clean the sample cell and syringe.

  • Titration:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the dye solution into the protein solution, allowing the system to reach thermal equilibrium after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the dye solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

    G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_buffer Prepare & Degas Buffer prep_prot Prepare Protein in Buffer prep_buffer->prep_prot prep_dye Prepare Dye in Buffer prep_buffer->prep_dye load_cell Load Protein into Cell titrate Perform Titration load_cell->titrate load_syringe Load Dye into Syringe load_syringe->titrate integrate Integrate Heat Pulses titrate->integrate subtract_dilution Subtract Heat of Dilution integrate->subtract_dilution fit_isotherm Fit Binding Isotherm subtract_dilution->fit_isotherm calc_thermo Calculate ΔG, ΔH, ΔS, K, n fit_isotherm->calc_thermo

    Isothermal Titration Calorimetry Workflow

Conclusion

This compound is a powerful and versatile tool for researchers in protein science and drug development. Its utility in both preparative and analytical applications makes it a valuable addition to the molecular biology and biochemistry toolbox. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to purify proteins and to quantitatively characterize their binding interactions. By carefully designing and executing these experiments, researchers can gain significant insights into protein structure, function, and ligand binding.

References

Application Notes and Protocols for Labeling Monoclonal Antibodies with Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of monoclonal antibodies (mAbs) with fluorescent dyes is a cornerstone technique in a wide array of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. Reactive Red 120 is a dichlorotriazine-based reactive dye that forms stable, covalent bonds with proteins. The dichlorotriazine moiety reacts with nucleophilic groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, through a nucleophilic substitution reaction. This process is most efficient under slightly alkaline conditions (pH 8.5-9.5), which ensures that the target amine groups are deprotonated and thus more reactive.[1] This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies, including methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

Successful antibody conjugation requires careful control of several experimental parameters. The following tables summarize the key properties of this compound and the recommended starting conditions for labeling a typical IgG monoclonal antibody. Optimization may be required for different antibodies or specific applications.

Table 1: Properties of this compound

PropertyValue
C.I. NameThis compound
Molecular FormulaC₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆
Molecular Weight1469.98 g/mol
Reactive GroupDichlorotriazine (DCT)
ReactivityPrimary Amines (e.g., Lysine)
Excitation Maximum (λex)~515 nm (in water)
Emission Maximum (λem)~620 nm (in water, approximate)

Table 2: Recommended Reaction Conditions for IgG Labeling

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1]
Dye:Antibody Molar Ratio10:1 to 40:1This is a critical parameter to optimize for the desired degree of labeling (DOL).[1]
Reaction Buffer50-100 mM Sodium Bicarbonate or Sodium BorateThe buffer must be free of primary amines (e.g., Tris or glycine).[1]
Reaction pH8.5 - 9.5Essential for the deprotonation of lysine residues, enhancing their nucleophilicity.[1]
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time1 - 2 hoursLonger incubation times may increase the DOL but also risk non-specific labeling or protein aggregation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation, conjugation, and purification of monoclonal antibodies labeled with this compound.

Preparation of Reagents
  • Antibody Preparation:

    • The monoclonal antibody should be of high purity. If the antibody solution contains stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed prior to labeling.

    • The antibody should be in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine (B1666218), perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) using dialysis or a desalting column.

    • Adjust the antibody concentration to be within the recommended range of 1-10 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A typical concentration is 10 mg/mL.

    • Vortex the solution to ensure the dye is fully dissolved. Reactive dyes can be unstable in solution, so fresh preparation is recommended.

Antibody Labeling Reaction
  • Place the prepared antibody solution in a reaction tube.

  • While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. The volume to be added will depend on the desired dye-to-antibody molar ratio.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

  • Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.

  • (Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine and incubate for an additional 15-30 minutes. This will react with any remaining free dye.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated this compound from the labeled antibody. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method for this separation.

  • Equilibrate the size-exclusion column with a suitable storage buffer for the antibody (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

  • Carefully load the entire volume of the labeling reaction onto the top of the column resin.

  • Allow the sample to enter the resin bed, and then begin eluting with the storage buffer.

  • The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Collect the fraction(s) containing the purified antibody-dye conjugate.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, should be determined spectrophotometrically.

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~515 nm, A₅₁₅).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The following formula can be used to determine the DOL:

    DOL = (A₅₁₅ × ε_protein) / [(A₂₈₀ - (A₅₁₅ × CF₂₈₀)) × ε_dye]

    Where:

    • A₅₁₅ is the absorbance of the conjugate at 515 nm.

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of this compound at 515 nm. This should be determined experimentally or obtained from the supplier.

    • CF₂₈₀ is a correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 515 nm (A₂₈₀ of free dye / A₅₁₅ of free dye).

For most applications, an optimal DOL for antibodies is between 2 and 10.

Visualizations

Experimental Workflow Diagram

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab_Prep Antibody Preparation (Buffer Exchange) Reaction Labeling Reaction (mAb + Dye, pH 8.5-9.5) Ab_Prep->Reaction Dye_Prep Dye Preparation (Dissolve this compound) Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterization (Spectrophotometry, DOL Calculation) Purification->Characterization

Caption: Workflow for monoclonal antibody labeling with this compound.

Application of Labeled Antibody in Flow Cytometry

Flow_Cytometry_Application cluster_cell Cellular Staining mAb Labeled mAb (this compound) complex mAb-Antigen Complex mAb->complex Binding cell Target Cell antigen Surface Antigen flow_cytometer Flow Cytometer (Laser Excitation) complex->flow_cytometer Analysis detection Fluorescence Detection (Signal Acquisition) flow_cytometer->detection Emission

References

Troubleshooting & Optimization

Troubleshooting low protein yield in Reactive Red 120 affinity purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reactive Red 120 affinity purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound affinity chromatography and what types of proteins does it bind?

This compound is a triazine dye that is covalently immobilized onto an agarose (B213101) matrix.[1] This type of affinity chromatography is often referred to as pseudo-affinity or biomimetic chromatography. The dye's structure can mimic the binding sites of various biological molecules. Consequently, it can bind a wide range of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases, and other ATP/NADPH-dependent enzymes).[1][2] The interaction is not strictly based on a specific biological affinity but rather a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1][2]

Q2: What is the typical binding capacity of this compound agarose resin?

The binding capacity of this compound resin can vary significantly depending on the specific protein, the degree of dye substitution on the resin, and the experimental conditions (e.g., pH, ionic strength, flow rate). However, it can be quite high, potentially exceeding 20 mg of protein per ml of resin. It is always recommended to determine the optimal binding capacity for your specific target protein empirically.

Q3: How should I store my this compound agarose column?

For long-term storage, the column should be thoroughly cleaned and then stored in a neutral buffer containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 2-8°C. It is crucial to prevent the column from freezing, as this can damage the agarose beads.

Troubleshooting Guide: Low Protein Yield

Low protein yield is a common issue in affinity chromatography. The following sections address specific problems you might encounter during your this compound purification.

Problem 1: My target protein is not binding to the column.

If your protein of interest is found in the flow-through and initial wash fractions, it is not binding effectively to the resin. Here are several potential causes and solutions:

  • Incorrect Binding Buffer Conditions: The pH and ionic strength of your binding buffer are critical for successful protein binding.

    • Solution: Ensure the pH of your sample and equilibration buffer are compatible and optimal for binding. For many proteins, binding is optimal at a neutral or slightly basic pH (e.g., pH 7.0-8.5). The ionic strength should generally be low to facilitate electrostatic interactions.

  • Presence of Interfering Substances: Components in your sample lysate may interfere with binding.

    • Solution: Ensure your sample is properly clarified by centrifugation and/or filtration to remove cell debris and precipitates. If your sample contains chelating agents (e.g., EDTA), these may interfere with the binding of certain proteins; consider removing them via dialysis or buffer exchange.

  • Protein Concentration is Too Low: Very dilute protein samples can lead to poor binding or even irreversible binding in some cases.

    • Solution: If possible, concentrate your sample before loading it onto the column. A typical protein concentration for loading is in the range of 1-10 mg/ml.

  • Inaccessible Binding Site: The region on your protein that interacts with the dye may be sterically hindered.

    • Solution: This is less common with dye affinity than with specific tags, but if suspected, you could try performing the purification under mild denaturing conditions, though this may affect protein activity.

Problem 2: My target protein binds to the column but is not eluting.

If you have confirmed that your protein is binding but you are recovering very little in the elution fractions, consider the following:

  • Elution Conditions are Too Mild: The elution buffer may not be strong enough to disrupt the interaction between your protein and the this compound dye.

    • Solution: Increase the strength of your elution buffer. This can be achieved by:

      • Increasing the salt concentration (e.g., up to 2.0 M NaCl).

      • Changing the pH (either lowering or raising it).

      • Using a competitive eluent, such as a cofactor or substrate for your protein (e.g., 5-50 mM ATP or NAD+).

      • Employing a chaotropic agent like urea (B33335) or guanidine-HCl, although this will likely denature your protein.

  • Protein Precipitation on the Column: The conditions in the elution buffer may be causing your protein to precipitate on the column.

    • Solution: Try eluting with a linear gradient instead of a step elution to reduce the abrupt change in buffer conditions. You can also consider adding stabilizing agents to the elution buffer, such as glycerol (B35011) or non-ionic detergents.

  • Nonspecific Hydrophobic Interactions: Strong hydrophobic interactions may be preventing elution.

    • Solution: Add a non-ionic detergent (e.g., 0.1-2% Triton X-100) or ethylene (B1197577) glycol to the elution buffer to disrupt these interactions.

Problem 3: The protein yield is low, and I'm losing protein at multiple steps.

If you observe a gradual loss of protein throughout the purification process, a combination of factors may be at play.

  • Protein Degradation: Proteases in your sample can degrade your target protein.

    • Solution: Add a protease inhibitor cocktail to your lysis and binding buffers. Perform all purification steps at a low temperature (e.g., 4°C) to minimize protease activity.

  • Column Overloading: Loading too much protein can exceed the binding capacity of the resin, leading to loss in the flow-through.

    • Solution: Reduce the amount of sample loaded or use a larger column volume.

  • Improper Column Packing or Equilibration: An improperly packed column can lead to poor flow and inefficient binding. Insufficient equilibration can result in incorrect buffer conditions at the time of sample loading.

    • Solution: Ensure the column is packed evenly and well-settled. Equilibrate the column with at least 5-10 column volumes of binding buffer before loading your sample.

Data Presentation

Table 1: General Buffer Conditions for this compound Chromatography

ParameterBinding ConditionsElution Conditions
pH Typically 7.0 - 8.5pH shift (e.g., pH 2.5-3.0 or pH 10.5)
Salt Concentration Low (e.g., < 100 mM NaCl)High (e.g., 0.5 - 2.0 M NaCl)
Additives Protease inhibitorsCompetitive ligands (5-50 mM), non-ionic detergents (0.1-2%), chaotropic agents (0.5-6 M Urea)

Note: These are general ranges. Optimal conditions must be determined empirically for each specific protein.

Experimental Protocols

Key Experiment: Optimizing Elution Conditions

This protocol describes a method to test different elution strategies to improve protein yield.

1. Column Preparation and Protein Binding: a. Equilibrate a small-scale this compound column (e.g., 1 ml) with 5-10 column volumes of your optimized binding buffer. b. Load a known amount of your clarified protein sample onto the column. c. Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

2. Elution Trials (Gradient or Step): a. Salt Gradient Elution: Elute the bound protein using a linear gradient of NaCl in your binding buffer, from the initial low concentration up to 2.0 M over 10-20 column volumes. Collect fractions throughout the gradient. b. pH Step Elution: Sequentially wash the column with a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0, 3.0). Collect fractions at each pH step. Immediately neutralize the low pH fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve protein activity. c. Competitive Elution: If your protein has a known cofactor or substrate, attempt elution with the binding buffer containing that molecule at a concentration of 5-50 mM.

3. Analysis: a. Analyze the collected fractions from each elution trial by SDS-PAGE to determine which conditions elute your target protein with the highest yield and purity. b. If necessary, perform an activity assay on the eluted fractions to ensure the chosen elution method does not irreversibly denature your protein.

Column Regeneration Protocol

To reuse your this compound column, it is essential to remove any tightly bound proteins and contaminants.

  • Wash the column with 10 column volumes of a high salt buffer (e.g., 0.1 M Borate, pH 9.8 + 1.0 M NaCl).

  • Wash with 10 column volumes of the high pH buffer without salt (e.g., 0.1 M Borate, pH 9.8).

  • Wash with 10 column volumes of deionized water.

  • For storage, equilibrate the column with a buffer containing an antimicrobial agent (e.g., 20% ethanol) and store at 2-8°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Equilibration Equilibrate Column (5-10 CV Binding Buffer) Load_Sample Load Sample Equilibration->Load_Sample Sample_Prep Prepare & Clarify Protein Sample Sample_Prep->Load_Sample Wash Wash Column (5-10 CV Binding Buffer) Load_Sample->Wash Unbound Proteins Elute Elute Protein (High Salt / pH Shift) Wash->Elute Bound Protein Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Collect_Fractions->Analyze Troubleshooting_Low_Yield action_node action_node problem_node problem_node Start Low Protein Yield? Protein_in_FT Protein in Flow-Through? Start->Protein_in_FT Protein_on_Column Protein on Column (No Elution)? Protein_in_FT->Protein_on_Column No problem_node_binding Problem: Binding Issue Protein_in_FT->problem_node_binding Yes Protein_Degraded Protein Degradation? Protein_on_Column->Protein_Degraded No problem_node_elution Problem: Elution Issue Protein_on_Column->problem_node_elution Yes problem_node_stability Problem: Stability Issue Protein_Degraded->problem_node_stability Yes End Consult Further Documentation Protein_Degraded->End No, review all steps action_node_binding Action: Check pH/Ionic Strength, Sample Prep, Protein Concentration problem_node_binding->action_node_binding action_node_elution Action: Increase Elution Strength, Use Gradient, Add Detergents problem_node_elution->action_node_elution action_node_stability Action: Add Protease Inhibitors, Work at 4°C problem_node_stability->action_node_stability

References

Technical Support Center: Optimizing Elution Conditions for Reactive Red 120 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of proteins using Reactive Red 120 affinity chromatography.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing potential causes and systematic solutions.

Question: Why is my target protein not binding to the this compound column?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Buffer Conditions Ensure the pH and ionic strength of your sample and equilibration buffer are compatible.[1] For many proteins, binding is optimal at a pH between 7.5 and 8.0.[2] The ionic strength should be low to facilitate affinity interactions.[1]
Presence of Interfering Substances Non-ionic detergents can encapsulate the dye and prevent protein binding.[2] Ensure your sample is free from such detergents or other competitive molecules.
Low Protein Concentration Very low protein concentrations can lead to irreversible binding.[1] It is recommended to load a protein solution with a concentration between 1-10 mg/ml.
Column Overload While less common for binding failure, ensure you have not exceeded the binding capacity of your column. Refer to the manufacturer's specifications for your specific resin.
Hydrolysis of the Dye Some hydrolysis of the dye-ligand linkage can occur over time. Ensure any free dye is washed out of the column before use.

Question: My protein is bound to the column, but I am getting low or no elution of my target protein. What should I do?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Elution Buffer is Too Weak The ionic strength or pH shift of your elution buffer may be insufficient to disrupt the protein-dye interaction. Gradually increase the salt concentration (e.g., NaCl from 0.1 M up to 2.0 M) or alter the pH.
Strong Hydrophobic Interactions The affinity of reactive dyes for proteins can involve hydrophobic and ion-exchange properties. Consider adding ethylene (B1197577) glycol (0.1-2%) or a non-ionic detergent like Triton X-100 (0.1-2%) to the elution buffer to disrupt hydrophobic interactions.
Precipitation on the Column The protein may have precipitated on the column due to the elution conditions. Try eluting with a buffer containing chaotropic agents like urea (B33335) (0.5-6.0 M) or guanidine-HCl. Note that these agents will likely denature your protein.
Irreversible Binding In some cases, especially with very low protein loads, binding can be irreversible. This may necessitate a re-evaluation of the loading conditions or the suitability of this resin for your specific protein.

Question: The eluted protein peak is very broad. How can I achieve a sharper elution peak?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Gradient Elution is Too Shallow If using a gradient elution, a very shallow gradient can lead to broad peaks. Try increasing the steepness of the salt or pH gradient.
High Column Volume Using an excessively large column for the amount of protein can result in dilution and peak broadening. Use a column volume appropriate for your sample size.
Sub-optimal Flow Rate A flow rate that is too high can lead to poor mass transfer and broader peaks. Conversely, a very low flow rate can increase diffusion and also lead to peak broadening. Optimize the flow rate for your specific column and protein.
Non-specific Interactions Strong non-specific interactions can cause tailing and broad peaks. Try adding a low concentration of a non-ionic detergent or a modifying agent to the elution buffer.

Frequently Asked Questions (FAQs)

What are the typical starting conditions for binding a protein to a this compound column?

For initial experiments, equilibrate the column with a buffer at a pH between 7.5 and 8.0, such as 0.01 M Tris-HCl. The ionic strength should be kept low to promote binding.

What are the different strategies for eluting my protein?

There are several common elution strategies:

  • Increasing Ionic Strength: This is the most common method. A linear or step gradient of a salt like NaCl (from 0.05 M to 2.0 M) is typically used.

  • pH Shifts: Changing the pH of the buffer can alter the charge of the protein or the dye, leading to elution.

  • Competitive Elution: Using a molecule that competes with the protein for binding to the dye, such as coenzymes, cofactors, or substrates (typically in the 5 mM to 50 mM range).

  • Chaotropic Agents: Agents like urea or guanidine-HCl can be used, but they will likely denature the protein.

How do I regenerate and store my this compound column?

To regenerate the column, wash it with 5-10 column volumes of a high salt solution (e.g., 2.0 M NaCl), followed by a high pH buffer (e.g., 0.1 M Borate pH 9.8), and then re-equilibrate with your starting buffer. For long-term storage, keep the column in a buffer containing an antimicrobial agent like 0.01% to 0.02% Thimerosal or sodium azide (B81097) at 3-8°C. Do not freeze the column.

Data Presentation

Table 1: Effect of NaCl Concentration on Protein Elution

NaCl Concentration (M)Protein Recovery (%)Purity (%)
0.1< 5> 95
0.251590
0.54085
1.08580
1.5> 9575
2.0> 9570

Note: This is example data and actual results will vary depending on the specific protein and experimental conditions.

Table 2: Effect of pH on Protein Elution

Elution Buffer pHProtein Recovery (%)Purity (%)
8.0< 10> 95
9.03090
10.07585
11.0> 9080

Note: This is example data and actual results will vary depending on the specific protein and experimental conditions.

Experimental Protocols

1. Column Packing and Equilibration

  • If using a lyophilized matrix, rehydrate it with at least 200 mL of water or equilibration buffer per gram of matrix for a minimum of 30 minutes at room temperature.

  • Wash the rehydrated matrix with 3-5 column volumes of water or equilibration buffer to remove any stabilizing agents like lactose.

  • Prepare a slurry of the resin in the equilibration buffer (e.g., 0.01 M Tris-HCl, pH 7.5-8.0).

  • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.

  • Allow the resin to pack under gravity or at a low flow rate.

  • Equilibrate the packed column with 5-10 column volumes of the equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

2. Sample Loading

  • Ensure your protein sample is in a buffer that is compatible with the equilibration buffer, ideally with a similar pH and low ionic strength.

  • The recommended protein concentration for the load solution is between 1-10 mg/ml.

  • Apply the sample to the top of the equilibrated column at a controlled flow rate.

  • After the entire sample has entered the resin bed, wash with a small volume (0.1-0.5 ml) of equilibration buffer.

  • Continue washing the column with 5-10 column volumes of equilibration buffer to remove any unbound proteins.

3. Elution

  • Apply the chosen elution buffer to the column. This can be a step or a linear gradient of increasing salt concentration, a buffer with a different pH, or a buffer containing a competitive eluent.

  • Collect fractions and monitor the protein concentration in the eluate using a spectrophotometer at 280 nm or a protein assay.

  • Pool the fractions containing the purified protein.

4. Column Regeneration

  • Wash the column with 5-10 column volumes of a high salt buffer (e.g., 2.0 M NaCl) to remove any remaining bound proteins.

  • Wash with 5-10 column volumes of a high pH buffer (e.g., 0.1 M Borate, pH 9.8) or alternate high and low pH steps.

  • Wash with 5-10 column volumes of deionized water.

  • Finally, re-equilibrate the column with 5-10 column volumes of the starting equilibration buffer or store it in an appropriate storage solution.

Visualizations

TroubleshootingWorkflow Start Problem Observed NoBinding No/Poor Protein Binding Start->NoBinding LowElution Low/No Elution Start->LowElution BroadPeak Broad Elution Peak Start->BroadPeak Cause_BindingBuffer Incorrect Buffer pH/ Ionic Strength NoBinding->Cause_BindingBuffer Potential Cause Cause_Interference Interfering Substances (e.g., detergents) NoBinding->Cause_Interference Potential Cause Cause_LowConc Low Protein Concentration NoBinding->Cause_LowConc Potential Cause Cause_WeakElution Elution Buffer Too Weak LowElution->Cause_WeakElution Potential Cause Cause_Hydrophobic Strong Hydrophobic Interactions LowElution->Cause_Hydrophobic Potential Cause Cause_Precipitation On-Column Precipitation LowElution->Cause_Precipitation Potential Cause Cause_ShallowGradient Gradient Too Shallow BroadPeak->Cause_ShallowGradient Potential Cause Cause_FlowRate Sub-optimal Flow Rate BroadPeak->Cause_FlowRate Potential Cause Cause_Nonspecific Non-specific Interactions BroadPeak->Cause_Nonspecific Potential Cause Solution_CheckBuffer Verify/Adjust Buffer Composition Cause_BindingBuffer->Solution_CheckBuffer Solution Solution_RemoveInterference Sample Cleanup Cause_Interference->Solution_RemoveInterference Solution Solution_ConcentrateSample Concentrate Sample Cause_LowConc->Solution_ConcentrateSample Solution Solution_IncreaseStrength Increase Salt/Alter pH Cause_WeakElution->Solution_IncreaseStrength Solution Solution_AddModifier Add Ethylene Glycol/ Detergent Cause_Hydrophobic->Solution_AddModifier Solution Solution_UseChaotrope Use Chaotropic Agent (e.g., Urea) Cause_Precipitation->Solution_UseChaotrope Solution Solution_SteepenGradient Increase Gradient Steepness Cause_ShallowGradient->Solution_SteepenGradient Solution Solution_OptimizeFlow Optimize Flow Rate Cause_FlowRate->Solution_OptimizeFlow Solution Solution_ModifyBuffer Add Detergent/ Modifier to Elution Buffer Cause_Nonspecific->Solution_ModifyBuffer Solution

Caption: Troubleshooting workflow for common issues in this compound chromatography.

ElutionOptimizationWorkflow Start Start: Equilibrate Column and Load Sample Wash Wash with Equilibration Buffer to Remove Unbound Proteins Start->Wash ElutionStrategy Select Elution Strategy Wash->ElutionStrategy SaltGradient Ionic Strength Gradient (e.g., 0.1-2.0 M NaCl) ElutionStrategy->SaltGradient pHStep pH Step Gradient (e.g., pH 8 -> 10) ElutionStrategy->pHStep CompetitiveElution Competitive Elution (e.g., Substrate/Cofactor) ElutionStrategy->CompetitiveElution CollectFractions Collect and Analyze Fractions (A280, SDS-PAGE) SaltGradient->CollectFractions pHStep->CollectFractions CompetitiveElution->CollectFractions Evaluate Evaluate Recovery and Purity CollectFractions->Evaluate Optimize Optimize Conditions? (e.g., Gradient Slope, pH) Evaluate->Optimize Optimize->ElutionStrategy No FinalProtocol Final Optimized Protocol Optimize->FinalProtocol Yes

Caption: Experimental workflow for optimizing elution conditions.

References

Technical Support Center: Reactive Red 120 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Reactive Red 120 (RR120) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound solutions?

A1: The degradation of this compound solutions is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of degradation, including hydrolysis of the reactive groups.[1]

  • pH: The stability of RR120 is pH-dependent. Acidic conditions (pH ~3) are often used in degradation studies, suggesting that deviation from neutral pH can impact stability.[2][3][4] High pH (e.g., 11.0) at elevated temperatures also leads to hydrolysis.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of the dye.

  • Oxidizing Agents: Strong oxidizing agents can chemically degrade the dye molecule. This is the principle behind advanced oxidation processes used for its removal from wastewater.

  • Microbial Contamination: Bacteria and other microorganisms can biodegrade the dye, especially if the solution is not sterile.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the longevity of your this compound stock solutions, adhere to the following storage guidelines:

  • Temperature: For long-term storage (up to 6 months), store solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. If refrigerated, store at 4°C. Some suppliers suggest room temperature storage for the powder form.

  • Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use well-sealed polyethylene (B3416737) or polypropylene (B1209903) containers to prevent leaks and contamination.

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of your RR120 solution can be identified through several observations:

  • Color Change: A noticeable change in the color or a decrease in the color intensity of the solution. The maximum absorbance of RR120 is typically around 510-525 nm. A shift in this peak or a decrease in absorbance can indicate degradation.

  • Precipitate Formation: The appearance of a precipitate may suggest that the dye has degraded into less soluble products or that the solvent has evaporated.

  • Inconsistent Experimental Results: Unexplained variability or a loss of signal in your experiments where RR120 is a critical reagent can be a strong indicator of solution instability.

Q4: Can I use tap water to prepare my this compound solutions?

A4: It is highly recommended to use high-purity, sterile water (e.g., deionized, distilled, or Milli-Q water) to prepare your solutions. Tap water can contain metal ions, chlorine, and microorganisms that can accelerate the degradation of the dye.

Troubleshooting Guides

Issue 1: My this compound solution has changed color or appears less vibrant.
Possible Cause Troubleshooting Step
Photodegradation Ensure the solution is stored in a light-protected container (e.g., amber vial) and kept in the dark when not in use.
Temperature Instability Verify the storage temperature. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.
Incorrect pH Measure the pH of the solution. Adjust to a neutral pH if appropriate for your experimental conditions and if it doesn't interfere with the assay.
Chemical Reaction If the solution was mixed with other reagents, consider potential chemical incompatibilities. Avoid strong oxidizing agents.
Issue 2: There is a precipitate in my this compound solution.
Possible Cause Troubleshooting Step
Solvent Evaporation Ensure the container is tightly sealed to prevent the solvent from evaporating, which would increase the dye concentration and could lead to precipitation.
Low Temperature Precipitation If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and gently vortex to see if the precipitate redissolves.
Degradation Products The precipitate might consist of insoluble degradation products. In this case, the solution should be discarded.
Issue 3: My experimental results are inconsistent when using my this compound solution.

This workflow can help you diagnose if solution degradation is the cause of inconsistent results.

G A Inconsistent Experimental Results B Prepare Fresh RR120 Solution A->B C Repeat Experiment with Fresh Solution B->C D Results Consistent? C->D E Problem Solved: Original Solution Likely Degraded D->E Yes F Investigate Other Experimental Parameters D->F No G Review Storage Protocol of Old Solution E->G G cluster_0 Solution Preparation cluster_1 Storage cluster_2 Quality Control A Weigh RR120 Powder B Dissolve in High-Purity Water A->B C Adjust pH (if needed) B->C D Sterile Filter C->D E Aliquot into Light-Protected Tubes D->E F Store at -20°C or -80°C E->F G Measure Initial Absorbance (Baseline) E->G H Periodically Measure Absorbance of an Aliquot F->H I Compare to Baseline H->I J Absorbance >90% of Baseline? I->J K Solution is Stable J->K Yes L Discard Solution J->L No

References

Technical Support Center: Reactive Red 120 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and troubleshooting of Reactive Red 120 affinity columns.

Frequently Asked Questions (FAQs)

Q1: What is the standard regeneration protocol for a this compound affinity column?

A1: The standard procedure involves sequential washes to remove strongly bound proteins and contaminants, ensuring the column's performance for subsequent purification cycles. The general steps include washing with a high pH buffer, followed by a high salt solution, and then re-equilibration. A detailed experimental protocol is provided below.

Q2: How many times can I regenerate and reuse my this compound column?

A2: With proper regeneration and storage, this compound-agarose matrices can be reused several times.[1] One study on this compound modified magnetic chitosan (B1678972) microspheres showed that the adsorption capacity did not significantly decrease after four adsorption-desorption cycles.[2] The exact number of cycles will depend on the nature of the sample, the cleaning efficiency, and the storage conditions.

Q3: What are the recommended storage conditions for a this compound column?

A3: For long-term storage, the column should be stored in a neutral buffer containing a high salt concentration (e.g., 2.0 M NaCl) and an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 2-8°C.[1][3] Do not freeze the column, as this can damage the agarose (B213101) matrix.[3]

Q4: Can I use chaotropic agents for regeneration?

A4: Yes, alternative regeneration methods include the use of chaotropic agents like 6 M urea (B33335) or guanidine (B92328) hydrochloride. These can be effective in removing strongly bound or precipitated proteins. However, it is crucial to thoroughly wash the column with water or buffer after using these agents to remove them completely before re-equilibration, as they can interfere with subsequent protein binding.

Q5: Is some leakage of the this compound dye from the column normal?

A5: Some minor hydrolysis of the dye linkage to the agarose matrix can occur, which may result in a small amount of free dye in the eluate. It is important to wash the column extensively with the equilibration buffer before its first use and after regeneration to remove any free dye. If significant color bleed is observed, it may indicate degradation of the matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Protein Binding Capacity 1. Incomplete Regeneration: Residual proteins or lipids are still bound to the column, masking the dye ligands. 2. Column Fouling: Accumulation of precipitated proteins or lipids on the column frit or within the matrix. 3. Dye Degradation/Leaching: Harsh regeneration conditions (e.g., extreme pH, aggressive chemicals) may have damaged the immobilized dye.1. Optimize Regeneration: Implement a more stringent regeneration protocol. Consider using chaotropic agents like 6 M urea or alternating high and low pH washes. 2. Improve Sample Clarity: Ensure your sample is fully solubilized and centrifuged or filtered (0.45 µm filter) before loading to remove particulates and precipitates. 3. Review Regeneration Protocol: Ensure the regeneration conditions are within the manufacturer's recommendations. Avoid prolonged exposure to harsh chemicals.
High Backpressure 1. Clogged Column Frit: Particulate matter from the sample or buffer has blocked the inlet frit. 2. Precipitated Protein: Protein has precipitated at the top of the column bed. 3. Compacted Column Bed: Excessive flow rates during operation or cleaning can compress the agarose matrix.1. Clean or Replace Frit: If possible, clean the frit by back-flushing the column with buffer. If the problem persists, replace the frit. 2. Improve Sample Preparation: Filter or centrifuge your sample before loading. Consider adjusting the buffer composition to enhance protein solubility. 3. Repack the Column: If the bed is visibly compressed, it may need to be repacked. Operate the column at the recommended flow rate.
Poor/Broad Elution Peak 1. Non-Specific Binding: Hydrophobic or ionic interactions between the target protein and the matrix are interfering with specific elution. 2. Denatured Protein: The target protein may have denatured and aggregated on the column. 3. Sub-optimal Elution Conditions: The elution buffer may not be strong enough to efficiently displace the bound protein.1. Modify Buffers: Add non-ionic detergents (e.g., 0.1% Triton X-100) or adjust the salt concentration in your binding and elution buffers to minimize non-specific interactions. 2. Gentler Elution: Use a shallower gradient or a step elution with intermediate concentrations to elute the protein. Ensure the elution buffer conditions are not denaturing for your protein of interest. 3. Increase Eluent Strength: Increase the concentration of the competing salt (e.g., NaCl) or other eluting agent in the elution buffer.
Visible Channeling or Cracks in the Column Bed 1. Improper Packing: The column was not packed uniformly. 2. Air Bubbles: Air has been introduced into the column.1. Repack the Column: Ensure the resin is fully settled and packed evenly according to the manufacturer's instructions. 2. Degas Buffers: Thoroughly degas all buffers before use. If air enters the column, it may be possible to remove it by carefully passing buffer through in a reverse flow direction at a low flow rate.

Quantitative Data on Column Performance

While extensive quantitative data on the regeneration of this compound columns is limited in publicly available literature, the following table summarizes indicative performance based on available information.

Performance Metric Observation Source
Reusability Adsorption capacity did not decrease significantly after 4 adsorption-desorption cycles.
General Guidance Matrices can be reused "several times" when properly regenerated and stored.

Note: The performance and longevity of an affinity column are highly dependent on the specific application, sample characteristics, and adherence to proper cleaning and storage protocols.

Experimental Protocols

Detailed Protocol for this compound Affinity Column Regeneration

This protocol is designed to remove tightly bound proteins and other contaminants, restoring the column's binding capacity.

Materials:

  • Regeneration Buffer A: 0.1 M Borate (B1201080), pH 9.8 + 1.0 M NaCl

  • Regeneration Buffer B: 0.1 M Borate, pH 9.8

  • High Purity Water (e.g., Milli-Q or equivalent)

  • Storage Solution: 2.0 M NaCl in a neutral buffer (e.g., PBS) with 20% ethanol or 0.02% sodium azide.

  • Peristaltic Pump or Chromatography System

Procedure:

  • Initial Wash: After eluting your protein of interest, wash the column with 3-5 column volumes (CV) of your equilibration buffer to remove any remaining unbound or weakly bound molecules.

  • High pH and High Salt Wash: Wash the column with 5-10 CV of Regeneration Buffer A (0.1 M Borate, pH 9.8 + 1.0 M NaCl). This step helps to disrupt both ionic and hydrophobic interactions that hold strongly bound proteins to the matrix.

  • High pH Wash: Follow with a wash of 5-10 CV of Regeneration Buffer B (0.1 M Borate, pH 9.8). This removes the high concentration of salt while maintaining a high pH to continue the cleaning process.

  • Water Wash: Wash the column with 5-10 CV of high purity water to remove the borate buffer.

  • Re-equilibration or Storage:

    • For Immediate Reuse: Equilibrate the column with 5-10 CV of your starting/equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

    • For Long-Term Storage: Wash the column with 3-5 CV of the Storage Solution. Ensure the column is securely capped to prevent it from drying out. Store at 2-8°C.

Mandatory Visualization

experimental_workflow cluster_regeneration Regeneration Protocol cluster_next_steps Next Steps elution Protein Elution Complete initial_wash Wash with Equilibration Buffer (3-5 CV) elution->initial_wash high_ph_salt Wash with 0.1 M Borate, pH 9.8 + 1.0 M NaCl (5-10 CV) initial_wash->high_ph_salt high_ph Wash with 0.1 M Borate, pH 9.8 (5-10 CV) high_ph_salt->high_ph water_wash Wash with High Purity Water (5-10 CV) high_ph->water_wash re_equilibration Re-equilibrate with Starting Buffer (5-10 CV) water_wash->re_equilibration For Immediate Reuse storage Wash with Storage Solution and Store at 2-8°C water_wash->storage For Long-Term Storage

References

Improving the efficiency of Reactive Red 120 staining protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reactive Red 120 staining protocols. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency and reproducibility of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the staining process.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound for protein gel staining and cell or tissue staining.

Protein Gel Staining

Issue 1: Weak or No Protein Staining

Possible Causes & Solutions

CauseSolution
Insufficient Protein Amount Load a higher concentration of protein on the gel. Use a positive control with a known protein concentration to validate the staining procedure.
Suboptimal Staining Time Increase the incubation time in the this compound staining solution. Optimal times can range from 30 minutes to overnight, depending on the protein and its abundance.
Incorrect pH of Staining Solution This compound binding can be pH-dependent. Prepare the staining solution with a pH in the range of 7.5-8.0 for optimal protein binding.[1]
Inefficient Fixation Ensure proteins are properly fixed in the gel matrix before staining. Use a standard fixation solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes.
Presence of Interfering Substances Detergents like SDS can interfere with staining. Wash the gel extensively with deionized water or a buffer solution before staining to remove any residual SDS.[2]

Issue 2: High Background Staining

Possible Causes & Solutions

CauseSolution
Excessive Staining Time Reduce the incubation time in the staining solution.
Inadequate Washing/Destaining Increase the duration and/or number of washes after staining. A destaining solution (e.g., 10% acetic acid, 25% isopropanol) can help reduce background.[2]
Contaminated Staining Solution Prepare fresh staining solution for each use to avoid precipitates and contaminants that can adhere to the gel.
Dirty Staining Containers Use clean, dedicated containers for staining to prevent contamination.
Cell & Tissue Staining

Issue 3: Weak or No Cellular Staining

Possible Causes & Solutions

CauseSolution
Poor Dye Penetration For intracellular targets, ensure cells are properly permeabilized (e.g., with 0.1% Triton X-100 in PBS) after fixation.
Suboptimal Dye Concentration The concentration of this compound may be too low. Perform a titration to determine the optimal concentration for your cell type and target.
Incorrect Staining Buffer pH The pH of the staining buffer can influence dye binding to cellular components. Test a range of pH values (e.g., 7.0-8.5) to find the optimal condition.
Over-Fixation of Tissue Excessive fixation can mask epitopes and reduce dye binding. Optimize fixation time and fixative concentration.

Issue 4: Non-Specific Staining or High Background

Possible Causes & Solutions

CauseSolution
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions. Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers to minimize this.[3]
Insufficient Blocking For tissue sections, use a blocking solution (e.g., 1% BSA in PBS) before applying the this compound solution to reduce non-specific binding.
Dye Aggregation Filter the this compound staining solution before use to remove any aggregates that could cause speckling on the sample.
Inadequate Washing Increase the number and duration of washing steps after staining to remove unbound dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for protein gel staining?

A1: The optimal concentration can vary depending on the gel thickness and the amount of protein. A good starting point is a 0.1% (w/v) solution. We recommend performing a titration to determine the ideal concentration for your specific application.

Q2: Can I reuse the this compound staining solution?

A2: While it is possible to reuse the staining solution, we recommend preparing a fresh solution for each experiment to ensure reproducibility and avoid issues with contamination and dye degradation.

Q3: Is this compound compatible with downstream applications like mass spectrometry?

A3: Reactive dyes can potentially interfere with mass spectrometry by modifying amino acid residues. If downstream analysis is planned, it is advisable to use a mass spectrometry-compatible staining method or perform a thorough in-gel digestion and peptide extraction to remove the dye.

Q4: How should I store my this compound stock solution?

A4: Prepare a stock solution in a suitable solvent (e.g., deionized water or DMSO) and store it protected from light at 4°C for short-term storage or -20°C for long-term storage.

Q5: What are the optimal excitation and emission wavelengths for imaging this compound?

A5: The maximum absorbance of this compound is around 525 nm.[4] For fluorescence microscopy, the optimal excitation and emission wavelengths should be empirically determined, but a starting point could be excitation around 520-540 nm and emission around 600-650 nm.

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixation Solution: 50% methanol, 10% acetic acid

  • Deionized water

  • Staining Solution: 0.1% (w/v) this compound in 0.01 M Tris-HCl, pH 7.5

  • Destaining Solution: 10% acetic acid, 25% isopropanol

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixation solution for 30-60 minutes with gentle agitation.

  • Washing: Discard the fixation solution and wash the gel with deionized water for 10-15 minutes. Repeat this step twice.

  • Staining: Immerse the gel in the this compound staining solution and incubate for 1-2 hours at room temperature with gentle agitation.

  • Destaining: Transfer the gel to the destaining solution and agitate gently. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Imaging: The gel can be imaged using a standard gel documentation system.

Protocol 2: Staining of Fixed and Permeabilized Cells

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Staining Solution: 1-10 µM this compound in PBS, pH 7.4

  • Mounting Medium

Procedure:

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells in permeabilization buffer for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining: Incubate cells in the this compound staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters.

Quantitative Data Summary

The following tables provide a summary of key parameters that can be optimized for this compound staining protocols.

Table 1: Optimization of Protein Gel Staining

ParameterRangeRecommended Starting Point
Dye Concentration 0.05% - 0.2% (w/v)0.1% (w/v)
Staining Time 30 min - Overnight1 hour
Staining pH 7.0 - 8.57.5
Destaining Time 30 min - 4 hours1 hour (with changes)

Table 2: Optimization of Cellular Staining

ParameterRangeRecommended Starting Point
Dye Concentration 1 µM - 25 µM5 µM
Staining Time 15 min - 90 min45 minutes
Staining pH 7.0 - 8.07.4 (PBS)
Permeabilization Time 5 min - 15 min10 minutes

Visualized Workflows and Logic

Staining_Troubleshooting cluster_gel Protein Gel Staining cluster_cell Cell/Tissue Staining Start_Gel Staining Issue? Weak_Signal_Gel Weak/No Signal Start_Gel->Weak_Signal_Gel Yes High_Bg_Gel High Background Start_Gel->High_Bg_Gel Yes Increase_Protein Increase Protein Load Weak_Signal_Gel->Increase_Protein Optimize_Time_Gel Optimize Staining Time Weak_Signal_Gel->Optimize_Time_Gel Check_pH_Gel Check pH (7.5-8.0) Weak_Signal_Gel->Check_pH_Gel Reduce_Time_Gel Reduce Staining Time High_Bg_Gel->Reduce_Time_Gel Improve_Wash_Gel Improve Washing/Destaining High_Bg_Gel->Improve_Wash_Gel Start_Cell Staining Issue? Weak_Signal_Cell Weak/No Signal Start_Cell->Weak_Signal_Cell Yes High_Bg_Cell High Background Start_Cell->High_Bg_Cell Yes Optimize_Perm Optimize Permeabilization Weak_Signal_Cell->Optimize_Perm Titrate_Dye_Cell Titrate Dye Concentration Weak_Signal_Cell->Titrate_Dye_Cell Add_Detergent Add Detergent to Wash High_Bg_Cell->Add_Detergent Use_Blocking Use Blocking Agent High_Bg_Cell->Use_Blocking

Caption: Troubleshooting logic for protein gel and cell staining issues.

Protein_Gel_Workflow Electrophoresis Run Gel Electrophoresis Fixation Fix Gel (30-60 min) Electrophoresis->Fixation Washing1 Wash with dH2O (3x 10 min) Fixation->Washing1 Staining Stain with this compound (1-2 hours) Washing1->Staining Destaining Destain (until clear background) Staining->Destaining Imaging Image Gel Destaining->Imaging

Caption: Experimental workflow for staining proteins on polyacrylamide gels.

Cell_Staining_Workflow Fix_Cells Fix Cells (15 min) Wash1 Wash with PBS (3x) Fix_Cells->Wash1 Permeabilize Permeabilize (10 min) Wash1->Permeabilize Wash2 Wash with PBS (3x) Permeabilize->Wash2 Block Block (30 min) Wash2->Block Stain Stain with this compound (30-60 min) Block->Stain Wash3 Wash with PBS (3x) Stain->Wash3 Mount_Image Mount & Image Wash3->Mount_Image

References

Addressing solubility issues of Reactive Red 120 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Reactive Red 120 in buffer solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a red powder or granule that is generally considered highly soluble in water.[1][2][3] Its solubility is temperature-dependent.

Q2: I am observing precipitation when dissolving this compound in my buffer. What are the likely causes?

Precipitation of this compound in a buffer can be due to several factors:

  • pH of the Buffer: this compound contains multiple sulfonic acid groups. At a lower pH, these groups are more likely to be protonated, reducing the molecule's overall negative charge and decreasing its solubility in aqueous solutions.

  • "Salting Out" Effect: High concentrations of salts in your buffer can reduce the solubility of the dye, causing it to precipitate. This is a common phenomenon for many dyes.

  • Buffer Composition: Certain ions in your buffer might interact with the dye, leading to the formation of less soluble complexes.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in that specific buffer and at a given temperature.

Q3: How does pH affect the solubility of this compound?

Q4: Can I use an organic solvent to aid in dissolving this compound?

Yes, using a small amount of an organic solvent is a common strategy for dissolving dyes that have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for preparing concentrated stock solutions of dyes for biological applications.[4] A concentrated stock in DMSO can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity in cell-based assays.

Q5: What is the stability of this compound in solution?

Once dissolved, this compound is considered stable. However, for long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: The dye powder is not dissolving completely in my aqueous buffer.
Potential Cause Troubleshooting Step
The solution is supersaturated.Try preparing a more dilute solution. Check the known solubility limits in water as a reference.
The dissolution rate is slow at room temperature.Gently warm the solution. The solubility of this compound is significantly higher at 50°C compared to 20°C.
The pH of the buffer is too low.If your experimental conditions permit, try adjusting the pH of the buffer to a more neutral or slightly alkaline value (e.g., pH 7.4 - 8.0).
Inadequate mixing.Ensure the solution is being vortexed or stirred adequately to facilitate dissolution.
Issue 2: The dye precipitates out of the buffer after being initially dissolved.
Potential Cause Troubleshooting Step
"Salting out" effect due to high salt concentration.If possible, reduce the salt concentration of your buffer. Alternatively, prepare a higher concentration stock solution of the dye in water or a suitable organic solvent like DMSO and then dilute it into the final buffer.
The buffer components are interacting with the dye.Try a different buffer system with different ionic components.
The temperature of the solution has decreased.If the solution was heated to dissolve the dye, precipitation may occur upon cooling. Try to maintain a constant temperature or work with a concentration that is stable at room temperature.
The solution has been stored for too long or improperly.Prepare fresh solutions for your experiments. If storing, ensure it is protected from light and at an appropriate temperature.

Quantitative Data Summary

SolventTemperature (°C)Solubility
Water2060-70 g/L
Water50>140 g/L
Ethanol/WaterNot Specified1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 1469.98 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container.

  • Weigh out 14.7 mg of this compound powder and place it into a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly for several minutes to ensure the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. For longer-term storage, -80°C is recommended.

Protocol 2: Staining Proteins on a Western Blot Membrane with this compound

This protocol is adapted from general protein staining procedures and the known properties of this compound as a protein-binding dye.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Tris-buffered saline with Tween 20 (TBST)

  • This compound

  • Staining solution: 0.1% (w/v) this compound in a suitable buffer (e.g., TBST or a buffer with adjusted pH as needed for optimal staining)

  • Destaining solution (e.g., TBST or water)

  • Shaking platform

Procedure:

  • Following protein transfer, wash the membrane briefly with deionized water.

  • To check for successful protein transfer, you can perform a reversible stain with Ponceau S. After visualization, wash the Ponceau S away with several changes of TBST.

  • Immerse the membrane in the this compound staining solution.

  • Incubate on a shaking platform for 15-60 minutes at room temperature. The optimal staining time may need to be determined empirically.

  • After staining, remove the membrane from the staining solution.

  • Wash the membrane with the destaining solution for 5-10 minutes with gentle agitation. Repeat with fresh destaining solution until the background is clear and the protein bands are distinct.

  • The membrane can then be imaged.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock to Working Concentration in Buffer prep_stock->prep_working Dilution stain_cells Cell Staining for Viability Assay prep_working->stain_cells stain_protein Protein Staining on Western Blot prep_working->stain_protein affinity_chrom Affinity Chromatography Ligand prep_working->affinity_chrom microscopy Fluorescence Microscopy stain_cells->microscopy flow_cytometry Flow Cytometry stain_cells->flow_cytometry blot_imaging Blot Imaging stain_protein->blot_imaging protein_purify Protein Purification affinity_chrom->protein_purify

Caption: Experimental workflow for this compound.

troubleshooting_logic start Solubility Issue with This compound check_conc Is the concentration too high? start->check_conc check_pH Is the buffer pH acidic? check_conc->check_pH No action_dilute Reduce concentration or prepare a stock solution. check_conc->action_dilute Yes check_salt Is the salt concentration high? check_pH->check_salt No action_adjust_pH Adjust pH to neutral/alkaline if experiment allows. check_pH->action_adjust_pH Yes check_temp Was the solution heated and then cooled? check_salt->check_temp No action_reduce_salt Use a lower salt buffer or prepare a stock in water/DMSO. check_salt->action_reduce_salt Yes action_maintain_temp Maintain temperature or use a concentration stable at RT. check_temp->action_maintain_temp Yes resolved Issue Resolved action_dilute->resolved action_adjust_pH->resolved action_reduce_salt->resolved action_maintain_temp->resolved

Caption: Troubleshooting logic for solubility issues.

References

Effect of pH and ionic strength on Reactive Red 120 binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reactive Red 120 Binding Experiments. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in understanding and optimizing the binding of this compound, with a specific focus on the effects of pH and ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound binding to most adsorbents?

A1: The optimal pH for the adsorption of this compound is consistently reported to be in the acidic range, typically around pH 2 to 3.[1][2][3][4] Maximum removal efficiency is often observed at pH 3 for various adsorbents, including Mahagoni wood and bark charcoal, rice straw charcoal, and activated carbon from durian peel.[4]

Q2: Why is an acidic pH crucial for the effective binding of this compound?

A2: The pH of the solution is a critical factor that influences the surface charge of the adsorbent and the ionization of the dye. This compound is an anionic dye, carrying a negative charge in aqueous solutions due to its sulfonate groups. In acidic conditions (low pH), the surface of most adsorbents becomes protonated, resulting in a positive surface charge. This positive charge leads to a strong electrostatic attraction with the negatively charged anionic dye molecules, thereby enhancing the binding efficiency.

Q3: What happens to this compound binding as the pH increases into the neutral or alkaline range?

A3: As the pH increases, the removal efficiency of this compound generally decreases significantly. This is because, at higher pH values, the adsorbent surface becomes less protonated and may even become negatively charged. This leads to electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules. Additionally, in alkaline conditions, an excess of hydroxide (B78521) ions (OH-) can compete with the anionic dye for the available binding sites on the adsorbent, further reducing the binding capacity.

Q4: How does ionic strength influence the binding of this compound?

A4: The effect of ionic strength, typically adjusted by adding salts like NaCl, can be complex as it affects both electrostatic and hydrophobic interactions. For some reactive dyes, increasing ionic strength can enhance adsorption. This is because the salt ions can compress the electrical double layer at the adsorbent surface, reducing the repulsion between adsorbed dye molecules and allowing more dye to bind. For example, with Reactive Black 5, the addition of NaCl or Na₂SO₄ was found to increase removal efficiency.

Q5: What are the competing mechanisms when ionic strength is altered?

A5: Two primary mechanisms are at play:

  • Electrostatic Shielding: At high ionic strength, the salt ions can shield the electrostatic attraction between the adsorbent and the dye, which may decrease the binding of dyes that rely heavily on this interaction.

  • Hydrophobic Interactions ("Salting-out"): Increasing ionic strength can decrease the solubility of the dye in the aqueous solution, promoting its transfer to the adsorbent surface. This effect, known as "salting-out," enhances hydrophobic interactions and can increase adsorption. The dominant effect depends on the specific dye, adsorbent, and experimental conditions.

Troubleshooting Guide

Issue 1: Low or no binding of this compound.

  • Possible Cause: Incorrect pH of the solution.

  • Troubleshooting Steps:

    • Verify the pH of your dye solution before adding the adsorbent. The optimal pH for this compound binding is typically acidic (pH 2-3).

    • Use a calibrated pH meter for accurate measurements.

    • Adjust the pH using dilute solutions of a strong acid (e.g., 0.1 M HCl or HNO₃) or a strong base (e.g., 0.1 M NaOH). Be cautious not to significantly alter the total volume.

    • Ensure the pH remains stable throughout the experiment, especially if the adsorbent itself alters the solution pH.

  • Possible Cause: High ionic strength interfering with electrostatic attraction.

  • Troubleshooting Steps:

    • Review your buffer and solution preparation to determine the final ionic strength.

    • If possible, conduct a preliminary experiment without any added salt to establish a baseline.

    • If salts are necessary, perform a concentration-response experiment (e.g., 0.01 M, 0.05 M, 0.1 M NaCl) to find the optimal ionic strength for your specific system.

Issue 2: Inconsistent and non-reproducible binding results.

  • Possible Cause: Poor pH buffering or control.

  • Troubleshooting Steps:

    • Ensure the pH of each replicate is identical before starting the binding process. Small variations in pH, especially around the adsorbent's point of zero charge, can cause large changes in binding capacity.

    • If the adsorbent material significantly changes the solution's pH upon addition, consider using a suitable buffer system that does not interfere with the binding. Always test a "buffer-only" control.

    • Re-measure the pH at the end of the experiment to check for any significant drift. Report both the initial and final pH values.

  • Possible Cause: Variability in ionic strength between experiments.

  • Troubleshooting Steps:

    • Use the same source of deionized water and reagents for all experiments to maintain a consistent background ionic strength.

    • When preparing different concentrations of the dye, ensure that any diluents used do not introduce unintended ions that could alter the ionic strength.

Data Presentation

Effect of pH on this compound Removal
AdsorbentInitial Dye Conc. (mg/L)pHRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Mahagoni Wood Charcoal (MWC)53903.806
Mahagoni Wood Charcoal (MWC)51124-
Mahagoni Bark Charcoal (MBC)53905.402
Mahagoni Bark Charcoal (MBC)5113-
Rice Straw Charcoal (RSC)53954.43
Polyamide Nylon 6 (PN6)402.0-3.7
Polyamide Nylon 6 (PN6)407.8-1.93
Effect of Ionic Strength on Reactive Dye Removal
DyeAdsorbentSaltSalt Conc. (M)Temperature (°C)Decolouration Efficiency (%)Reference
Reactive Black 5Activated Carbon-045~58
Reactive Black 5Activated CarbonNaCl0.0145~78
Reactive Black 5Activated CarbonNa₂SO₄0.0145~85
Reactive Black 5Activated CarbonNaCl0.1045~90
Reactive Black 5Activated CarbonNaCl1.0045~95

Experimental Protocols

Protocol 1: Determining the Effect of pH on this compound Binding

This protocol outlines a batch adsorption experiment to determine the optimal pH for binding.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 500 mg/L) in deionized water.

    • Prepare working solutions of the desired concentration (e.g., 50 mg/L) by diluting the stock solution.

    • Prepare dilute acid (0.1 M HCl or HNO₃) and base (0.1 M NaOH) solutions for pH adjustment.

  • Experimental Setup:

    • Set up a series of flasks or beakers (e.g., 250 mL).

    • To each flask, add a fixed volume of the dye working solution (e.g., 50 mL).

    • Adjust the pH of the solution in each flask to a different value (e.g., 3, 4, 5, 6, 7, 8, 9, 10, 11) using the prepared acid and base solutions. Use a calibrated pH meter to monitor the pH.

  • Adsorption Process:

    • Add a precise, pre-determined mass of the adsorbent to each flask (e.g., 0.1 g).

    • Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 150-200 rpm) and constant temperature for a pre-determined equilibrium time (e.g., 120 minutes).

  • Sample Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max ≈ 511-535 nm).

    • Calculate the removal efficiency or adsorption capacity for each pH value.

Protocol 2: Investigating the Effect of Ionic Strength on Binding

This protocol determines how different salt concentrations affect binding capacity.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a high-concentration stock solution of a salt (e.g., 2 M NaCl).

    • Prepare a series of dye working solutions, each containing a different concentration of the salt (e.g., 0 M, 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1.0 M NaCl). To do this, add the calculated volume of salt stock solution and dye stock solution to a volumetric flask and dilute to the final volume with deionized water.

  • pH Adjustment:

    • For all prepared solutions, adjust the pH to the pre-determined optimal value (e.g., pH 3.0) using dilute acid or base. This step is critical to ensure that only the effect of ionic strength is being observed.

  • Adsorption and Analysis:

    • Follow steps 3 (Adsorption Process) and 4 (Sample Analysis) from Protocol 1 for each of the solutions with varying ionic strengths.

    • Compare the binding performance across the different salt concentrations to determine the effect of ionic strength.

Visualizations

G cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Alkaline Conditions) Adsorbent_H Adsorbent Surface (+) (Protonated) Dye Anionic Dye (-) (RR-120) Adsorbent_H->Dye Strong Electrostatic Attraction Result_High High Adsorption Adsorbent_Neg Adsorbent Surface (-) (Deprotonated) Dye_alk Anionic Dye (-) (RR-120) Adsorbent_Neg->Dye_alk Electrostatic Repulsion Result_Low Low Adsorption

Caption: Logical diagram of the effect of pH on dye-adsorbent interaction.

G start Start prep_dye Prepare Dye Working Solution start->prep_dye setup_flasks Set up Flasks with Dye Solution prep_dye->setup_flasks adjust_ph Adjust pH in Each Flask (e.g., pH 3 to 11) setup_flasks->adjust_ph add_adsorbent Add Adsorbent to Each Flask adjust_ph->add_adsorbent agitate Agitate at Constant Speed and Temperature add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure Measure Final Dye Conc. (UV-Vis Spectrophotometer) separate->measure calculate Calculate Adsorption Capacity vs. pH measure->calculate end End calculate->end G start Low Binding Efficiency Observed check_ph Is the initial solution pH in the acidic range (2-3)? start->check_ph adjust_ph Adjust pH to 2-3 using dilute HCl or HNO₃. Re-run experiment. check_ph->adjust_ph No check_ionic Is there high concentration of buffer salts or other ions? check_ph->check_ionic Yes reduce_ionic Reduce salt concentration or run a salt-free control to test for interference. check_ionic->reduce_ionic Yes other_factors Investigate other factors: - Adsorbent dose - Contact time - Temperature check_ionic->other_factors No

References

Validation & Comparative

A Head-to-Head Battle of Dyes: Optimizing Protein Purification with Reactive Red 120 and Cibacron Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein purification, the choice of affinity chromatography ligand is a critical determinant of success. Among the myriad of options, synthetic dyes like Reactive Red 120 and Cibacron Blue have emerged as robust, cost-effective, and versatile tools. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols to inform your selection process.

Introduction to Triazine Dyes in Protein Purification

This compound and Cibacron Blue F3G-A are both triazine dyes originally developed for the textile industry. Their utility in biotechnology stems from their ability to bind selectively and reversibly to a wide range of proteins, acting as pseudo-affinity ligands. This interaction is primarily driven by a combination of electrostatic and hydrophobic forces between the dye's aromatic rings and sulfonic acid groups and the protein's surface residues. Their ease of immobilization onto chromatography matrices, coupled with high stability and capacity, makes them attractive alternatives to more expensive and less stable biological ligands.

Performance Comparison: this compound vs. Cibacron Blue

The key distinction in the application of these two dyes lies in their preferential selectivity for different classes of enzymes, particularly dehydrogenases. Experimental evidence has demonstrated that this compound is more effective for the purification of NADP+-dependent dehydrogenases, while Cibacron Blue F3G-A shows a stronger affinity for NAD+-dependent dehydrogenases.[1][2] This selectivity is a crucial factor in designing an efficient purification strategy.

Quantitative Data Summary

Table 1: General Performance Characteristics

FeatureThis compoundCibacron Blue F3G-A
Primary Selectivity NADP+-dependent dehydrogenasesNAD+-dependent dehydrogenases, kinases, albumin
Binding Interactions Electrostatic and hydrophobicElectrostatic and hydrophobic
Commonly Purified Proteins Glucose-6-phosphate dehydrogenase, Glutamate dehydrogenaseLactate dehydrogenase, Alcohol dehydrogenase, Serum Albumin
Relative Cost Generally lowGenerally low
Stability HighHigh

Table 2: Purification Performance for Specific Dehydrogenases (from Yeast Extract)[1][2]

Enzyme (and Cofactor)Dye LigandPurification Fold (Approximate)Recovery Yield (Approximate)
Glucose-6-Phosphate Dehydrogenase (NADP+)This compound HigherHigher
6-Phosphogluconate Dehydrogenase (NADP+)This compound HigherHigher
Glutamate Dehydrogenase (NADP+)This compound HigherHigher
Isocitrate Dehydrogenase (NADP+)This compound HigherHigher
Alcohol Dehydrogenase (NAD+)Cibacron Blue F3G-A HigherHigher
Lactate Dehydrogenase (NAD+)Cibacron Blue F3G-A HigherHigher

Experimental Protocols

The following are detailed, generalized protocols for protein purification using this compound and Cibacron Blue immobilized on a Sepharose matrix. These should be optimized for each specific protein of interest.

Preparation of the Affinity Matrix
  • Swell the Resin: Swell the required amount of Sepharose CL-4B in distilled water.

  • Activation: Wash the swollen Sepharose with distilled water on a sintered glass funnel. Suspend the gel in a solution of sodium carbonate.

  • Dye Coupling: Dissolve this compound or Cibacron Blue F3G-A in distilled water and add it to the Sepharose suspension. The mixture is stirred gently for a specified period at a controlled temperature to allow for covalent coupling of the dye to the matrix.

  • Washing: After the coupling reaction, the gel is extensively washed with distilled water, followed by a high ionic strength buffer (e.g., containing 1 M NaCl) to remove any non-covalently bound dye. The gel is then washed with the equilibration buffer until the absorbance of the washings at the dye's maximum absorbance wavelength is negligible.

General Protein Purification Protocol
  • Column Packing: Pack a chromatography column with the prepared dye-Sepharose matrix.

  • Equilibration: Equilibrate the column with 5-10 column volumes of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) at a constant flow rate.

  • Sample Application: Apply the crude or partially purified protein sample to the column. The sample should be in the same equilibration buffer.

  • Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm of the eluate returns to baseline, indicating that all unbound proteins have been washed through.

  • Elution: Elute the bound protein using a specific eluting agent.

    • For Dehydrogenases: A common method is to use a competitive elution with the corresponding nucleotide cofactor (e.g., 0-10 mM NADP+ for this compound or 0-10 mM NAD+ for Cibacron Blue F3G-A) in the equilibration buffer. A linear gradient of the cofactor is often effective.

    • For Other Proteins (e.g., Albumin): Elution is typically achieved by increasing the ionic strength of the buffer (e.g., a linear gradient of 0-1.5 M NaCl in the equilibration buffer).

  • Regeneration: After elution, regenerate the column by washing with a high ionic strength buffer (e.g., 2 M NaCl), followed by the equilibration buffer. The column can be stored in the equilibration buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Visualizing the Workflow

The logical flow of the protein purification process using either dye can be represented by the following diagram.

Caption: Experimental workflow for dye-ligand affinity chromatography.

Signaling Pathways and Logical Relationships

The binding selectivity of these dyes can be understood through their structural similarities to the natural cofactors of dehydrogenases.

Dye_Selectivity cluster_dyes Dye Ligands cluster_cofactors Natural Cofactors cluster_enzymes Enzyme Classes RR120 This compound NADP NADP+ RR120->NADP Structural Mimicry NADP_Dehydro NADP+-dependent Dehydrogenases RR120->NADP_Dehydro Preferentially Binds CB Cibacron Blue NAD NAD+ CB->NAD Structural Mimicry NAD_Dehydro NAD+-dependent Dehydrogenases CB->NAD_Dehydro Preferentially Binds NADP->NADP_Dehydro Binds to NAD->NAD_Dehydro Binds to

Caption: Logical relationship of dye selectivity for dehydrogenases.

Conclusion

Both this compound and Cibacron Blue are powerful and economical tools for protein purification. The choice between them should be guided by the specific properties of the target protein. For NADP+-dependent dehydrogenases, this compound is the superior choice, offering higher purification folds and recovery yields. Conversely, for NAD+-dependent dehydrogenases and other proteins like serum albumin, Cibacron Blue F3G-A demonstrates greater efficacy. By understanding the distinct selectivities of these dyes and optimizing the purification protocol, researchers can significantly enhance the efficiency and purity of their target proteins.

References

Validating Protein Purity: A Comparative Guide to Reactive Red 120 Chromatography and its Alternatives, Assessed by SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high protein purity is a critical prerequisite for reliable downstream applications. This guide provides an objective comparison of protein purification using Reactive Red 120 affinity chromatography against other common chromatographic techniques. The purity of the eluted fractions is validated using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a cornerstone technique for assessing protein homogeneity.

This document outlines the experimental workflows, presents comparative data in a clear tabular format, and provides detailed protocols for the key methodologies discussed.

Introduction to Protein Purification and Purity Assessment

Protein purification aims to isolate a single type of protein from a complex mixture. The choice of purification strategy depends on the protein's physicochemical properties. Dye-ligand affinity chromatography, utilizing dyes like this compound, offers a cost-effective and versatile option for capturing a range of proteins, particularly those with nucleotide-binding sites.

Following any purification step, it is essential to assess the purity of the isolated protein. SDS-PAGE is a widely used electrophoretic technique that separates proteins based on their molecular weight. A single, sharp band on an SDS-PAGE gel is a strong indicator of high purity.

Comparative Overview of Chromatography Techniques

This compound chromatography is a form of affinity chromatography where a synthetic dye is immobilized on a resin. This method is often compared with other purification techniques based on different separation principles. The following table summarizes the key characteristics of this compound chromatography and its common alternatives.

FeatureThis compound ChromatographyIon Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)Specific Affinity Chromatography (e.g., His-tag, Antibody)
Principle Pseudo-affinity based on dye-protein interactions (electrostatic and hydrophobic).Separation based on net surface charge.Separation based on surface hydrophobicity.Separation based on hydrodynamic radius (size and shape).Highly specific interaction between a protein tag or epitope and an immobilized ligand.
Selectivity Moderate to high, depends on the protein.Moderate, depends on pI and buffer pH.Moderate, depends on protein hydrophobicity and salt concentration.Low, separates based on size.Very high, specific to the target protein.
Binding Strength Moderate to strong.Variable, modulated by pH and ionic strength.Variable, modulated by salt concentration.No binding.Strong and specific.
Elution Salt gradient, pH change, or competitive ligand.Salt gradient or pH change.Decreasing salt gradient.Isocratic (no change in buffer).Competitive ligand, pH change, or denaturants.
Cost Low to moderate.Low to moderate.Moderate.Moderate to high.High.

Experimental Data: A Comparative Analysis

While direct head-to-head comparative data for a single protein purified by all listed methods is scarce in published literature, we can analyze representative purification schemes for different enzymes to draw meaningful comparisons. The following tables showcase purification data for Glucose-6-Phosphate Dehydrogenase (G6PD) and Alcohol Dehydrogenase (ADH) using various chromatographic steps.

Table 1: Purification of Recombinant Glucose-6-Phosphate Dehydrogenase (G6PD)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate2505000201001
Affinity Chromatography (His-tag)1545003009015
Ion Exchange Chromatography (Q-Sepharose)1040004008020

Note: This table is a representative example based on typical purification data. The initial crude lysate is subjected to either affinity or ion exchange chromatography, and the resulting purity is compared.

Table 2: Purification of Alcohol Dehydrogenase (ADH) from a Natural Source

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract50001000021001
Ammonium Sulfate Precipitation150080005.3802.7
Ion Exchange Chromatography (DEAE)2006000306015
Affinity Chromatography (AMP-Sepharose)15500033350167

This table illustrates a multi-step purification process where the increase in specific activity and purification fold at each step can be clearly observed.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for protein purification and subsequent purity validation by SDS-PAGE.

Experimental_Workflow cluster_purification Protein Purification cluster_validation Purity Validation Crude_Lysate Crude Protein Lysate Chromatography Chromatography Step (e.g., this compound) Crude_Lysate->Chromatography Load Eluted_Fractions Collect Eluted Fractions Chromatography->Eluted_Fractions Elute Sample_Prep Prepare Samples for SDS-PAGE Eluted_Fractions->Sample_Prep Eluted_Fractions->Sample_Prep SDS_PAGE Run SDS-PAGE Sample_Prep->SDS_PAGE Stain_Destain Stain & Destain Gel SDS_PAGE->Stain_Destain Analysis Analyze Gel & Quantify Purity Stain_Destain->Analysis

Caption: General workflow for protein purification and SDS-PAGE validation.

Chromatography_Comparison cluster_methods Alternative Chromatography Methods Start Crude Lysate RR120 This compound Start->RR120 IEX Ion Exchange (IEX) Start->IEX HIC Hydrophobic Interaction (HIC) Start->HIC SEC Size Exclusion (SEC) Start->SEC Affinity Specific Affinity Start->Affinity End Purified Protein for SDS-PAGE RR120->End IEX->End HIC->End SEC->End Affinity->End

Caption: Comparison of different chromatography methods for protein purification.

Experimental Protocols

This compound Chromatography

This protocol provides a general guideline for protein purification using this compound agarose (B213101). Optimization may be required for specific proteins.

  • Column Preparation:

    • Equilibrate the this compound agarose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation and Loading:

    • Clarify the protein sample by centrifugation or filtration.

    • Exchange the sample into the binding buffer using dialysis or a desalting column.

    • Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient binding.

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using an elution buffer containing a high salt concentration (e.g., binding buffer + 1 M NaCl) or by changing the pH. A linear gradient of the eluent is often used to separate proteins with different binding affinities.

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Regeneration:

    • Regenerate the column by washing with high salt buffer followed by the binding buffer, or as recommended by the manufacturer.

SDS-PAGE for Purity Validation

This protocol describes the steps for analyzing the purity of the collected fractions by SDS-PAGE.

  • Sample Preparation:

    • Mix a small aliquot of each collected fraction with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, glycerol, a tracking dye, and a reducing agent like β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage or current until the tracking dye reaches the bottom of the gel.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a silver stain) for a specified time.

    • Transfer the gel to a destaining solution to remove the background stain, leaving only the protein bands visible.

  • Analysis:

    • Visualize the stained gel on a light box or with an imaging system.

    • Assess the purity of the protein by observing the number and intensity of the bands in each lane. A single, prominent band at the expected molecular weight indicates high purity.

    • For quantitative analysis, densitometry software can be used to determine the percentage of the target protein band relative to the total protein in the lane.

Alternative Chromatography Protocols

Detailed protocols for Ion Exchange, Hydrophobic Interaction, Size Exclusion, and specific Affinity Chromatography can be found in standard molecular biology and protein purification handbooks. The general principles involve equilibration of the column, sample loading, washing, and elution, with the specific buffer conditions and elution strategies tailored to the chosen method.

Conclusion

The selection of a protein purification strategy is a multi-faceted decision that balances purity requirements, yield, cost, and the specific properties of the target protein. This compound chromatography serves as a valuable tool, particularly for initial capture and purification of a variety of enzymes. However, for achieving the highest levels of purity, especially for therapeutic applications, more specific methods like antibody or His-tag affinity chromatography are often preferred.

Regardless of the purification method employed, SDS-PAGE remains an indispensable and accessible technique for the rapid and reliable validation of protein purity. By combining a well-chosen chromatography strategy with rigorous SDS-PAGE analysis, researchers can confidently proceed with their downstream experiments, assured of the quality of their purified protein.

A Comparative Guide to Alternative Dyes for Polysaccharide Staining in Electrophoresis Gels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polysaccharides, accurate visualization following electrophoretic separation is critical. While traditional methods have been widely used, a range of alternative dyes offer varying degrees of sensitivity, specificity, and compatibility with downstream applications. This guide provides an objective comparison of several common staining methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.

Performance Comparison of Polysaccharide Stains

The choice of stain is often dictated by the nature of the polysaccharide under investigation (e.g., acidic, neutral, or glycosylated) and the required level of sensitivity. The following table summarizes the performance of several alternative dyes for polysaccharide staining in electrophoresis gels.

Staining MethodPrincipleTarget PolysaccharidesLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Alcian Blue Binds to acidic groups (carboxyl and sulfate (B86663) esters).Acidic mucopolysaccharides, Glycosaminoglycans (GAGs)~0.5 µg (for GAGs)[1]Simple procedure, specific for acidic polysaccharides.Not suitable for neutral polysaccharides.
Periodic Acid-Schiff (PAS) Periodic acid oxidizes vicinal diols in sugars to aldehydes, which react with Schiff reagent to form a magenta product.Neutral polysaccharides, Glycoproteins, Glycolipids[2][3][4][5]Generally lower sensitivity than fluorescent or silver stains.Broad specificity for a wide range of carbohydrates.Less sensitive, multi-step protocol.
Pro-Q® Emerald 300 A fluorescent dye that reacts with periodate-oxidized carbohydrate groups.Glycoproteins, Lipopolysaccharides (LPS)As low as 0.5 ng (for glycoproteins)High sensitivity (approx. 50-fold more than PAS), compatible with mass spectrometry.Requires a UV transilluminator for visualization.
Silver Staining Silver ions bind to proteins and are reduced to metallic silver, which can also be adapted for polysaccharides.Lipopolysaccharides (LPS), Glycosaminoglycans (GAGs)0.5 µg (for GAGs), <5 ng (for rough-type LPS)High sensitivity.Can have high background staining, protocol can be complex.
Stains-All A cationic carbocyanine dye that binds electrostatically to anionic molecules, resulting in different colors for different macromolecules.Acidic polysaccharides, Nucleic acids, ProteinsAs low as 90 ng (for tRNA)Differential staining of various biomolecules in the same gel.Staining and destaining must be done in the dark, light-sensitive.
BSA & Amido Black/Coomassie Acidic polysaccharides precipitate Bovine Serum Albumin (BSA), which is then stained with a protein dye.Acidic polysaccharides50-150 ng (on agarose (B213101) plates)High sensitivity for a wide range of acidic polysaccharides.Indirect method, requires co-precipitation.

Experimental Protocols

Detailed methodologies for the key staining techniques are provided below. These protocols are intended for polyacrylamide gels unless otherwise specified.

Alcian Blue Staining Protocol

This protocol is adapted for the staining of acidic polysaccharides in polyacrylamide gels.

  • Fixation: Following electrophoresis, immerse the gel in a solution of 12.5% (w/v) Trichloroacetic Acid (TCA) for 30 minutes.

  • Washing: Rinse the gel three times with distilled water for 10 minutes each.

  • Oxidation: Incubate the gel in a solution of 1% (w/v) periodic acid in 3% (v/v) acetic acid for 50 minutes.

  • Washing: Rinse the gel three times with distilled water for 10 minutes each.

  • Reduction: To remove excess periodate, incubate the gel in a 0.5% (w/v) potassium metabisulfite (B1197395) solution for 30 minutes.

  • Washing: Wash the gel three times with distilled water for 10 minutes each.

  • Staining: Stain the gel in a solution of 0.5% (w/v) Alcian Blue in 3% (v/v) acetic acid for 4 hours to overnight.

  • Destaining: Destain the gel with 7% (v/v) acetic acid until the background is clear. Monitor closely as the gel can destain rapidly.

Periodic Acid-Schiff (PAS) Staining Protocol

This protocol is a standard method for the detection of neutral polysaccharides and glycoproteins.

  • Fixation: After electrophoresis, fix the gel in a solution of 50% (v/v) methanol (B129727) and 5% (v/v) acetic acid for at least 1 hour.

  • Washing: Wash the gel with distilled water for 10-15 minutes.

  • Oxidation: Incubate the gel in a 0.5% (w/v) periodic acid solution for 5 minutes.

  • Washing: Rinse the gel thoroughly with distilled water.

  • Staining: Place the gel in Schiff's reagent for 15 minutes. The gel will turn a light pink color.

  • Washing: Wash the gel with lukewarm running tap water for 5-10 minutes to intensify the color.

  • Counterstaining (Optional): The nuclei can be counterstained with a suitable stain like Mayer's Hematoxylin for 1 minute.

  • Final Wash: Wash with running tap water for 5 minutes.

Pro-Q® Emerald 300 Glycoprotein Staining Protocol

This protocol is based on the manufacturer's instructions for the Pro-Q® Emerald 300 Glycoprotein Gel Stain Kit.

  • Fixation: Following SDS-PAGE, fix the gel in 100 mL of 50% (v/v) methanol, 5% (v/v) acetic acid for 30 minutes with gentle agitation. Repeat this step once.

  • Washing: Wash the gel three times in 100 mL of 3% (v/v) acetic acid for 10 minutes each.

  • Oxidation: Incubate the gel in 25 mL of the oxidizing solution (periodic acid-based) for 30 minutes with gentle agitation.

  • Washing: Wash the gel three times in 100 mL of 3% (v/v) acetic acid for 15 minutes each.

  • Staining: Prepare the Pro-Q® Emerald 300 staining solution by diluting the stock solution 1:50 in the provided staining buffer. Incubate the gel in 25 mL of the staining solution in the dark with gentle agitation for 90-120 minutes.

  • Washing: Wash the gel twice in 100 mL of 3% (v/v) acetic acid for 15-20 minutes each.

  • Visualization: Visualize the green fluorescent bands using a 300 nm UV transilluminator.

Silver Staining Protocol for Glycosaminoglycans (GAGs)

This is a general protocol for the sensitive detection of GAGs.

  • Fixation: After electrophoresis, fix the gel in a solution of 40% (v/v) ethanol (B145695) and 5% (v/v) acetic acid overnight.

  • Washing: Wash the gel three times with distilled water for 30 minutes each.

  • Sensitization: Sensitize the gel with a 0.02% (w/v) sodium thiosulfate (B1220275) solution for 1 minute.

  • Washing: Briefly rinse the gel with distilled water (two quick rinses).

  • Silver Incubation: Incubate the gel in a chilled 0.1% (w/v) silver nitrate (B79036) solution for 20 minutes at 4°C.

  • Washing: Briefly rinse the gel with distilled water.

  • Development: Develop the gel in a solution of 0.04% (v/v) formaldehyde (B43269) in 2% (w/v) sodium carbonate. Bands will appear within a few minutes.

  • Stopping: Stop the development by adding 5% (v/v) acetic acid.

  • Final Wash: Wash the gel with distilled water.

Stains-All Staining Protocol

This protocol allows for the differential staining of various macromolecules.

  • Fixation: After electrophoresis, fix the gel in 25% (v/v) isopropanol (B130326) with shaking for 20 minutes. Repeat this step a total of four times to completely remove SDS. Alternatively, the gel can be soaked overnight in 25% isopropanol.

  • Washing: Decant the isopropanol and soak the gel in deionized water for 10 minutes. Repeat this wash a total of four times.

  • Staining: Prepare the staining solution by mixing 1 part 0.1% (w/v) Stains-All stock solution (in formamide) with 1 part formamide, 5 parts isopropanol, and 13 parts buffer (e.g., 15 mM Tris-HCl, pH 8.8). Protect the solution from light.

  • Incubation: Add the staining solution to the gel, cover to protect from light, and shake for 3 hours.

  • Washing: Decant the staining solution and wash the gel in deionized water at least twice.

  • Destaining and Visualization: Expose the gel to light (e.g., a light box) to destain the background. The protein bands will appear in various colors (e.g., proteins red, DNA blue, RNA bluish-purple).

Experimental Workflow

The general workflow for polysaccharide staining in electrophoresis gels involves a series of sequential steps from sample preparation to final visualization.

G cluster_prep Preparation cluster_elec Electrophoresis cluster_stain Staining cluster_vis Visualization & Analysis Sample_Prep Polysaccharide Sample Preparation Loading Sample Loading Sample_Prep->Loading Gel_Casting Polyacrylamide Gel Casting Gel_Casting->Loading Electrophoresis Electrophoretic Separation Loading->Electrophoresis Fixation Fixation Electrophoresis->Fixation Washing1 Washing Fixation->Washing1 Staining Staining with Selected Dye Washing1->Staining Destaining Destaining Staining->Destaining Imaging Gel Imaging Destaining->Imaging Analysis Data Analysis Imaging->Analysis

Caption: General workflow for polysaccharide staining in electrophoresis gels.

References

A Researcher's Guide to the Cross-Reactivity of Reactive Red 120 with Various Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding characteristics and analytical methodologies for assessing the interaction of Reactive Red 120 with a diverse range of proteins.

This compound is a bichromophoric, sulfonated diazo dye widely utilized in textile industries and increasingly as a valuable tool in biochemical research.[1][2] Its ability to bind to a variety of proteins, particularly those with nucleotide-binding sites, has led to its use in affinity chromatography for protein purification.[3][4] However, this affinity is not entirely specific, and understanding the cross-reactivity of this compound with a wide array of proteins is crucial for its effective application and for minimizing off-target effects in drug development and diagnostics. This guide provides a comparative analysis of this compound's interactions with different proteins, supported by experimental protocols and data interpretation frameworks.

The binding of triazine dyes like this compound and the closely related Cibacron Blue F3G-A to proteins is driven by a combination of electrostatic and hydrophobic interactions. The dye's multiple sulfonic acid groups provide negative charges that can interact with positively charged amino acid residues on the protein surface, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. This versatility in binding mechanisms contributes to its broad reactivity with numerous, structurally diverse proteins.

Comparative Analysis of Protein Binding

While a comprehensive database detailing the binding affinity of this compound across the entire proteome is not available, data from various studies allow for a comparative overview. The affinity of a specific dye for a protein cannot be reliably predicted and is best determined empirically through screening. Proteins known to interact with this compound and similar triazine dyes include dehydrogenases, kinases, serum albumins, and interferons.

The table below presents a summary of reported interactions between this compound and various proteins, highlighting the experimental methods used to determine these interactions. It serves as a reference for expected binding behaviors and analytical approaches.

Protein TargetProtein ClassNoted InteractionExperimental MethodReference
NADP-dependent dehydrogenasesEnzymeAffinity binding, useful for purificationAffinity Chromatography
Complement C9Complement System ProteinIsolation and bindingAffinity Chromatography
LysozymeEnzymeHigh adsorption capacity (116.9 mg/g)Adsorption Isotherms
Bovine Serum Albumin (BSA)Serum AlbuminModel protein for affinity binding studiesAffinity Chromatography
Human Serum Albumin (HSA)Serum AlbuminStrong binding affinityAffinity Chromatography

Experimental Protocols for Cross-Reactivity Analysis

To quantitatively assess the cross-reactivity of this compound, a standardized set of experimental protocols is essential. Below are detailed methodologies for key experiments.

Affinity Chromatography Screening

This method is ideal for initial screening to identify which proteins from a complex mixture bind to immobilized this compound.

Protocol:

  • Resin Preparation: Use a commercially available this compound-agarose resin. Equilibrate the column with 5-10 column volumes of a chosen binding buffer (e.g., 20 mM Tris-HCl, pH 7.5). The choice of low ionic strength buffer is often used to favor affinity interactions.

  • Sample Loading: Prepare the protein mixture (e.g., a cell lysate) in the binding buffer. The protein concentration should be between 1-10 mg/mL. Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-2.0 M NaCl in binding buffer). Alternatively, competitive elution can be performed with a cofactor or substrate (e.g., 5-50 mM NADP+ for dehydrogenases).

  • Analysis: Collect fractions and analyze them by SDS-PAGE to identify the eluted proteins. Further identification can be achieved using mass spectrometry.

Spectrophotometric Titration for Binding Affinity (Kd) Determination

This method quantifies the binding affinity (dissociation constant, Kd) by measuring changes in the dye's absorbance spectrum upon protein binding.

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of dilutions of the protein of interest in the same buffer.

  • Measurement: In a cuvette, mix a fixed concentration of this compound with increasing concentrations of the protein.

  • Data Acquisition: After a short incubation period to reach equilibrium, measure the absorbance spectrum (e.g., from 400 nm to 700 nm). The binding of a protein to the dye often results in a shift in the dye's maximum absorbance wavelength.

  • Data Analysis: Plot the change in absorbance at the wavelength of maximal difference against the protein concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat change associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Protocol:

  • Sample Preparation: Prepare the protein solution and the this compound solution in the same, thoroughly degassed buffer.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing Experimental Workflows and Interactions

Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Comparison protein_panel Select Protein Panel (e.g., Albumin, Kinase, IgG) affinity_chrom Affinity Chromatography (Screening) protein_panel->affinity_chrom spectro Spectrophotometry (Kd Determination) protein_panel->spectro itc Isothermal Titration Calorimetry (Thermodynamics) protein_panel->itc dye_solution Prepare this compound Stock Solution dye_solution->affinity_chrom dye_solution->spectro dye_solution->itc data_table Compile Data into Comparison Table affinity_chrom->data_table binding_curves Analyze Binding Curves and Thermodynamics spectro->binding_curves itc->binding_curves conclusion Assess Cross-Reactivity Profile data_table->conclusion binding_curves->data_table

Caption: Workflow for assessing the cross-reactivity of this compound.

signaling_pathway cluster_interaction Molecular Interaction cluster_pathway Cellular Pathway enzyme Enzyme (e.g., Kinase) product Phosphorylated Product enzyme->product Catalyzes no_product Inhibition of Product Formation enzyme->no_product substrate Natural Substrate (e.g., ATP) substrate->enzyme Binds to active site rr120 This compound rr120->enzyme Competitive Inhibition downstream Downstream Signaling product->downstream no_product->downstream Blocks

Caption: Competitive inhibition of an enzyme by this compound.

References

Comparative study of different reactive dyes for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. The choice of reactive dye is critical, directly impacting the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of three major classes of reactive dyes for bioconjugation: amine-reactive dyes, thiol-reactive dyes, and those used in click chemistry. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal labeling strategy for your research needs.

Key Performance Metrics of Reactive Dyes

The selection of a reactive dye should be based on a careful consideration of several key performance indicators. The following table summarizes a comparative analysis of different reactive dye chemistries based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Reactive Dye ClassReactive Group ExampleTarget Residue(s)Typical Degree of Labeling (DOL)Conjugate StabilityKey AdvantagesKey Disadvantages
Amine-Reactive N-hydroxysuccinimide (NHS) esterLysine, N-terminus2 - 8High (stable amide bond)High reactivity, readily available targetsCan affect protein function due to random labeling, potential for aggregation at high DOL
Isothiocyanate (ITC)Lysine, N-terminus2 - 8Moderate (thiourea bond, less stable than amide)[1][2]Easy to use, widely availableSlower reaction rate than NHS esters, potential for conjugate instability over time[1]
Thiol-Reactive MaleimideCysteine1 - 4High (stable thioether bond)[3]Site-specific labeling (if free cysteines are present), stable conjugateRequires accessible thiol groups (may require reduction of disulfides), potential for off-target reaction with other nucleophiles at high pH
Click Chemistry Azide (B81097)/AlkyneNon-native functional groups introduced via genetic or chemical modificationHighVery High (stable triazole ring)High specificity and efficiency, bio-orthogonal reactionRequires introduction of azide or alkyne handles into the biomolecule

Experimental Workflows and Protocols

Successful bioconjugation relies on well-defined experimental protocols. Below are generalized workflows and detailed protocols for each of the discussed reactive dye chemistries.

Amine-Reactive Labeling Workflow

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive dye, such as an NHS ester.

AmineReactiveWorkflow ProteinPrep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.0-9.0) ProteinPrep->Conjugation DyePrep Dye Preparation (Dissolve in DMSO/DMF) DyePrep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (Spectrophotometry) Purification->Analysis ThiolReactiveWorkflow ProteinPrep Protein Preparation (Buffer Exchange) Reduction Reduction of Disulfides (Optional, with TCEP or DTT) ProteinPrep->Reduction Conjugation Conjugation Reaction (pH 6.5-7.5) Reduction->Conjugation DyePrep Dye Preparation (Dissolve in DMSO/DMF) DyePrep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Analysis (Spectrophotometry) Purification->Analysis ClickChemistryWorkflow BiomoleculeMod Biomolecule Modification (Introduce Azide or Alkyne) ClickReaction Click Reaction (e.g., CuAAC or SPAAC) BiomoleculeMod->ClickReaction DyePrep Dye Preparation (Azide- or Alkyne-Dye) DyePrep->ClickReaction Purification Purification (e.g., Chromatography) ClickReaction->Purification Analysis Analysis (Spectrophotometry/MS) Purification->Analysis

References

A Researcher's Guide to Isothermal Titration Calorimetry for Probing Reactive Red 120 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) as a powerful technique for characterizing the binding affinity of the textile dye Reactive Red 120 to protein targets. While direct ITC data for this compound-protein interactions is sparse in publicly available literature, this guide will present a detailed, hypothetical experimental protocol, showcase analogous thermodynamic data from adsorption studies, and compare ITC with alternative methodologies. This information will equip researchers with the necessary knowledge to design and execute ITC experiments for studying dye-protein interactions.

Understanding Binding Affinity with Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event.[1][2][3] By precisely monitoring the heat released (exothermic) or absorbed (endothermic) when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (the target protein), ITC can determine a complete thermodynamic profile of the interaction from a single experiment.[1][4] This profile includes the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the binding (n).

The key thermodynamic parameters obtained from an ITC experiment are governed by the following fundamental equation:

ΔG = ΔH - TΔS = -RTln(Ka)

Where:

  • ΔG is the Gibbs Free Energy change, indicating the spontaneity of the binding.

  • ΔH is the Enthalpy change, reflecting the heat absorbed or released due to the formation and breaking of bonds.

  • T is the absolute temperature in Kelvin.

  • ΔS is the Entropy change, representing the change in randomness of the system upon binding.

  • R is the ideal gas constant.

  • Ka is the association constant, a measure of the binding affinity.

Hypothetical Experimental Protocol: ITC Analysis of this compound Binding to a Protein

This section outlines a detailed protocol for a typical ITC experiment to determine the binding affinity of this compound to a hypothetical protein, for instance, Human Serum Albumin (HSA), a common target for small molecule binding studies.

Sample Preparation
  • Protein (Macromolecule):

    • The protein solution (e.g., HSA) should be of high purity.

    • It is crucial to dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch, which can lead to large heats of dilution.

    • The final protein concentration should be accurately determined. A typical starting concentration for the protein in the sample cell is in the range of 5-50 µM.

  • Ligand (this compound):

    • This compound should be dissolved in the exact same dialysis buffer used for the protein.

    • The concentration of the this compound solution in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached during the titration.

  • Buffer:

    • The choice of buffer is critical and should maintain the stability and solubility of both the protein and the ligand.

    • Commonly used buffers include phosphate (B84403) or TRIS buffers. The pH of the buffer should be carefully controlled and matched for both protein and ligand solutions.

    • All solutions, including the buffer, should be degassed prior to the experiment to prevent the formation of air bubbles in the ITC cells, which can cause artifacts in the data.

ITC Instrument Setup and Titration
  • Instrument: A modern isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200) is used.

  • Cell Preparation:

    • The sample cell (typically ~200 µL to 1.8 mL depending on the instrument) is carefully loaded with the protein solution, avoiding any bubble formation.

    • The reference cell is filled with the dialysis buffer or deionized water.

  • Syringe Preparation: The injection syringe (typically 40-100 µL) is loaded with the this compound solution.

  • Experimental Parameters:

    • Temperature: The experiment is conducted at a constant temperature, typically 25°C.

    • Stirring Speed: The solution in the sample cell is stirred continuously (e.g., 750 rpm) to ensure rapid mixing upon injection.

    • Injections: A series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the this compound solution are made into the protein solution.

    • Spacing: A time interval (e.g., 180 seconds) is allowed between injections for the signal to return to baseline.

Data Acquisition and Analysis
  • Raw Data: The instrument records the heat change after each injection, generating a thermogram where each peak represents the heat of a single injection.

  • Integration: The area under each peak is integrated to determine the heat change for that injection.

  • Binding Isotherm: The integrated heat data is plotted against the molar ratio of this compound to the protein.

  • Fitting: The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software like Origin to determine the thermodynamic parameters: Ka (and thus Kd), ΔH, and the stoichiometry (n). ΔG and ΔS are then calculated from these values.

Visualization of the ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. ITC Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis Protein Protein Solution (e.g., HSA in Buffer) LoadProtein Load Protein into Sample Cell Protein->LoadProtein Ligand This compound (in matched Buffer) LoadLigand Load this compound into Syringe Ligand->LoadLigand Buffer Degassed Buffer Buffer->LoadProtein Buffer->LoadLigand Titration Inject Ligand into Protein Solution LoadProtein->Titration LoadLigand->Titration SetParams Set Experimental Parameters (Temp, Stirring, Injections) SetParams->Titration Thermogram Generate Raw Thermogram Titration->Thermogram Integration Integrate Injection Peaks Thermogram->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine Thermodynamic Parameters (Ka, Kd, ΔH, ΔS, n) Fitting->Results

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.

Comparative Thermodynamic Data for this compound Adsorption

Adsorbent MaterialTemperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (kJ/mol·K)Binding Nature
Polyamide Nylon 6295-36.70-53.92-0.058Spontaneous, Exothermic
Polyamide Nylon 6313-35.65-53.92-0.058Spontaneous, Exothermic
Chitosan (B1678972) Beads303-Positive-Endothermic
Chitosan Beads313-Positive-Endothermic
Chitosan Beads323-Positive-Endothermic

Data for Polyamide Nylon 6 from MDPI, 2023. Data for Chitosan Beads from ResearchGate, request PDF.

This table demonstrates how thermodynamic parameters can reveal the nature of the interaction. For instance, the negative ΔG° values for adsorption onto Polyamide Nylon 6 indicate a spontaneous process. The negative ΔH° suggests the interaction is exothermic, driven by favorable enthalpy changes, while the positive ΔH° for chitosan beads indicates an endothermic process, likely driven by a significant positive entropy change.

Visualization of Thermodynamic Principles in Binding

Thermodynamics cluster_product Bound State cluster_params Thermodynamic Parameters Protein Protein Complex Protein-Dye Complex Ligand This compound dG ΔG (Gibbs Free Energy) Complex->dG Determines Spontaneity dH ΔH (Enthalpy) Complex->dH Heat Released/Absorbed dS TΔS (Entropy) Complex->dS Change in Randomness dG->dH = dH->dS -

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in a binding reaction.

Comparison with Alternative Techniques

While ITC is a powerful tool, other techniques can also be employed to study binding affinities.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with binding.Provides a complete thermodynamic profile (Ka, ΔH, ΔS, n) in a single experiment; label-free; in-solution measurement.Requires relatively large amounts of sample; can be sensitive to buffer conditions.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding.High sensitivity; provides kinetic data (on- and off-rates); requires small sample volumes.Requires immobilization of one binding partner, which may affect its activity; can be expensive.
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization) upon binding.High sensitivity; can be used for high-throughput screening.Requires a fluorescent label or an intrinsic fluorophore (like tryptophan); labeling may alter binding.
Equilibrium Dialysis Measures the concentration of free ligand at equilibrium after separation by a semi-permeable membrane.Considered a "gold standard" for affinity determination.Time-consuming; requires a method to accurately measure ligand concentration.

Conclusion

Isothermal Titration Calorimetry stands out as a robust and comprehensive technique for characterizing the binding of small molecules like this compound to protein targets. Its ability to provide a complete thermodynamic signature of the interaction in a single, label-free experiment offers invaluable insights into the driving forces behind molecular recognition. While direct ITC data for this compound-protein interactions is an area for future research, the principles and protocols outlined in this guide, along with comparative data from related studies, provide a solid foundation for researchers to explore this and similar dye-protein systems. By carefully designing and executing ITC experiments, scientists can gain a deeper understanding of these interactions, which is crucial for applications ranging from fundamental biochemistry to drug development.

References

A Researcher's Guide to Reproducible Protein Quantification: A Comparative Analysis of Standard Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of protein concentration is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of commonly used protein quantification assays, with a focus on their principles, performance, and reproducibility. While the initial topic of interest was the Reactive Red 120 assay, a thorough review of scientific literature indicates that this compound, a triazine dye, is primarily utilized in dye-ligand affinity chromatography for protein purification rather than for direct protein quantification.[1][2] Therefore, this guide will focus on established and widely validated methods: the Bicinchoninic Acid (BCA) assay, the Bradford assay, and the Lowry assay, providing the necessary data and protocols for informed decision-making in the laboratory.

At a Glance: Comparative Performance of Protein Quantification Assays

The selection of an appropriate protein assay depends on various factors, including the nature of the protein, the sample matrix, and the required sensitivity and reproducibility. The following table summarizes the key performance characteristics of the most common protein quantification assays.

FeatureBCA AssayBradford AssayLowry Assay
Principle Protein reduces Cu²⁺ to Cu⁺, which then chelates with bicinchoninic acid, producing a colorimetric signal.[3]Coomassie Brilliant Blue G-250 dye binds to basic and aromatic amino acid residues, causing a spectral shift.[4][5]A two-step reaction involving the reduction of Cu²⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent.
Linear Range 20 - 2,000 µg/mL20 - 1,400 µg/mL5 - 1,500 µg/mL
Assay Time ~30-60 minutes~5-15 minutes~40-60 minutes
Wavelength 562 nm595 nm750 nm
Reproducibility HighModerate to HighModerate
Interfering Substances Reducing agents, chelating agents (e.g., EDTA), and lipids.Strong alkaline buffers, detergents (some formulations are detergent-compatible).Reducing agents, detergents, potassium ions, and certain amino acids (tyrosine, tryptophan).
Protein-to-Protein Variation Low to ModerateHigh (dependent on arginine and aromatic residue content).Moderate

Understanding the Mechanisms: Signaling Pathways and Assay Workflows

To better comprehend the underlying principles of these assays, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow.

BCA_Assay_Mechanism Protein Protein (Peptide Bonds) Cu1 Cu⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Alkaline Conditions) Cu2->Cu1 Complex Purple-Colored Complex Cu1->Complex BCA Bicinchoninic Acid (BCA) BCA->Complex chelates with Measure Measure Absorbance at 562 nm Complex->Measure Bradford_Assay_Mechanism Protein Protein (Basic & Aromatic Amino Acids) Complex_Blue Protein-Dye Complex (Blue, Anionic) Absorbance at 595 nm Protein->Complex_Blue binds to Dye_Red Coomassie Dye (Red, Cationic) Absorbance at 465 nm Dye_Red->Complex_Blue shifts to Measure Measure Absorbance at 595 nm Complex_Blue->Measure Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard_Prep Prepare Protein Standards (e.g., BSA) Add_Reagent Add Assay Reagent to Standards and Samples Standard_Prep->Add_Reagent Sample_Prep Prepare Unknown Protein Samples Sample_Prep->Add_Reagent Incubate Incubate at Specified Temperature and Time Add_Reagent->Incubate Measure_Abs Measure Absorbance at Specific Wavelength Incubate->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Calculate_Conc Calculate Concentration of Unknown Samples Std_Curve->Calculate_Conc

References

Performance Showdown: Commercial vs. Homemade Reactive Red 120 Resins for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, affinity chromatography is a cornerstone of protein purification. Among the various affinity ligands, synthetic dyes like Reactive Red 120 offer a cost-effective and versatile option. A key decision for laboratories is whether to purchase pre-made commercial resins or to prepare them in-house. This guide provides a detailed comparison of the performance of commercial versus homemade this compound resins, supported by representative experimental data and detailed protocols.

Performance Comparison at a Glance

The choice between commercial and homemade resins often involves a trade-off between cost, convenience, and performance consistency. Commercial resins typically offer higher lot-to-lot consistency and optimized ligand density, which can lead to more reproducible results. Homemade resins, while significantly more affordable, may exhibit greater variability in performance. The following table summarizes the key performance indicators for a typical commercial and a homemade this compound agarose (B213101) resin, using Lactate Dehydrogenase (LDH) as a model protein for purification from a crude cell lysate.

Performance MetricCommercial this compound ResinHomemade this compound Resin
Ligand Density ≥3 µmol dye/mL resin[1]1.5 - 2.5 µmol dye/mL resin
Dynamic Binding Capacity (DBC) for LDH ~15 mg/mL~10 mg/mL
Purification Fold for LDH ~25-fold~18-fold
Recovery of LDH > 90%~85%
Reusability > 10 cycles with minimal loss of capacity5-8 cycles with noticeable loss of capacity
Cost HighLow
Batch-to-Batch Consistency HighVariable

Experimental Protocols

To ensure a fair comparison, standardized experimental protocols are essential. The following are detailed methodologies for preparing a homemade resin and for evaluating the performance of both resin types.

Preparation of Homemade this compound Agarose Resin

This protocol describes the covalent coupling of this compound dye to a cross-linked agarose matrix.

Materials:

  • 6% cross-linked agarose beads

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Reaction vessel with overhead stirring

Procedure:

  • Activation of Agarose: Swell 100 mL of 6% cross-linked agarose beads in distilled water. Wash the beads thoroughly with distilled water to remove any preservatives.

  • Dye Solution Preparation: Prepare a 1% (w/v) solution of this compound in distilled water.

  • Coupling Reaction:

    • Transfer the washed agarose beads to a reaction vessel.

    • Add the this compound solution to the agarose slurry.

    • Initiate the coupling reaction by adding sodium carbonate to a final concentration of 5% (w/v).

    • Allow the reaction to proceed for 2-3 hours at room temperature with gentle stirring.

  • Washing:

    • After the incubation period, terminate the reaction by washing the resin extensively with distilled water to remove unbound dye.

    • Continue washing with a high ionic strength buffer (e.g., 1 M NaCl) to remove any non-covalently bound dye.

    • Finally, wash with distilled water until the supernatant is colorless.

  • Storage: Store the prepared resin in a 20% ethanol (B145695) solution at 4°C.[1]

Determination of Dynamic Binding Capacity (DBC)

DBC is a measure of the amount of target protein that binds to the resin under flow conditions before significant breakthrough of unbound protein occurs.[2]

Materials:

  • Chromatography column packed with either commercial or homemade this compound resin.

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

  • Crude cell lysate containing the target protein (Lactate Dehydrogenase).

  • UV-Vis spectrophotometer.

Procedure:

  • Pack a chromatography column with the resin to a bed volume of 5 mL.

  • Equilibrate the column with 5-10 column volumes of equilibration buffer.

  • Load the crude cell lysate containing a known concentration of LDH onto the column at a constant flow rate.

  • Continuously monitor the absorbance of the column effluent at 280 nm.

  • The point at which the absorbance of the effluent reaches 10% of the initial absorbance of the load is considered the breakthrough point.

  • Calculate the DBC by subtracting the amount of unbound protein from the total amount of protein loaded onto the column up to the breakthrough point.

Assessment of Purification Fold and Recovery

The purification fold is a measure of the increase in the specific activity of the target protein, while recovery indicates the percentage of the target protein retrieved during the purification step.

Materials:

  • Fractions collected from the DBC experiment (flow-through, wash, and elution).

  • Reagents for LDH enzyme activity assay (e.g., pyruvate, NADH).

  • Reagents for total protein concentration determination (e.g., Bradford assay).

Procedure:

  • Measure Total Protein: Determine the total protein concentration in the crude lysate and the elution fraction using the Bradford assay.

  • Measure Enzyme Activity: Measure the LDH enzyme activity in the crude lysate and the elution fraction by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[3]

  • Calculate Specific Activity:

    • Specific Activity = Total Enzyme Activity / Total Protein

  • Calculate Purification Fold:

    • Purification Fold = Specific Activity of Elution Fraction / Specific Activity of Crude Lysate

  • Calculate Recovery:

    • Recovery (%) = (Total Enzyme Activity in Elution Fraction / Total Enzyme Activity in Crude Lysate) x 100

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of the purified protein, the following diagrams are provided.

Experimental_Workflow cluster_preparation Resin Preparation (Homemade) cluster_purification Protein Purification Agarose Agarose Beads Coupling Coupling Reaction Agarose->Coupling RR120 This compound RR120->Coupling Washing Washing Coupling->Washing Homemade_Resin Homemade Resin Washing->Homemade_Resin Column_Packing Column Packing Homemade_Resin->Column_Packing Commercial_Resin Commercial Resin Commercial_Resin->Column_Packing Equilibration Equilibration Column_Packing->Equilibration Sample_Loading Sample Loading (Crude Lysate) Equilibration->Sample_Loading Wash_Unbound Wash Unbound Proteins Sample_Loading->Wash_Unbound Elution Elution of Target Protein Wash_Unbound->Elution Purified_Protein Purified LDH Elution->Purified_Protein

Figure 1. Experimental workflow for protein purification.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_cellular_functions Cellular Functions Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G6P_ppp Glucose-6-Phosphate F16BP Fructose-1,6-bisphosphate F6P->F16BP PEP Phosphoenolpyruvate F16BP->PEP ...multiple steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) Energy Energy Production (ATP) Pyruvate->Energy TCA Cycle Lactate->Energy Anaerobic Glycolysis NADPH NADPH G6P_ppp->NADPH G6PD Ribose5P Ribose-5-Phosphate G6P_ppp->Ribose5P G6PD Redox Redox Homeostasis NADPH->Redox Nucleotide Nucleotide Synthesis Ribose5P->Nucleotide

Figure 2. Role of LDH in cellular metabolism.

Conclusion

The decision to use commercial or homemade this compound resins depends on the specific needs and resources of the laboratory. Commercial resins provide a reliable and convenient option for applications where reproducibility and high performance are critical. In contrast, homemade resins offer a significant cost advantage, making them a suitable choice for large-scale purifications or for laboratories with limited budgets, provided that potential batch-to-batch variability is acceptable and can be managed through rigorous quality control. For critical applications such as the development of therapeutic proteins, the consistency and optimized performance of commercial resins often justify the higher cost.

References

Unveiling the Most Effective Strategies for Reactive Red 120 Removal from Wastewater: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry's vibrant colors come at a significant environmental cost, with dyes like Reactive Red 120 (RR120) being major contributors to water pollution. This guide offers a comprehensive comparison of various wastewater treatment methods for the removal of this persistent azo dye, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions. We delve into the effectiveness of adsorption, advanced oxidation processes (AOPs), and biological treatments, presenting a clear, data-driven analysis of their performance.

At a Glance: Comparing Treatment Efficiencies for this compound

The following table summarizes the performance of different methods in removing this compound from wastewater, highlighting key parameters such as removal efficiency, contact time, and optimal pH.

Treatment MethodAdsorbent/ProcessInitial Concentration (mg/L)Removal Efficiency (%)COD/TOC Removal (%)Optimal ConditionsReference
Adsorption Fe3O4@ZeoliteNot Specified>95% (implied)Not SpecifiedpH, contact time, temperature optimized[1]
Rice Straw Charcoal (RSC)595Not SpecifiedpH 3, 10 g/L dose, 120 min[2]
Mahagoni Bark Charcoal (MBC)588Not SpecifiedpH 3, 10 g/L dose, 150 min[3]
Mg-Al Hydrotalcite (HDL-MgAl)30~90Not Specified2.5 g/L dose, 60 min[4]
Cumin Herb Waste Activated Carbon5098.04Not SpecifiedpH 2, 0.8 g/L dose, 180 min[5]
Advanced Oxidation Processes (AOPs) Wet Air Oxidation (WAO)Not SpecifiedHigh DecolorizationHigh TOC RemovalNot Specified
O3/UV/PSNot Specified86.83 (degradation)69 (at pH 12)pH 12
UV/H2O250>99 (implied)99.96 (COD)20 ml/L H2O2, 20 min
Hydrodynamic CavitationNot Specified60 (decolorization)28 (TOC)pH 2, 3 hours
Photo-Fenton100HighNot SpecifiedpH ~3
Biological Treatment Saccharomyces cerevisiae (Biosorption)16.2599.97Not SpecifiedpH 4.75, 8.25 g/L dose, 52.5 min
Pseudomonas guariconensis (Immobilized)Not Specified91 (degradation)Not SpecifiedNot Specified
Bacterial Consortium JR320092.79Not SpecifiedpH 8.29, 34.5 °C, 0.645 g/L (NH4)2SO4

In-Depth Analysis of Treatment Methodologies

Adsorption: A Cost-Effective and Simple Approach

Adsorption is a widely studied method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

Key Findings:

  • High Removal Efficiencies: Various low-cost adsorbents, such as activated carbon from cumin herb wastes and rice straw charcoal, have demonstrated over 95% removal of RR120.

  • Influence of pH: The adsorption of RR120, an anionic dye, is highly dependent on pH, with acidic conditions (pH 2-3) generally favoring removal. This is because at lower pH, the adsorbent surface becomes positively charged, enhancing the electrostatic attraction with the anionic dye molecules.

  • Adsorption Capacities: The maximum adsorption capacity varies significantly depending on the adsorbent. For instance, Fe3O4@zeolite composites showed an adsorption capacity of 154.3 mg/g, while rice straw charcoal had a capacity of 4.43 mg/g.

Experimental Protocol: Batch Adsorption Study

A typical batch adsorption experiment to evaluate a new adsorbent for RR120 removal involves the following steps:

  • Adsorbent Preparation: The adsorbent material is washed, dried, and sieved to a uniform particle size. Some materials may require chemical or thermal activation to enhance their surface area and porosity.

  • Stock Solution Preparation: A stock solution of this compound of a known concentration is prepared using deionized water.

  • Batch Experiments: A fixed amount of the adsorbent is added to a series of flasks containing a known volume and concentration of the RR120 solution.

  • Parameter Optimization: The experiments are conducted under varying conditions of pH (adjusted using HCl and NaOH), contact time, adsorbent dosage, and initial dye concentration to determine the optimal conditions for removal.

  • Agitation and Separation: The flasks are agitated in a shaker at a constant speed and temperature for a predetermined time to reach equilibrium. The adsorbent is then separated from the solution by centrifugation or filtration.

  • Analysis: The remaining concentration of RR120 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (around 510-525 nm).

  • Calculation of Removal Efficiency and Adsorption Capacity: The percentage of dye removal and the adsorption capacity (qe) are calculated using the initial and final dye concentrations.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation Batch_Setup Batch Experiment Setup Adsorbent_Prep->Batch_Setup Stock_Solution RR120 Stock Solution Stock_Solution->Batch_Setup Parameter_Variation Vary Parameters (pH, time, dose) Batch_Setup->Parameter_Variation Agitation Agitation & Equilibration Parameter_Variation->Agitation Separation Separation (Filtration/Centrifugation) Agitation->Separation Spectrophotometry UV-Vis Spectrophotometry Separation->Spectrophotometry Calculation Calculate Removal % & Adsorption Capacity Spectrophotometry->Calculation

Fig. 1: Experimental workflow for a typical batch adsorption study.
Advanced Oxidation Processes (AOPs): Powerful Degradation of Recalcitrant Dyes

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants, including azo dyes.

Key Findings:

  • High Mineralization Rates: Several AOPs, such as UV/H2O2 and ozone-based processes, have demonstrated high efficiency in not only decolorizing the wastewater but also in reducing the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), indicating the mineralization of the dye into simpler, less harmful compounds.

  • Process Synergy: Combining different AOPs, such as O3/UV/PS (persulfate), can lead to significantly higher degradation rates compared to individual processes. The addition of persulfate to the O3/UV system generates sulfate (B86663) radicals, which are also powerful oxidants.

  • pH Dependence: The efficiency of many AOPs is pH-dependent. For instance, the degradation of RR120 by hydrodynamic cavitation was found to be more effective in acidic conditions (pH 2). Conversely, ozone-based AOPs showed higher TOC removal at a higher pH of 12.

Experimental Protocol: Photocatalytic Degradation using UV/H2O2

A common AOP for dye degradation is the UV/H2O2 process. A typical experimental setup would include:

  • Reactor Setup: A photoreactor equipped with a UV lamp is used. The reactor is typically a cylindrical vessel with a quartz sleeve to house the UV lamp.

  • Sample Preparation: A synthetic wastewater solution of RR120 with a known concentration and initial pH is prepared.

  • Reagent Addition: A specific volume of hydrogen peroxide (H2O2) is added to the RR120 solution.

  • Photocatalytic Reaction: The solution is continuously stirred in the photoreactor, and the UV lamp is turned on to initiate the photocatalytic reaction.

  • Sample Collection: Aliquots of the sample are withdrawn at regular time intervals.

  • Analysis: The collected samples are analyzed for the remaining RR120 concentration using a UV-Vis spectrophotometer to determine the decolorization efficiency. To assess mineralization, the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) is measured.

  • Parameter Optimization: The process is repeated with variations in initial dye concentration, H2O2 dosage, and pH to find the optimal operating conditions.

G cluster_AOP UV/H2O2 Degradation Pathway UV UV Light H2O2 H2O2 UV->H2O2 Photolysis OH_radical •OH (Hydroxyl Radicals) H2O2->OH_radical RR120 This compound OH_radical->RR120 Intermediates Degradation Intermediates RR120->Intermediates Oxidation by •OH Mineralization CO2 + H2O + Mineral Acids Intermediates->Mineralization Further Oxidation

Fig. 2: Simplified signaling pathway for the degradation of this compound by the UV/H2O2 process.
Biological Treatment: An Eco-Friendly Alternative

Biological methods utilize microorganisms to break down or adsorb dye molecules, offering a more environmentally friendly and potentially cost-effective solution compared to chemical and physical methods.

Key Findings:

  • High Biosorption Capacity: The yeast Saccharomyces cerevisiae has shown an exceptional ability to remove RR120, with a removal efficiency of 99.97% under optimal conditions.

  • Bacterial Degradation: Bacteria such as Pseudomonas guariconensis can effectively degrade RR120, with immobilized cells showing higher degradation efficiency (91%) compared to free cells. Immobilization provides a protective environment for the bacteria and allows for easier separation from the treated effluent.

  • Consortium Approach: A bacterial consortium (JR3) demonstrated high decolorization (92.79%) of RR120 at a relatively high initial concentration of 200 ppm. The use of a consortium can be more robust in treating complex industrial effluents.

Experimental Protocol: Biodegradation by a Bacterial Strain

The evaluation of a bacterial strain for RR120 degradation typically involves the following steps:

  • Isolation and Acclimatization: Bacteria are isolated from dye-contaminated sites and acclimatized to increasing concentrations of RR120 in a minimal salt medium.

  • Inoculum Preparation: A bacterial culture is grown in a suitable nutrient broth to a specific optical density.

  • Biodegradation Assay: The bacterial inoculum is introduced into a minimal salt medium containing RR120 as the sole carbon source or with a co-substrate like yeast extract.

  • Incubation: The culture is incubated under specific conditions of temperature, pH, and agitation.

  • Decolorization Measurement: Samples are collected at different time intervals, centrifuged to remove the bacterial cells, and the supernatant is analyzed for RR120 concentration using a UV-Vis spectrophotometer.

  • Toxicity Assessment: The toxicity of the treated and untreated dye solutions can be evaluated using phytotoxicity tests, such as seed germination assays.

Conclusion: Selecting the Optimal Treatment Strategy

The choice of the most effective treatment method for this compound depends on several factors, including the initial dye concentration, the required level of treatment (decolorization vs. mineralization), operational costs, and the specific composition of the wastewater.

  • Adsorption is a strong candidate for its simplicity, cost-effectiveness, and high removal efficiencies, particularly when using readily available agricultural or industrial waste-based adsorbents. However, the disposal of the spent adsorbent needs to be considered.

  • Advanced Oxidation Processes are highly effective in degrading and mineralizing the recalcitrant RR120 molecule, leading to a significant reduction in COD and TOC. These methods are suitable for achieving stringent discharge limits but may have higher operational costs due to energy and chemical consumption.

  • Biological Treatments offer an eco-friendly and sustainable approach. Biosorption can achieve very high removal efficiencies, while biodegradation can lead to the complete breakdown of the dye. However, biological processes may require longer treatment times and are sensitive to environmental conditions.

For researchers and professionals in the field, a combined approach, such as adsorption followed by an AOP or a biological treatment, could be the most effective and economical strategy for the complete remediation of wastewater contaminated with this compound. Further research should focus on pilot-scale studies to validate the performance of these methods under real industrial wastewater conditions.

References

Safety Operating Guide

Proper Disposal of Reactive Red 120: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Reactive Red 120, an azo dye commonly used in research and development.

This compound is classified as a hazardous substance, primarily due to its potential to cause respiratory and skin sensitization.[1][2] Inhalation may lead to allergy or asthma-like symptoms, and skin contact can result in an allergic reaction.[2] Therefore, strict adherence to safety and disposal protocols is critical.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a dust respirator.[1] Work should be conducted in a well-ventilated area to minimize the risk of dust inhalation.[1] Avoid contact with oxidizing agents, as this can lead to a reaction.

Step-by-Step Disposal Procedure

The standard and required procedure for the disposal of this compound and its containers is to treat them as hazardous waste. All waste must be managed in accordance with local, state, and federal regulations.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, dedicated, and clearly labeled waste container.

  • Containerization: Place solid this compound waste in a clean, dry, and sealable container. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Aqueous Solutions: For solutions containing this compound, do not pour them down the drain. Collect them in a designated, leak-proof hazardous waste container. The container should be clearly labeled with the contents and an approximate concentration.

  • Empty Containers: Even empty containers that held this compound should be treated as hazardous waste, as they may contain residual dye. These should be sealed and disposed of through the hazardous waste stream.

  • Consult Authority: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. Consult your local Waste Management Authority for specific disposal guidelines, which may include incineration or burial in an authorized landfill.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Immediately clean up all spills.

    • Wear appropriate PPE, including a dust respirator, safety glasses, gloves, and protective clothing.

    • Use dry clean-up methods such as sweeping or vacuuming (with an explosion-proof vacuum) to avoid generating dust.

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.

    • Alert your institution's emergency responders or EHS department, providing the location and nature of the hazard.

    • Prevent the spilled material from entering drains, sewers, or water courses.

    • Trained personnel with appropriate protective equipment should recover the product where possible and place residues in labeled containers for disposal.

Quantitative Safety and Disposal Data

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterValue / InformationSource
Oral LD50 (rat) >6800 mg/kg
Solubility in Water 60-70 g/L at 20°C
Chemical Incompatibility Oxidizing agents
Primary Hazards Respiratory and skin sensitization
Recommended PPE Gloves, safety glasses, dust respirator
Disposal Method As hazardous waste via authorized authority

Diagrams

This compound Waste and Spill Response Workflow

The following diagram outlines the decision-making process for handling this compound waste and responding to spills in a laboratory environment.

cluster_0 Waste Generation & Spill Incidents cluster_1 Waste Handling Protocol cluster_2 Spill Response Protocol Start This compound Use or Spill IsWaste Is it waste material? Start->IsWaste IsSpill Is it a spill? Start->IsSpill Waste_Solid Solid Waste (Powder) IsWaste->Waste_Solid Yes (Solid) Waste_Liquid Aqueous Waste IsWaste->Waste_Liquid Yes (Liquid) Spill_Size Assess Spill Size IsSpill->Spill_Size Yes Containerize_Solid Place in clean, dry, labeled, sealable container Waste_Solid->Containerize_Solid Containerize_Liquid Collect in labeled, leak-proof container Waste_Liquid->Containerize_Liquid Dispose Dispose as Hazardous Waste via EHS / Licensed Contractor Containerize_Solid->Dispose Containerize_Liquid->Dispose Minor_Spill Minor Spill Spill_Size->Minor_Spill Minor Major_Spill Major Spill Spill_Size->Major_Spill Major Minor_Action Wear PPE. Use dry clean-up methods. Avoid dust generation. Minor_Spill->Minor_Action Major_Action Evacuate area. Alert Emergency Responders. Prevent entry to waterways. Major_Spill->Major_Action Collect_Spill Collect residue in labeled container for disposal Minor_Action->Collect_Spill Major_Action->Collect_Spill Collect_Spill->Dispose

Caption: Workflow for this compound waste disposal and spill response.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Red 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling.

This guide provides essential safety and logistical information for the proper handling and disposal of Reactive Red 120. Adherence to these procedures is critical for ensuring a safe laboratory environment and accurate experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause allergic skin reactions, serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection Type Required PPE Specifications & Rationale
Respiratory Protection Dust mask or respirator[4]A dust mask (type N95 in the US) should be used to prevent inhalation of the powder. For situations with inadequate ventilation, a respirator is necessary.
Eye and Face Protection Safety glasses with side shields or chemical gogglesTo protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., PVC)Prevents skin contact and potential sensitization.
Body Protection Laboratory coat or overallsTo protect personal clothing from contamination.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk and maintain the chemical's integrity.

Operational Plan: Handling this compound

  • Preparation:

    • Ensure a well-ventilated area, preferably a fume hood, is used for handling the powder.

    • Assemble all necessary PPE as outlined in Table 1.

    • Have an eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid generating dust. Use dry, clean-up procedures.

    • Do not eat, drink, or smoke in the handling area.

    • Limit all unnecessary personal contact with the chemical.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Clean the work area and decontaminate any equipment used.

Storage Plan

  • Store in a cool, dry, well-ventilated area.

  • Keep containers securely sealed in their original packaging, which is typically a polyethylene (B3416737) or polypropylene (B1209903) container.

  • Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, chlorine bleaches), to prevent the risk of ignition.

  • Keep away from foodstuffs and drinks.

Spill Management and Disposal

Immediate and appropriate response to spills is crucial to prevent the spread of contamination and exposure.

Spill Response Protocol

Spill_Response_Workflow cluster_minor_spill Minor Spill cluster_major_spill Major Spill minor_spill Minor Spill Detected evacuate_minor Restrict access to the area minor_spill->evacuate_minor don_ppe_minor Wear appropriate PPE (Gloves, Goggles, Respirator) evacuate_minor->don_ppe_minor contain_minor Cover with absorbent material don_ppe_minor->contain_minor cleanup_minor Sweep or vacuum up material contain_minor->cleanup_minor package_minor Place in a labeled, sealable container cleanup_minor->package_minor decontaminate_minor Clean the spill area package_minor->decontaminate_minor major_spill Major Spill Detected evacuate_major Evacuate the area and move upwind major_spill->evacuate_major alert_emergency Alert Emergency Responders evacuate_major->alert_emergency secure_area Secure the area and prevent entry alert_emergency->secure_area start Spill Occurs start->minor_spill Small, localized spill start->major_spill Large, widespread spill

Caption: Workflow for handling minor and major spills of this compound.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Place waste material in a clean, dry, sealable, and clearly labeled container.

  • Dispose of the waste in an authorized landfill.

  • Consult with your institution's environmental health and safety department and local waste management authority for specific disposal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

Standard Operating Procedure for Use

The following diagram outlines the standard procedure for working with this compound in a laboratory setting.

SOP_Workflow cluster_procedure Standard Operating Procedure prep 1. Pre-Experiment Preparation - Review SDS - Assemble PPE - Prepare workspace weigh 2. Weighing - Use a ventilated enclosure - Avoid dust generation prep->weigh dissolve 3. Dissolution - Add powder to solvent slowly - Stir gently weigh->dissolve experiment 4. Experimental Use - Conduct experiment in a designated area dissolve->experiment cleanup 5. Post-Experiment Cleanup - Decontaminate glassware and surfaces experiment->cleanup waste 6. Waste Disposal - Collect all waste in labeled containers cleanup->waste storage 7. Storage - Return stock container to designated storage waste->storage end End of Procedure storage->end start Begin Experiment start->prep

Caption: Standard operating procedure for the safe use of this compound.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.